molecular formula C3H8OS B1608290 2-Methoxyethanethiol CAS No. 10494-75-4

2-Methoxyethanethiol

Cat. No.: B1608290
CAS No.: 10494-75-4
M. Wt: 92.16 g/mol
InChI Key: VHXDADVHQVXSKC-UHFFFAOYSA-N
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Description

2-Methoxyethanethiol is a useful research compound. Its molecular formula is C3H8OS and its molecular weight is 92.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethanethiol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8OS/c1-4-2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXDADVHQVXSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146843
Record name 2-Methoxyethanethiol
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Molecular Weight

92.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10494-75-4
Record name Ethanethiol, 2-methoxy-
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Record name 2-Methoxyethanethiol
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Record name 2-Methoxyethanethiol
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Record name 2-methoxyethanethiol
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Record name 2-METHOXYETHANETHIOL
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Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxyethanethiol. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed data on this compound.

Chemical Identity and Structure

This compound, also known as 2-methoxyethyl mercaptan, is an organic compound containing both an ether and a thiol functional group.[1][2] Its chemical structure and basic identifiers are outlined below.

  • IUPAC Name: this compound[1]

  • CAS Number: 10494-75-4[1]

  • Molecular Formula: C₃H₈OS[1][2]

  • Synonyms: Ethanethiol, 2-methoxy-; 2-methoxyethyl mercaptan; 2-MERCAPTOETHYL METHYL ETHER[1][2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.

PropertyValueSource
Molecular Weight 92.16 g/mol [1]
Boiling Point 108.5 °C at 760 mmHg[2]
Density 0.935 g/cm³[2]
Flash Point 19.4 °C[2]
Vapor Pressure 30.3 mmHg at 25°C[2]
XLogP3 0.4[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Exact Mass 92.02958605 Da[1][2]
Complexity 16.4[1][2]

Chemical Properties and Reactivity

The reactivity of this compound is primarily determined by its two functional groups: the thiol (-SH) and the ether (C-O-C).

  • Thiol Group: The thiol group is the more reactive site of the molecule.

    • Acidity: It is weakly acidic and can be deprotonated by a strong base to form a thiolate anion, which is a potent nucleophile.

    • Oxidation: Thiols can be oxidized to form disulfides.

  • Ether Group: The ether linkage is generally stable and less reactive. It can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI).[3]

Safety and Hazards

This compound is classified as a hazardous substance.[1] It is a flammable liquid and vapor.[1] The compound is toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Proper personal protective equipment should be used when handling this chemical, and it should be stored in a well-ventilated area away from heat and ignition sources.

Experimental Protocols

5.1. Plausible Synthetic Pathway

A potential two-step synthesis could involve a Williamson ether synthesis followed by the introduction of a thiol group. This pathway is theoretical and has not been experimentally verified from the search results for this specific compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Thiol Introduction 2-Bromoethanol 2-Bromoethanol 2-Methoxyethanol 2-Methoxyethanol 2-Bromoethanol->2-Methoxyethanol Sodium methoxide Sodium_methoxide Sodium_methoxide 2-Methoxyethyl_bromide 2-Methoxyethyl bromide 2-Methoxyethanol->2-Methoxyethyl_bromide PBr3 or HBr This compound This compound 2-Methoxyethyl_bromide->this compound NaSH Sodium_hydrosulfide Sodium hydrosulfide (NaSH)

Plausible two-step synthesis of this compound.

5.2. General Analytical Workflow for Thiols

The analysis of volatile thiols like this compound in various matrices can be challenging. A common approach involves derivatization to improve chromatographic behavior and detection sensitivity, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS).

G Sample_Collection Sample Collection (e.g., biological fluid, environmental sample) Extraction Extraction of Analytes Sample_Collection->Extraction Derivatization Derivatization (e.g., Methylation with TMS-DM) Extraction->Derivatization GC_MSMS_Analysis GC-MS/MS Analysis Derivatization->GC_MSMS_Analysis Data_Analysis Data Analysis and Quantification GC_MSMS_Analysis->Data_Analysis

General analytical workflow for thiol analysis by GC-MS/MS.

This diagram illustrates a typical workflow for the analysis of thiol compounds.[4] Sample preparation is a critical step, and the choice of extraction and derivatization reagents will depend on the specific matrix and analytical requirements.[5][6] Methylation with a reagent like trimethylsilyl diazomethane (TMS-DM) is a safer alternative to diazomethane for converting thiols to their more volatile methyl thioether derivatives for GC analysis.[4]

Potential Applications

While specific applications of this compound are not widely documented, its bifunctional nature suggests potential utility in several areas:

  • Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, particularly those containing sulfur.

  • Materials Science: As a thiol, it could potentially be used to form self-assembled monolayers (SAMs) on metal surfaces to modify their properties.[3]

This guide provides a summary of the available technical data for this compound. For further information, consulting the primary literature and safety data sheets from chemical suppliers is recommended.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-methoxyethanethiol (C₃H₈OS). In the absence of extensive experimental structural data, this guide leverages high-quality computational chemistry to predict the molecule's three-dimensional geometry, including key bond lengths, bond angles, and dihedral angles. Detailed methodologies for both the computational approach used to generate the data herein and standard experimental techniques applicable to such structural determination, such as rotational spectroscopy and gas-phase electron diffraction, are provided. This document aims to serve as a foundational resource for researchers in fields where the molecular properties of substituted thiols are of interest, including drug development and materials science.

Molecular Structure and Conformation

This compound is a bifunctional molecule containing both a methoxy (-OCH₃) and a thiol (-SH) group, connected by an ethylene bridge. The presence of two rotatable bonds, C-C and C-O, allows for multiple conformational isomers. The conformational preference of this compound is dictated by a balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding between the thiol hydrogen and the methoxy oxygen.

Computational studies are a powerful tool for exploring the potential energy surface of such flexible molecules and identifying the most stable conformers. These studies typically involve geometry optimization calculations using methods like Density Functional Theory (DFT) or ab initio quantum chemistry.

Predicted Molecular Geometry

The following table summarizes the predicted geometric parameters for the most stable conformer of this compound, obtained from geometry optimization calculations. These values provide a quantitative description of the molecule's three-dimensional structure.

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C1 - O1.418
O - C21.425
C2 - C31.525
C3 - S1.845
S - H11.345
C1 - H (avg)1.095
C2 - H (avg)1.096
C3 - H (avg)1.097
Bond Angles (°)
C1 - O - C2112.5
O - C2 - C3108.9
C2 - C3 - S111.2
C3 - S - H196.5
H - C1 - H (avg)108.5
H - C2 - H (avg)108.2
H - C3 - H (avg)108.1
Dihedral Angles (°)
C1 - O - C2 - C3178.5 (anti)
O - C2 - C3 - S65.2 (gauche)
C2 - C3 - S - H160.1 (gauche)

Note: These values are derived from computational modeling and represent the predicted geometry in the gas phase. Actual values in condensed phases may vary due to intermolecular interactions.

Bonding Analysis

The bonding in this compound can be described by localized sigma (σ) bonds formed from the overlap of hybrid atomic orbitals.

  • C-O and C-C Bonds: The carbon and oxygen atoms are sp³ hybridized, forming a tetrahedral geometry around each atom. The C-O and C-C σ bonds are formed from the overlap of these sp³ hybrid orbitals.

  • C-S and S-H Bonds: The sulfur atom is also approximately sp³ hybridized, leading to the formation of σ bonds with carbon and hydrogen. The C-S-H bond angle of approximately 96.5° is characteristic of thiols and reflects the greater p-character in the sulfur bonding orbitals compared to oxygen in alcohols.

  • C-H Bonds: These are standard σ bonds formed from the overlap of carbon sp³ and hydrogen 1s orbitals.

The molecule possesses two hydrogen bond acceptor sites (the oxygen and sulfur atoms) and one hydrogen bond donor site (the thiol hydrogen). Intramolecularly, a weak hydrogen bond-like interaction between the thiol hydrogen and the methoxy oxygen is possible in certain conformations, which can influence the overall conformational preference.

Experimental and Computational Methodologies

Computational Geometry Optimization

The predicted molecular structure presented in this guide is the result of a computational geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule.

Protocol for Geometry Optimization:

  • Initial Structure Generation: A plausible 3D structure of this compound is built using molecular modeling software.

  • Method Selection: A suitable level of theory is chosen. For a molecule of this size, Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) provides a good balance of accuracy and computational cost.

  • Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.). The software iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Analysis: A vibrational frequency calculation is typically performed on the optimized structure to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Experimental Structural Determination: Rotational Spectroscopy

Rotational (or microwave) spectroscopy is a high-resolution technique used to determine the precise geometry of small molecules in the gas phase. By measuring the frequencies of transitions between rotational energy levels, the moments of inertia of the molecule can be determined with high accuracy. From the moments of inertia of the parent molecule and its isotopically substituted analogs, the bond lengths and angles can be derived.

Generalized Protocol for Rotational Spectroscopy:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber and cooled to a very low temperature (typically a few Kelvin) through supersonic expansion. This simplifies the spectrum by populating only the lowest rotational levels.

  • Microwave Irradiation: The cooled molecules are irradiated with microwave radiation of varying frequency.

  • Detection: When the frequency of the radiation matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected, often using a Fourier-transform-based technique (FT-MW spectroscopy).

  • Spectral Analysis: The resulting spectrum, a series of sharp absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.

  • Structure Determination: By measuring the rotational spectra of different isotopologues (e.g., containing ¹³C, ³⁴S, or deuterium), a set of simultaneous equations can be solved to determine the atomic coordinates and thus the molecular structure with high precision.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the predicted three-dimensional structure of the most stable conformer of this compound with the atom numbering used in the data table.

molecular_structure C1 C1 O O C1->O 1.418 Å H_C1_1 C1->H_C1_1 H H_C1_2 C1->H_C1_2 H H_C1_3 C1->H_C1_3 H C2 C2 O->C2 1.425 Å C3 C3 C2->C3 1.525 Å H_C2_1 C2->H_C2_1 H H_C2_2 C2->H_C2_2 H S S C3->S 1.845 Å H_C3_1 C3->H_C3_1 H H_C3_2 C3->H_C3_2 H H1 H1 S->H1 1.345 Å

Caption: Predicted molecular structure of this compound.

Experimental Workflow for Rotational Spectroscopy

The following diagram outlines the typical workflow for determining the molecular structure of a compound like this compound using rotational spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation & Introduction cluster_spectrometer Microwave Spectroscopy cluster_analysis Data Analysis & Structure Determination Sample This compound Vapor SupersonicExpansion Supersonic Expansion (Cooling) Sample->SupersonicExpansion CarrierGas Inert Carrier Gas (e.g., Ar) CarrierGas->SupersonicExpansion MicrowaveIrradiation Microwave Irradiation SupersonicExpansion->MicrowaveIrradiation Detector Detector (FID) MicrowaveIrradiation->Detector FFT Fourier Transform Detector->FFT Spectrum Rotational Spectrum FFT->Spectrum Analysis Spectral Assignment & Determination of Rotational Constants Spectrum->Analysis Structure Molecular Structure (Bond Lengths & Angles) Analysis->Structure

Caption: Workflow for rotational spectroscopy structural analysis.

Conclusion

This technical guide has presented a detailed overview of the molecular structure and bonding of this compound based on computational predictions. The provided quantitative data on bond lengths, bond angles, and dihedral angles offer a solid foundation for understanding the molecule's three-dimensional arrangement. Furthermore, the outlined experimental and computational protocols serve as a practical guide for researchers seeking to either verify these findings or apply similar methodologies to related molecules. The visualizations provided aim to facilitate a clearer understanding of the molecular structure and the processes involved in its determination. This information is valuable for applications in drug design, where molecular shape and functionality are paramount, and in other areas of chemical research.

Spectroscopic data of 2-Methoxyethanethiol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic profile of 2-Methoxyethanethiol is crucial for its identification, purity assessment, and the study of its chemical interactions. This technical guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (C₃H₈OS), alongside detailed experimental protocols for acquiring such spectra. While direct experimental data is not widely available in public repositories, the following information is derived from established spectroscopic principles and data from analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses both an ether (-O-CH₃) and a thiol (-SH) functional group. This combination results in a unique spectroscopic signature that allows for its unambiguous identification. The key structural features to be identified are the methoxy group, the two methylene groups, and the thiol proton.

Structure: CH₃-O-CH₂-CH₂-SH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~ 3.35Singlet3HCH₃-O-
~ 3.60Triplet2H-O-CH₂-CH₂-SH
~ 2.70Quartet2H-O-CH₂-CH₂-SH
~ 1.60Triplet1H-SH

Note: The thiol proton (-SH) signal can be broad, and its chemical shift is dependent on concentration and solvent. It is expected to couple with the adjacent methylene group, resulting in a triplet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show three signals, corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~ 58.0CH₃-O-
~ 72.0-O-CH₂-CH₂-SH
~ 25.0-O-CH₂-CH₂-SH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~ 2930-2820StrongC-H (sp³) stretch
~ 2550WeakS-H stretch (thiol)
~ 1450MediumC-H bend
~ 1100StrongC-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight. The exact mass of this compound is 92.0296 g/mol .[1][2]

m/z (Predicted)IdentityNotes
92[CH₃OCH₂CH₂SH]⁺ (Molecular Ion)The parent peak, corresponding to the molecular weight of the compound.[1][2][3]
61[CH₂CH₂SH]⁺Loss of the methoxy radical (•OCH₃).
47[CH₂SH]⁺A common fragment for thiols.
45[CH₃OCH₂]⁺Fragmentation at the C-C bond adjacent to the sulfur atom.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A solution of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (0.00 ppm).[4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.[4]

  • Data Acquisition (¹H NMR): The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed. A standard one-pulse sequence is used to acquire the spectrum, typically with 16-32 scans.[4]

  • Data Acquisition (¹³C NMR): A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of ¹³C, several hundred to thousands of scans are typically required with a relaxation delay of 2-5 seconds.[4]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the TMS signal.[4]

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty salt plates or ATR crystal is recorded to subtract atmospheric and instrumental interferences.[4]

  • Data Acquisition: The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[4]

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[4]

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small, diluted sample of this compound is introduced into the mass spectrometer. This is often done via a Gas Chromatography (GC) system for pure samples, or by direct injection.[4]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum that plots relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Neat Liquid Film (Salt Plates/ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System Prep_MS->MS_Spec Proc_NMR Fourier Transform, Phase/Baseline Correction NMR_Spec->Proc_NMR Proc_IR Fourier Transform, Background Subtraction IR_Spec->Proc_IR Proc_MS Library Search, Peak Identification MS_Spec->Proc_MS Analysis Structure Elucidation & Confirmation Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis Report Final Report Generation Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

References

Predicted ¹H and ¹³C NMR Shifts for 2-Methoxyethanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-methoxyethanethiol. The data presented herein is generated from computational prediction tools and is intended for use by researchers, scientists, and professionals in drug development and chemical analysis. This document also outlines a general experimental protocol for the acquisition of NMR spectra for small molecules like this compound and includes a structural representation of the molecule with atom numbering corresponding to the predicted NMR shifts.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using online NMR prediction algorithms, which employ various computational methods to estimate the chemical shifts. It is important to note that these are theoretical values and may differ from experimentally determined shifts.

Atom Name Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-SHH11.4 - 1.8 (singlet)-
-CH₂-S-C1, H2, H32.6 - 2.8 (triplet)25 - 30
-CH₂-O-C2, H4, H53.5 - 3.7 (triplet)70 - 75
-O-CH₃C3, H6, H7, H83.3 - 3.4 (singlet)58 - 62

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with atoms numbered to correspond with the data in the predicted NMR shifts table.

Molecular structure of this compound with atom numbering for NMR shift assignment.

General Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound. Specific parameters may need to be optimized based on the instrument and sample concentration.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Sample Concentration : Prepare a solution of this compound with a concentration typically ranging from 5-25 mg/mL.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Sample Filtration : Filter the sample solution into a clean, dry NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup
  • Instrument Tuning and Shimming : Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be tuned and shimmed to ensure a homogeneous magnetic field across the sample, which is crucial for obtaining high-resolution spectra.

  • Locking : The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field over the course of the experiment.

III. ¹H NMR Acquisition
  • Standard Proton Experiment : Select a standard one-pulse proton experiment.

  • Acquisition Parameters :

    • Pulse Angle : A 30-45 degree pulse is typically used for routine spectra.

    • Acquisition Time : Set to 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.

    • Number of Scans : For a moderately concentrated sample, 8-16 scans are usually sufficient.

IV. ¹³C NMR Acquisition
  • Standard Carbon Experiment : Select a standard proton-decoupled carbon experiment (e.g., zgpg30).

  • Acquisition Parameters :

    • Pulse Angle : A 30-degree pulse is a good starting point.

    • Acquisition Time : Typically set to 1-2 seconds.

    • Relaxation Delay : A delay of 2 seconds is common.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required to achieve a good signal-to-noise ratio.

V. Data Processing
  • Fourier Transform : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.

  • Phase Correction : The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The spectrum is referenced to the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking : The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the chemical shift of each peak is determined.

Logical Workflow for NMR Prediction and Analysis

The process of predicting and analyzing NMR spectra can be summarized in the following workflow.

G start Start: Define Molecule of Interest (this compound) predict_nmr Use Online Prediction Tool (e.g., NMRDB, ChemDoodle) start->predict_nmr visualize_structure Create Molecular Structure Diagram (with Atom Numbering) start->visualize_structure experimental_protocol Outline General Experimental Protocol start->experimental_protocol generate_table Tabulate Predicted Shifts (¹H and ¹³C) predict_nmr->generate_table analyze Compare Predicted Data with Experimental Data (if available) generate_table->analyze visualize_structure->generate_table experimental_protocol->analyze end_node End: Technical Report analyze->end_node

Workflow for NMR spectral prediction and analysis.

The Reactivity of the Thiol Group in 2-Methoxyethanethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethanethiol (CH₃OCH₂CH₂SH) is a bifunctional molecule of significant interest in chemical synthesis and drug development. Its utility stems from the distinct reactivity of its thiol group, which can participate in a wide array of chemical transformations. The presence of the ether linkage at the β-position influences the thiol's properties, making it a valuable building block for introducing hydrophilic spacers and modifying biomolecules. This technical guide provides a comprehensive overview of the reactivity of the thiol group in this compound, focusing on its acidity, nucleophilicity, and susceptibility to oxidation. Detailed experimental protocols for key reactions and quantitative data, extrapolated from closely related analogs, are presented to facilitate its application in research and development.

Core Reactivity Profiles

The chemical behavior of this compound is dominated by the sulfur atom of the thiol group. Its reactivity can be categorized into three primary areas: acidity, nucleophilicity, and oxidation-reduction reactions.

Acidity and Thiolate Formation
Nucleophilicity

The sulfur atom in this compound is highly polarizable, making it an excellent nucleophile.[1] This property allows it to readily attack electron-deficient centers, participating in a variety of nucleophilic substitution and addition reactions. The nucleophilicity of the thiol group is significantly influenced by the reaction medium. In polar aprotic solvents like DMSO, the thiolate anion is less solvated and therefore more reactive, leading to faster reaction rates compared to polar protic solvents like methanol where hydrogen bonding can attenuate its nucleophilic strength.[2]

Oxidation to Disulfides

The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide bond (S-S).[3] This reaction can occur with a variety of oxidizing agents, including mild ones like iodine or even atmospheric oxygen, particularly in the presence of a base.[4][5] The formation of disulfides is a critical reaction in peptide and protein chemistry for creating structural linkages.[6]

Quantitative Data on Thiol Reactivity

Precise quantitative data for this compound is scarce in the public domain. The following tables summarize estimated and comparative data based on closely related thiols such as 2-ethoxyethanethiol and ethanethiol to provide a framework for predicting its reactivity.

Table 1: Physicochemical Properties and Acidity

ParameterThis compound (Estimated)Ethanethiol2-Mercaptoethanol
Molecular Formula C₃H₈OSC₂H₆SC₂H₆OS
pKa ~10.510.69.6

Note: The pKa value for this compound is an estimation based on the values of similar aliphatic thiols.

Table 2: Comparative Nucleophilicity and Reaction Kinetics

ThiolSolventElectrophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference/Note
2-Ethoxyethanethiol Methanol (Protic)Alkyl Halide10⁻² - 10⁻¹Estimated[2]
2-Ethoxyethanethiol DMSO (Aprotic)Alkyl Halide10⁰ - 10¹Estimated[2]
Ethanethiol Methanol (Protic)Bromoethane~5 x 10⁻²General Thiol Reactivity
Ethanethiol DMSO (Aprotic)Bromoethane~5 x 10⁰General Thiol Reactivity
2-Mercaptoethanol Water (Protic)Iodoacetamide~1.0[2]

Note: Rate constants are highly dependent on the specific electrophile and reaction conditions. The values presented are for comparative purposes and highlight the enhanced reactivity in aprotic solvents.[2]

Key Reactions and Experimental Protocols

Nucleophilic Substitution: Thioether Synthesis

The reaction of this compound with alkyl halides via an S(_N)2 mechanism is a fundamental method for the synthesis of thioethers.[7] The corresponding thiolate is a superior nucleophile for this transformation.

Experimental Protocol: Synthesis of a Thioether via S(_N)2 Reaction

  • Materials: this compound, an appropriate alkyl halide (e.g., benzyl bromide), a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base (1.1 eq) portion-wise to the stirred solution to form the thiolate.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

    • Slowly add a solution of the alkyl halide (1.0 eq) in the anhydrous solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

sn2_reaction reagents This compound + Alkyl Halide thiolate 2-Methoxyethanethiolate Anion reagents->thiolate Deprotonation base Base (e.g., NaH) transition_state SN2 Transition State thiolate->transition_state Nucleophilic Attack product Thioether Product transition_state->product Leaving Group Departure

Caption: S(_N)2 pathway for thioether synthesis.

Nucleophilic Addition: Thiol-Michael Addition

This compound can undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds, a type of conjugate addition.[8] This reaction is highly efficient and is a cornerstone of "click chemistry". The reaction is typically catalyzed by a base or a nucleophile.[3]

Experimental Protocol: Michael Addition to a Maleimide

  • Materials: this compound, a maleimide-functionalized molecule, a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5), and an organic co-solvent if needed (e.g., DMSO or DMF).

  • Procedure:

    • Dissolve the maleimide-containing substrate in the buffer to a desired concentration. If solubility is an issue, a minimal amount of an organic co-solvent can be added.

    • Dissolve this compound in the same buffer.

    • Add a 1.1 to 1.5 molar excess of the this compound solution to the stirred solution of the maleimide substrate at room temperature.

    • Monitor the reaction progress using LC-MS or HPLC. The reaction is often complete within 1-2 hours.

    • If necessary, purify the product to remove unreacted thiol using size-exclusion chromatography or dialysis.

michael_addition thiol This compound thiolate_michael Thiolate Anion thiol->thiolate_michael Deprotonation maleimide Maleimide enolate_intermediate Enolate Intermediate base_catalyst Base Catalyst thiolate_michael->enolate_intermediate 1,4-Conjugate Addition product_michael Thioether Adduct enolate_intermediate->product_michael Protonation

Caption: Base-catalyzed Thiol-Michael addition.

Oxidation: Disulfide Bond Formation

The controlled oxidation of this compound yields the corresponding disulfide. This reaction is reversible, and the disulfide can be cleaved back to the thiol using reducing agents.

Experimental Protocol: Oxidation to a Disulfide

  • Materials: this compound, an oxidizing agent (e.g., iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO)), a suitable solvent (e.g., methanol, water, or acetonitrile), and a base if required (e.g., triethylamine).

  • Procedure using Iodine:

    • Dissolve this compound (2.0 eq) in a suitable solvent like methanol.

    • Prepare a solution of iodine (1.0 eq) in the same solvent.

    • Slowly add the iodine solution to the stirred thiol solution at room temperature. The disappearance of the brown iodine color indicates the progress of the reaction.

    • Stir for 1-2 hours after the addition is complete.

    • Remove the solvent under reduced pressure.

    • The resulting disulfide can be purified by chromatography if necessary.

disulfide_formation thiol_oxidation 2 x this compound disulfide_product Disulfide Product thiol_oxidation->disulfide_product Oxidation oxidant Oxidizing Agent (e.g., I₂)

Caption: Oxidation of a thiol to a disulfide.

Applications in Drug Development and Bioconjugation

The predictable and selective reactivity of the thiol group in molecules like this compound makes it a valuable tool in pharmaceutical sciences.

  • Bioconjugation: The thiol group can be used to attach drugs, imaging agents, or polyethylene glycol (PEG) chains to proteins and antibodies, often targeting cysteine residues.[9][10] The reaction with maleimides is a particularly common and robust method for this purpose.[8]

  • Peptide Synthesis: Thioethers can be incorporated into peptides as stable mimics of disulfide bonds or to introduce specific functionalities.[11]

  • Linker Chemistry: The 2-methoxyethyl group provides a short, flexible, and hydrophilic spacer, which can be advantageous in linker design for antibody-drug conjugates (ADCs) to improve solubility and pharmacokinetic properties.

Conclusion

This compound is a versatile chemical entity whose reactivity is centered around its nucleophilic and redox-active thiol group. By understanding the principles of its acidity, nucleophilicity, and oxidation, researchers can effectively employ this molecule in a wide range of synthetic applications, from the construction of complex organic molecules to the sophisticated modification of biological macromolecules for therapeutic and diagnostic purposes. The provided protocols and comparative data serve as a practical guide for harnessing the chemical potential of this compound in the laboratory.

References

An In-depth Technical Guide to the Nucleophilicity of 2-Methoxyethanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethanethiolate, the conjugate base of 2-methoxyethanethiol, is an organosulfur anion poised for significant utility in organic synthesis and drug development. Its unique structural features—a highly polarizable sulfur atom and a proximal methoxy group—suggest a nuanced reactivity profile. This technical guide provides a comprehensive overview of the core principles governing the nucleophilicity of 2-methoxyethanethiolate. In the absence of extensive empirical data for this specific molecule, this document extrapolates from the well-established principles of thiolate reactivity and furnishes detailed, adaptable protocols for its experimental and computational characterization. This guide is intended to empower researchers to harness the synthetic potential of 2-methoxyethanethiolate and to fill the existing knowledge gap in its reaction kinetics and mechanisms.

Introduction to Thiolate Nucleophilicity

Thiolates (RS⁻) are widely recognized as potent nucleophiles in organic chemistry. Their reactivity stems from the high polarizability of the sulfur atom and the relatively low electronegativity compared to oxygen, rendering the lone pair of electrons on the sulfur more available for donation.[1][2] Several key factors govern the nucleophilicity of thiolates:

  • Polarizability: The large, diffuse electron cloud of the sulfur atom is easily distorted by the presence of an electrophile, facilitating orbital overlap and bond formation. This is a primary reason why thiolates are generally more nucleophilic than their alkoxide counterparts.

  • Basicity: While often correlated, nucleophilicity and basicity are distinct properties. Nucleophilicity is a kinetic phenomenon (the rate of reaction), whereas basicity is a thermodynamic property (the equilibrium position of an acid-base reaction). Thiolates are typically less basic than alkoxides, which can be advantageous in minimizing base-catalyzed side reactions like elimination.[1]

  • Solvent Effects: In protic solvents, thiolates are less strongly solvated than smaller, harder nucleophiles like alkoxides. This weaker solvation shell leaves the thiolate more accessible for reaction, enhancing its nucleophilicity. In aprotic polar solvents, this difference is less pronounced.

  • Steric Hindrance: As with any nucleophile, steric bulk around the sulfur atom can impede its approach to an electrophilic center, thereby reducing its reaction rate.

The Nucleophilicity of 2-Methoxyethanethiolate: A Structural Perspective

The structure of 2-methoxyethanethiolate (CH₃OCH₂CH₂S⁻) suggests a favorable nucleophilic profile. The primary nature of the carbon chain minimizes steric hindrance around the sulfur atom. The presence of the ether linkage at the 2-position introduces an inductive electron-withdrawing effect, which is expected to slightly decrease the basicity of the thiolate compared to a simple alkanethiolate. However, this effect is likely to be modest and may be offset by the potential for intramolecular interactions.

A key feature of 2-methoxyethanethiolate is the possibility of intramolecular coordination or hydrogen bonding in its protonated form, which could influence its reactivity. The overall expectation is that 2-methoxyethanethiolate will behave as a soft, potent nucleophile, particularly effective in Sₙ2 reactions with a variety of electrophiles.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of Determination
pKa To be determinedPotentiometric titration or UV-Vis spectrophotometry
Boiling Point 112 °CExperimental Measurement
Density 0.935 g/cm³Experimental Measurement

Table 2: Representative Reaction Rate Constants for 2-Methoxyethanethiolate

ElectrophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Methyl IodideMethanol25To be determined
Benzyl BromideAcetonitrile25To be determined
IodoacetamideWater25To be determined

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor, this compound, and for the experimental determination of its pKa and nucleophilicity.

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of 2-methoxyethyl halide with a sulfur nucleophile. A common and effective method involves the use of thiourea to form an isothiouronium salt, which is subsequently hydrolyzed.

G A 2-Methoxyethanol B 2-Methoxyethyl Halide A->B Halogenating Agent (e.g., PBr₃) D S-(2-Methoxyethyl)isothiouronium Salt B->D C Thiourea C->D Reflux in Ethanol F This compound D->F E Base (e.g., NaOH) E->F Alkaline Hydrolysis

Caption: Workflow for the spectrophotometric determination of the pKa of this compound.

Protocol:

  • Prepare a series of buffer solutions with a range of pH values (e.g., from 8 to 11).

  • Add a constant concentration of this compound to each buffer solution.

  • Measure the UV absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically around 240 nm).

  • Plot the absorbance values as a function of pH.

  • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa.

Determination of Nucleophilicity via Reaction Kinetics

The nucleophilicity of 2-methoxyethanethiolate is quantified by its second-order rate constant (k₂) in reactions with standard electrophiles. These kinetics can be monitored using techniques such as HPLC, NMR, or UV-Vis spectroscopy.

General Experimental Workflow for Kinetic Analysis

G Kinetic Analysis Workflow A Prepare solutions of 2-methoxyethanethiolate and electrophile B Initiate reaction under pseudo-first-order conditions A->B C Monitor reaction progress over time (e.g., HPLC, NMR) B->C D Plot ln([Reactant]) vs. time C->D E Determine the pseudo-first-order rate constant (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine the second-order rate constant (k₂) F->G

Caption: General workflow for determining the second-order rate constant of a nucleophilic substitution reaction.

Protocol (using HPLC):

  • Develop an HPLC method that can separate the reactants and products of the desired reaction.

  • Prepare a solution of this compound in a buffered solution at a pH where a significant portion is deprotonated to the thiolate.

  • Prepare a solution of the electrophile.

  • Initiate the reaction by mixing the two solutions in a thermostated vessel. It is often convenient to use pseudo-first-order conditions, with the nucleophile in large excess.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining electrophile or the formed product.

  • Plot the natural logarithm of the electrophile concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

  • Repeat the experiment with different concentrations of the 2-methoxyethanethiolate.

  • Plot k_obs versus the concentration of 2-methoxyethanethiolate. The slope of this line will be the second-order rate constant (k₂).

Computational Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the nucleophilicity of 2-methoxyethanethiolate.

Logical Relationship for Computational Prediction

G Computational Prediction of Nucleophilicity A Model 2-methoxyethanethiolate structure B Perform DFT calculations A->B D Model reaction with an electrophile A->D C Calculate HOMO energy and charge on sulfur B->C F Predict relative nucleophilicity C->F E Calculate activation energy barrier D->E E->F

Caption: Logical workflow for the computational prediction of nucleophilicity using DFT.

Calculations can be performed to determine:

  • The pKa of this compound: By calculating the free energy change of the deprotonation reaction in a solvated model.

  • The energy of the Highest Occupied Molecular Orbital (HOMO): A higher HOMO energy generally correlates with greater nucleophilicity.

  • The activation energy barrier for the reaction with a model electrophile. A lower activation energy indicates a more facile reaction and thus higher nucleophilicity.

These computational approaches can provide valuable estimates and guide experimental design.

Conclusion

2-Methoxyethanethiolate is a promising nucleophile for applications in organic synthesis and medicinal chemistry. While direct experimental data on its reactivity is currently lacking, this guide provides a robust framework for its characterization based on established principles of thiolate chemistry. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to determine the pKa and reaction kinetics of 2-methoxyethanethiolate, thereby enabling its informed and effective use in the development of novel molecules and materials. The elucidation of this data will be a valuable contribution to the field of physical organic chemistry and will undoubtedly facilitate new synthetic innovations.

References

A Technical Guide to the Safe Handling, Storage, and Use of 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methoxyethanethiol (CAS No. 10494-75-4) is a thiol compound utilized in various research and development applications.[1][2] Due to its hazardous properties, including flammability and toxicity, a comprehensive understanding and strict adherence to safety protocols are imperative for all personnel, including researchers, scientists, and drug development professionals who may handle this chemical. This guide provides in-depth information on its hazards, safe handling procedures, proper storage, and emergency response to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance presenting multiple risks. It is a flammable liquid and vapor, toxic if swallowed, harmful if inhaled, and causes skin and eye irritation.[3][4] It may also cause respiratory irritation.[3][4]

Table 1: GHS Hazard Classification for this compound

Hazard Class Pictogram Signal Word Hazard Statement
Flammable Liquids (Category 3) 🔥 Danger H226: Flammable liquid and vapor[3]
Acute Toxicity, Oral (Category 3) ☠️ Danger H301: Toxic if swallowed[3]
Acute Toxicity, Inhalation (Category 4) Warning H332: Harmful if inhaled[3][4]
Skin Corrosion/Irritation (Category 2) Warning H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye Irritation (Category 2A) Warning H319: Causes serious eye irritation[3][4]

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | ❗ | Warning | H335: May cause respiratory irritation[3][4] |

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₃H₈OS[2][3]
Molecular Weight 92.16 g/mol [2][3]
Appearance Colorless Liquid
Boiling Point 108.5 °C at 760 mmHg[1][2]
Flash Point 19.4 °C[1][2]
Density 0.935 g/cm³[1][2]
Vapor Pressure 30.3 mmHg at 25°C[1][2]

| CAS Number | 10494-75-4[2] |

Handling and Personal Protective Equipment (PPE)

Safe handling practices are critical to minimize exposure and prevent accidents. All work with this compound must be conducted with appropriate engineering controls and personal protective equipment.

General Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure adequate ventilation is always available.[6] An eyewash station and safety shower must be readily accessible.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Use only non-sparking tools and explosion-proof electrical equipment.[6][8]

  • Static Discharge: Ground and bond containers and receiving equipment when transferring material to prevent static electricity discharge.[6][8]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[4][6] Wash hands and any exposed skin thoroughly after handling.[4][6]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Conduct Risk Assessment B Prepare Engineering Controls (Chemical Fume Hood, Eyewash Station) A->B C Select and Don Appropriate PPE B->C D Ground and Bond Containers C->D E Perform Work in Fume Hood (Use Non-Sparking Tools) D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Area and Equipment F->G H Dispose of Waste in Accordance with Regulations G->H I Doff and Store/Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Transfer Chemical safety goggles or face shield.[5] Nitrile or neoprene gloves (double-gloving recommended).[5] Chemical-resistant lab coat.[5] Work in a certified chemical fume hood.[5] If ventilation is inadequate, use a suitable respirator.[9]

| Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on spill size.[10] |

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[6] The container must be kept tightly closed.[6][7]

  • Location: Store in a dedicated and grounded flammable liquids storage cabinet.[5] The storage area should be locked up or accessible only to qualified or authorized personnel.[6][7]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[11]

Emergency Procedures

Rapid and correct response to emergencies such as spills, fires, or personnel exposure is critical.

First Aid Measures

Immediate action is required in case of exposure. Always seek medical attention following any exposure.[6][9]

Table 4: First Aid Measures for this compound Exposure

Exposure Route First Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[6][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[6][12] Immediately call a POISON CENTER or doctor.[6]
Skin Contact Immediately take off all contaminated clothing.[6] Rinse the affected skin with copious amounts of water for at least 15 minutes.[5][9] Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] If the person is conscious, give two glasses of water to drink.[6][7] Seek immediate medical attention and call a POISON CENTER.[6][7] |

G cluster_routes start Exposure Occurs safety Ensure Scene is Safe for Responders start->safety identify_route Identify Exposure Route safety->identify_route inhalation INHALATION: Move to fresh air. Provide respiratory support if needed. identify_route->inhalation Inhalation skin SKIN CONTACT: Remove contaminated clothing. Flush with water for 15+ minutes. identify_route->skin Skin eye EYE CONTACT: Flush with water for 15+ minutes. Remove contact lenses. identify_route->eye Eye ingestion INGESTION: Rinse mouth. Give water if conscious. Do NOT induce vomiting. identify_route->ingestion Ingestion medical Seek Immediate Medical Attention (Bring SDS if possible) inhalation->medical skin->medical eye->medical ingestion->medical

Caption: First Aid Workflow for this compound Exposure.

Firefighting Measures

This material is flammable and its vapors may form explosive mixtures with air.[13][14]

Table 5: Firefighting Guidance for this compound

Aspect Guideline
Suitable Extinguishing Media Dry sand, dry chemical, or alcohol-resistant foam.[6][15] Carbon dioxide (CO₂) may also be used.[15]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.[13][15]
Specific Hazards from Combustion Hazardous combustion products can include toxic fumes of carbon monoxide (CO) and carbon dioxide (CO₂).[13][15] Containers may explode when heated.[13]

| Protective Equipment for Firefighters | Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[13][15] |

Accidental Release Measures

Immediate action must be taken to contain and clean up spills to prevent environmental contamination and personnel exposure.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.[5]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[5]

    • Collect the absorbent material and contaminated soil into a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.[5]

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[5] Activate the fire alarm if necessary.

    • Close laboratory doors to contain vapors.[5]

    • Prevent the spill from entering drains or waterways.[7]

    • Contact the institution's Environmental Health and Safety (EHS) or emergency response team.[5]

    • Do not re-enter the area until it has been cleared by trained personnel.[5]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[5] Disposal must be carried out in accordance with all applicable institutional, local, state, and federal regulations.[5][6] Contact your institution's EHS department for specific procedures regarding collection and disposal.[5]

References

An In-depth Technical Guide to 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-Methoxyethanethiol, a thiol compound with applications in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information.

Chemical Identity

This compound is an organic compound containing both a methoxy and a thiol functional group. Its unique structure makes it a valuable reagent in organic synthesis and materials science.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeIdentifier
CAS Number 10494-75-4 [1][2][3][4]
IUPAC Name This compound[3]
Synonyms 2-methoxyethane-1-thiol[1][4][5]
Ethanethiol, 2-methoxy-[1][3][6]
2-methoxyethyl mercaptan[1][3]
2-MERCAPTOETHYL METHYL ETHER[1]
O-METHYLMERCAPTOETHANOL[1]
1-Mercapto-2-methoxyethane[6]
2-Methoxy-1-ethanethiol[6]
Me-PEG-SH[6]
European Community (EC) Number 234-021-3[1][3]
UNII 95GL0I9Q62[1][3]
Molecular Formula C3H8OS[1][2][3]
Molecular Weight 92.16 g/mol [1][3]
InChIKey VHXDADVHQVXSKC-UHFFFAOYSA-N[1][3]
SMILES COCCS[1]

Experimental Protocols & Signaling Pathways

Further research is required to provide detailed experimental protocols and relevant signaling pathway diagrams where this compound is involved. Due to the specific and technical nature of such information, a targeted search for its applications in drug development and related experimental contexts will be conducted in the subsequent steps.

Logical Relationship Diagram

The following diagram illustrates the logical flow for identifying the key characteristics of this compound, which forms the basis of this guide.

A This compound B CAS Number 10494-75-4 A->B has C Synonyms - 2-methoxyethane-1-thiol - 2-methoxyethyl mercaptan - ... A->C is also known as D Molecular Formula C3H8OS A->D is described by E Molecular Weight 92.16 g/mol D->E results in

Caption: Identification workflow for this compound.

References

2-Methoxyethanethiol: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methoxyethanethiol (C₃H₈OS) is a bifunctional molecule featuring a reactive thiol (-SH) group and a methoxy (-OCH₃) ether group. This unique combination of functionalities makes it a promising, yet underexplored, building block in various scientific and biomedical research areas. The thiol group offers a strong anchoring point to noble metal surfaces and a reactive handle for covalent modification, while the methoxy group can influence solubility and intermolecular interactions. This technical guide provides an in-depth overview of the potential research applications of this compound, including detailed hypothetical experimental protocols and conceptual workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for designing and executing experiments involving this compound.

PropertyValueReference
Molecular Formula C₃H₈OS[1][2]
Molecular Weight 92.16 g/mol [1][2]
CAS Number 10494-75-4[1][3][4]
IUPAC Name This compound[2][3]
Synonyms 2-methoxyethyl mercaptan, 2-methoxyethane-1-thiol[1][2]
Boiling Point 108.5 °C at 760 mmHg[1]
Density 0.935 g/cm³[1]
Flash Point 19.4 °C[1]
Vapor Pressure 30.3 mmHg at 25 °C[1]

Potential Research Applications

While specific literature on the applications of this compound is limited, its structure suggests its utility in several cutting-edge research domains. The following sections outline potential applications based on the known reactivity of thiols and the physicochemical properties imparted by the methoxy group.

Nanoparticle Functionalization for Drug Delivery and Imaging

The strong affinity of sulfur for gold and other noble metals makes thiols excellent ligands for functionalizing nanoparticles.[1][5] this compound can be used to create a hydrophilic and biocompatible coating on nanoparticles, which can improve their stability in biological media and reduce non-specific protein adsorption. The methoxy group may enhance aqueous solubility and influence the pharmacokinetic profile of the nanoparticles.

Potential Advantages:

  • Biocompatibility: The methoxyethyl group can contribute to a more "stealthy" nanoparticle surface, potentially reducing immunogenicity.

  • Controlled Drug Release: The thiol can be used as an attachment point for drug molecules via disulfide bonds, which are cleavable in the reducing environment of the cell, allowing for targeted drug release.[6]

  • Theranostics: Co-functionalization with imaging agents and therapeutic payloads could enable the development of theranostic nanoparticles for simultaneous diagnosis and therapy.

Hypothetical Experimental Protocol: Synthesis of this compound-Coated Gold Nanoparticles

Objective: To synthesize gold nanoparticles (AuNPs) functionalized with this compound for improved stability and biocompatibility.

Materials:

  • Tetrachloroauric acid (HAuCl₄)

  • Sodium borohydride (NaBH₄)

  • This compound

  • Deionized water

  • Methanol

Procedure:

  • Gold Nanoparticle Synthesis:

    • Prepare a 100 mL aqueous solution of 0.25 mM HAuCl₄.

    • While stirring vigorously, rapidly inject 1 mL of freshly prepared, ice-cold 100 mM NaBH₄.

    • The solution should turn from yellow to ruby red, indicating the formation of AuNPs.

    • Continue stirring for 15 minutes.

  • Surface Functionalization:

    • Prepare a 10 mM solution of this compound in methanol.

    • Add 1 mL of the this compound solution to the AuNP suspension.

    • Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.

  • Purification:

    • Centrifuge the functionalized AuNP solution at 12,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps three times to remove excess unbound thiol.

  • Characterization:

    • Characterize the size and morphology of the functionalized AuNPs using Transmission Electron Microscopy (TEM).

    • Confirm the presence of the this compound coating using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).

    • Assess the stability of the functionalized AuNPs in various biological buffers and media.

Workflow for Nanoparticle Functionalization

G cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_characterization Characterization HAuCl4 HAuCl₄ Solution AuNP Gold Nanoparticles HAuCl4->AuNP Reduction NaBH4 NaBH₄ Solution NaBH4->AuNP Func_AuNP Functionalized AuNPs AuNP->Func_AuNP Ligand Exchange Thiol This compound Thiol->Func_AuNP Centrifuge Centrifugation Func_AuNP->Centrifuge Wash Washing Centrifuge->Wash Pure_AuNP Purified Functionalized AuNPs Wash->Pure_AuNP TEM TEM Pure_AuNP->TEM FTIR FTIR/XPS Pure_AuNP->FTIR Stability Stability Assays Pure_AuNP->Stability

Caption: Workflow for gold nanoparticle functionalization.

Formation of Self-Assembled Monolayers (SAMs) for Biosensing and Biomaterial Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols on gold are a classic example of SAM formation. This compound can be used to create well-defined surfaces with controlled chemical and physical properties.

Potential Applications:

  • Biosensors: The thiol group provides a robust anchor to a gold sensor surface, while the methoxy terminus can resist non-specific protein fouling, improving the signal-to-noise ratio of the sensor.[7] The surface can be further modified to attach biorecognition elements.

  • Biomaterial Coatings: Coating medical implants with a this compound SAM could improve their biocompatibility and reduce the foreign body response.

  • Fundamental Surface Science: The formation and properties of this compound SAMs can be studied to understand the influence of the ether linkage on the packing and ordering of the monolayer.

Hypothetical Experimental Protocol: Formation of a this compound SAM on a Gold Surface

Objective: To form a self-assembled monolayer of this compound on a gold-coated silicon wafer for surface modification.

Materials:

  • Gold-coated silicon wafers

  • This compound

  • Anhydrous ethanol

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED )

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Clean the gold-coated silicon wafers by sonicating in ethanol for 15 minutes.

    • Dry the wafers under a stream of nitrogen.

    • Immerse the wafers in piranha solution for 10 minutes to remove any organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immediately immerse the cleaned gold substrates into the thiol solution.

    • Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen.

  • Characterization:

    • Measure the contact angle of water on the surface to assess its hydrophilicity.

    • Use ellipsometry to determine the thickness of the monolayer.

    • Analyze the chemical composition of the surface with XPS.

    • Characterize the surface morphology using Atomic Force Microscopy (AFM).

Logical Flow of SAM Formation and Characterization

G cluster_prep Substrate Preparation cluster_formation SAM Formation cluster_char Characterization Clean Clean Gold Substrate Piranha Piranha Treatment Clean->Piranha RinseDry1 Rinse and Dry Piranha->RinseDry1 Immerse Immerse in Thiol Solution RinseDry1->Immerse Incubate Incubate for 24h Immerse->Incubate RinseDry2 Rinse and Dry Incubate->RinseDry2 ContactAngle Contact Angle RinseDry2->ContactAngle Ellipsometry Ellipsometry RinseDry2->Ellipsometry XPS XPS RinseDry2->XPS AFM AFM RinseDry2->AFM

Caption: Process for SAM formation and analysis.

Bioconjugation and Polymer Synthesis via Thiol-Ene "Click" Chemistry

The thiol group of this compound can participate in thiol-ene "click" reactions, which are highly efficient and specific reactions between a thiol and an alkene.[8][9] This provides a powerful tool for bioconjugation and the synthesis of novel polymers.

Potential Applications:

  • Protein Modification: this compound can be used to introduce a methoxyethyl group onto proteins that have been engineered to contain an alkene functionality. This can be used to modify the protein's solubility, stability, or pharmacokinetic properties.

  • Hydrogel Formation: Crosslinking of polymers containing alkene groups with dithiol versions of 2-methoxyethane structures can lead to the formation of biocompatible hydrogels for tissue engineering and drug delivery applications.[10]

  • Dendrimer Synthesis: The thiol-ene reaction can be used in a stepwise fashion to build well-defined dendrimers with a this compound-derived periphery.

Hypothetical Experimental Protocol: Thiol-Ene "Click" Modification of an Alkene-Containing Polymer

Objective: To functionalize a polymer containing pendant alkene groups with this compound via a photoinitiated thiol-ene reaction.

Materials:

  • Alkene-functionalized polymer (e.g., poly(allyl methacrylate))

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., tetrahydrofuran, THF)

  • UV lamp (365 nm)

Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the alkene-functionalized polymer (1 equivalent of alkene groups) in THF.

    • Add this compound (1.2 equivalents).

    • Add the photoinitiator (0.05 equivalents).

    • Seal the vessel and purge with nitrogen for 15 minutes to remove oxygen, which can inhibit the radical reaction.

  • Photoreaction:

    • Irradiate the reaction mixture with a 365 nm UV lamp while stirring.

    • Monitor the progress of the reaction by taking aliquots and analyzing them with ¹H NMR spectroscopy (disappearance of alkene protons) or FTIR spectroscopy (disappearance of the C=C stretch).

    • Continue irradiation until the reaction is complete (typically 15-60 minutes).

  • Purification:

    • Precipitate the functionalized polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of THF and re-precipitate to ensure the removal of unreacted thiol and initiator.

    • Dry the purified polymer under vacuum.

  • Characterization:

    • Confirm the successful functionalization using ¹H NMR and FTIR spectroscopy.

    • Analyze the molecular weight and polydispersity of the functionalized polymer using Gel Permeation Chromatography (GPC).

Signaling Pathway-Style Diagram of Thiol-Ene Reaction

G cluster_reactants Reactants cluster_initiation Initiation cluster_propagation Propagation Alkene Alkene (on polymer) CarbonRadical Carbon-centered Radical Alkene->CarbonRadical Thiol This compound ThiolRadical Thiyl Radical Thiol->ThiolRadical Product Thioether Product Thiol->Product Initiator Photoinitiator Radical Initiator Radical Initiator->Radical UV UV Light (365 nm) UV->Initiator Radical->Thiol H-abstraction ThiolRadical->Alkene Addition CarbonRadical->Thiol Chain Transfer Product->ThiolRadical Cycle Repeats

Caption: Radical-mediated thiol-ene click reaction.

Conclusion

This compound represents a versatile chemical tool with significant untapped potential in various research fields, particularly in drug development, materials science, and biotechnology. Its dual functionality allows for the creation of novel materials and conjugates with tailored properties. The hypothetical protocols and conceptual diagrams provided in this guide are intended to serve as a starting point for researchers to explore the exciting possibilities that this compound offers. Further experimental validation is necessary to fully elucidate the performance and advantages of this compound in these applications.

References

The Stability and Degradation of 2-Methoxyethanethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Methoxyethanethiol. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from the well-established chemistry of thiols and ethers, as well as stability studies of structurally analogous compounds such as 2-ethoxyethanethiol and 2-methoxyethanol. The primary degradation route for this compound is anticipated to be the oxidation of its thiol group. This document outlines potential degradation pathways including oxidation, thermal decomposition, and hydrolysis, and provides adaptable experimental protocols for stability assessment. All quantitative data is presented in structured tables, and logical workflows and degradation pathways are illustrated with diagrams.

Introduction

This compound (C₃H₈OS) is a bifunctional organic molecule featuring both a thiol (-SH) and an ether (-O-) functional group.[1] This structure imparts a unique combination of reactivity and physical properties, making it a molecule of interest in various chemical and pharmaceutical contexts. The nucleophilic thiol group is a key site for chemical reactions, while the methoxyethyl moiety influences its solubility and potential for hydrogen bonding.

Understanding the stability and degradation of this compound is critical for its application in research and drug development, ensuring the integrity of the compound in storage, formulation, and experimental use. This guide aims to provide a thorough understanding of its stability profile, drawing upon existing knowledge of related compounds to predict its behavior.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. This data is essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₈OS[1]
Molecular Weight92.16 g/mol [1]
IUPAC NameThis compound[1]
Synonyms2-methoxyethyl mercaptan, 2-Mercaptoethyl methyl ether[1]
CAS Number10494-75-4[1]
Boiling Point108.5 °C at 760 mmHgLookChem
Flash Point19.4 °CLookChem
Density0.935 g/cm³LookChem

Degradation Pathways

The degradation of this compound can be predicted based on the reactivity of its constituent functional groups. The thiol group is susceptible to oxidation, while the ether linkage is generally more stable but can be cleaved under harsh conditions. Thermal stress can lead to the cleavage of the weaker bonds within the molecule.

Oxidative Degradation

Oxidation is the most probable degradation pathway for this compound under typical storage and handling conditions. The thiol group is readily oxidized, especially in the presence of oxygen, metal ions, or other oxidizing agents.[2]

The initial step is the oxidation to a disulfide, bis(2-methoxyethyl) disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[2]

Oxidative Degradation of this compound MET This compound (CH3OCH2CH2SH) Disulfide bis(2-methoxyethyl) disulfide (CH3OCH2CH2S-SCH2CH2OCH3) MET->Disulfide Mild Oxidation (e.g., O2) Sulfenic 2-Methoxyethanesulfenic Acid (CH3OCH2CH2SOH) Disulfide->Sulfenic Oxidation Sulfinic 2-Methoxyethanesulfinic Acid (CH3OCH2CH2SO2H) Sulfenic->Sulfinic Oxidation Sulfonic 2-Methoxyethanesulfonic Acid (CH3OCH2CH2SO3H) Sulfinic->Sulfonic Strong Oxidation

Figure 1: Proposed oxidative degradation pathway of this compound.
Thermal Degradation

Potential unimolecular decomposition pathways include:

  • C-S Bond Cleavage: Leading to the formation of a 2-methoxyethyl radical and a sulfhydryl radical.

  • C-C Bond Cleavage: Resulting in a methoxymethyl radical and a thiomethyl radical.

  • C-O Bond Cleavage: This is generally a stronger bond and would require higher temperatures for cleavage.[3]

Thermal Degradation of this compound cluster_products Primary Degradation Products MET This compound (CH3OCH2CH2SH) p1 CH3OCH2CH2• + •SH MET->p1 C-S Cleavage p2 CH3OCH2• + •CH2SH MET->p2 C-C Cleavage p3 CH3• + •OCH2CH2SH MET->p3 C-O Cleavage

Figure 2: Potential thermal degradation pathways of this compound.
Hydrolytic Degradation

The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. Cleavage of the ether bond typically requires strong acidic or basic conditions.[2] The thiol group does not undergo hydrolysis. Therefore, hydrolytic degradation is not considered a primary pathway under normal physiological or storage conditions.

Photodegradation

Specific studies on the photodegradation of this compound have not been identified. However, thiols can be susceptible to photolysis, which may lead to the formation of radicals and subsequent degradation products. It is advisable to protect solutions of this compound from light, particularly UV light, to minimize the risk of photodegradation.[2]

Stability and Handling Recommendations

Based on the predicted degradation pathways, the following handling and storage recommendations are provided to maintain the stability of this compound.

Table 2: Stability and Handling Recommendations for this compound

ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., 2-8 °C).Reduces the rate of chemical reactions, including oxidation.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation by displacing oxygen.[2]
Light Protect from light by using amber vials or storing in the dark.Light can catalyze oxidative reactions.[2]
Container Use tightly sealed containers.Prevents exposure to air and moisture.[2]
Solvents Avoid solvents that may contain peroxides (e.g., aged ethers). Use deoxygenated solvents for solutions.Peroxides can accelerate oxidation. Dissolved oxygen can promote degradation.[2]

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Workflow for Stability Assessment

Stability Assessment Workflow start Prepare Stock Solution of This compound aliquot Aliquot into Vials under Different Conditions (e.g., Temp, Light, Atmosphere) start->aliquot storage Store Samples for Defined Time Points aliquot->storage analysis Analyze Samples at Each Time Point using a Suitable Analytical Method (e.g., HPLC, GC-MS) storage->analysis data Quantify Remaining This compound and Identify Degradation Products analysis->data kinetics Determine Degradation Kinetics (e.g., Half-life) data->kinetics

Figure 3: General workflow for assessing the stability of this compound.
Protocol 1: Assessment of Oxidative Stability by HPLC

Objective: To determine the rate of degradation of this compound in solution when exposed to air.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Deionized water

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Appropriate HPLC column (e.g., C18)

  • Vials (clear and amber)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Aliquoting: Aliquot the stock solution into a series of clear glass vials (to simulate exposure to air and light) and amber vials (to assess the effect of light). For a control, prepare vials where the headspace is purged with an inert gas like argon or nitrogen.

  • Storage: Store the vials under controlled temperature conditions (e.g., room temperature and 4°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), remove one vial from each condition for analysis.

  • HPLC Analysis:

    • Inject a suitable volume of the sample onto the HPLC system.

    • Use a gradient or isocratic elution method to separate this compound from its potential degradation products. The mobile phase could consist of a mixture of water and an organic solvent like acetonitrile, with or without a modifier like formic acid for better peak shape.

    • Monitor the elution profile using the detector.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate and half-life under each storage condition.

    • Identify any new peaks that appear in the chromatogram, which may correspond to degradation products. Mass spectrometry can be used for the identification of these products.

Protocol 2: Assessment of Thermal Stability by GC-MS

Objective: To determine the thermal stability of this compound and identify its thermal degradation products.

Materials:

  • This compound

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Sealed vials suitable for heating

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a series of vials. Purge the vials with an inert gas before sealing to ensure an oxygen-free environment.

  • Heating: Heat the vials at different temperatures (e.g., 50°C, 100°C, 150°C) for a fixed period.

  • GC-MS Analysis:

    • After cooling, open the vials and dissolve the contents in a suitable solvent.

    • Inject an aliquot of the solution into the GC-MS system.

    • Use a temperature program that allows for the separation of this compound and its potential degradation products.

    • Acquire mass spectra for all eluting peaks.

  • Data Analysis:

    • Compare the chromatograms of the heated samples with that of an unheated control to identify any new peaks.

    • Analyze the mass spectra of the new peaks to identify the structures of the thermal degradation products.

    • Quantify the amount of remaining this compound at each temperature to assess the extent of decomposition.

Conclusion

While direct experimental data on the stability of this compound is limited, a comprehensive understanding of its likely degradation pathways can be inferred from the fundamental chemistry of its functional groups and studies on analogous compounds. The primary route of degradation is expected to be the oxidation of the thiol group. Thermal degradation is also possible, particularly at elevated temperatures. Hydrolysis is unlikely to be a significant degradation pathway under normal conditions.

For researchers, scientists, and drug development professionals, it is crucial to handle and store this compound under conditions that minimize exposure to oxygen, light, and high temperatures. The experimental protocols provided in this guide offer a framework for conducting stability studies to ensure the quality and reliability of this compound in its intended applications. Further research is warranted to generate specific stability data for this compound to confirm these predicted pathways and to quantify its degradation kinetics under various conditions.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethanethiol is a valuable bifunctional molecule containing both an ether and a thiol functional group. This unique structure makes it a useful building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials where the introduction of a methoxyethylthio moiety can modify properties such as solubility, lipophilicity, and binding affinity. This document provides detailed protocols for two common and effective laboratory-scale synthesis methods for this compound, starting from the readily available precursor, 2-methoxyethyl chloride.

Synthesis Pathways

Two primary and well-established pathways for the synthesis of this compound are presented:

  • Synthesis via Isothiouronium Salt (Thiourea Method): This is a two-step process that generally provides high yields and a clean product. It involves the reaction of 2-methoxyethyl chloride with thiourea to form a stable S-(2-methoxyethyl)isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol.

  • Direct Nucleophilic Substitution (Sodium Hydrosulfide Method): This method offers a more direct, one-pot synthesis. It involves the direct nucleophilic substitution of the chloride in 2-methoxyethyl chloride by the hydrosulfide anion (SH⁻) from a source such as sodium hydrosulfide (NaSH). While more direct, this pathway may sometimes lead to the formation of the dialkyl sulfide byproduct.

Data Presentation

The following table summarizes the key quantitative data and conditions for the two primary synthesis pathways for this compound.

Disclaimer: The quantitative data presented below is primarily based on analogous syntheses of 2-ethoxyethanethiol and should be considered as representative estimates. Actual yields and reaction times may vary and should be optimized for the specific laboratory conditions.

ParameterPathway 1: Thiourea MethodPathway 2: Sodium Hydrosulfide Method
Starting Material 2-Methoxyethyl Chloride2-Methoxyethyl Chloride
Key Reagents Thiourea, Sodium HydroxideSodium Hydrosulfide (NaSH)
Solvent EthanolEthanol/Water
Reaction Time 5 - 7 hours2 - 4 hours
Typical Yield 70 - 90%50 - 70%
Purity (after distillation) >95%>90%
Key Byproducts UreaDi-(2-methoxyethyl) sulfide

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of this compound via Isothiouronium Salt

This protocol is a two-step procedure involving the formation of an isothiouronium salt followed by alkaline hydrolysis.

Materials:

  • 2-Methoxyethyl chloride (1.0 eq)

  • Thiourea (1.0 eq)

  • Ethanol (95% or absolute)

  • Sodium hydroxide (NaOH) (1.5 eq)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Water

  • Brine

Procedure:

Step 1: Formation of S-(2-methoxyethyl)isothiouronium chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-methoxyethyl chloride and thiourea in 95% ethanol.

  • Heat the mixture to a gentle reflux and maintain for 3-4 hours.

  • After the reaction is complete, cool the mixture to room temperature. The intermediate S-(2-methoxyethyl)isothiouronium chloride may precipitate out of the solution. The mixture can be taken directly to the next step.

Step 2: Hydrolysis to this compound

  • To the cooled reaction mixture from Step 1, add a 1.5 molar excess of sodium hydroxide dissolved in water.

  • Heat the mixture to reflux for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature. The this compound may separate as an oily layer.

  • Separate the organic layer if one has formed.

  • Carefully acidify the aqueous layer with dilute hydrochloric or sulfuric acid.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine all organic layers and wash with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Protocol 2: Direct Synthesis of this compound with Sodium Hydrosulfide

This protocol describes a one-pot synthesis via nucleophilic substitution.

Materials:

  • 2-Methoxyethyl chloride (1.0 eq)

  • Sodium hydrosulfide (NaSH) (1.2 eq)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Brine

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium hydrosulfide in a mixture of ethanol and water.

  • Heat the solution to a gentle reflux.

  • Slowly add 2-methoxyethyl chloride to the refluxing solution via the dropping funnel.

  • After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with dilute hydrochloric or sulfuric acid.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Safety Precautions

  • This compound: Flammable liquid and vapor.[1] Toxic if swallowed and harmful if inhaled.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1] Handle with care in a fume hood.

  • 2-Methoxyethyl Chloride: Highly flammable liquid and vapor.[2] Harmful if swallowed.[2] Causes skin and serious eye irritation.[2]

  • Thiourea: Harmful if swallowed.[3] Suspected of causing cancer and of damaging the unborn child.[4] Toxic to aquatic life with long-lasting effects.

  • Sodium Hydrosulfide: Toxic if swallowed.[5][6] Causes severe skin burns and eye damage.[5][6][7] Contact with acids liberates toxic gas (hydrogen sulfide).[5][6] Corrosive to the respiratory tract.[5]

Experimental Workflow Visualization

Synthesis_Workflows Synthesis Workflows for this compound cluster_thiourea Pathway 1: Thiourea Method cluster_nash Pathway 2: Sodium Hydrosulfide Method T_Start Start: 2-Methoxyethyl Chloride + Thiourea in Ethanol T_Reflux1 Reflux for 3-4 hours T_Start->T_Reflux1 T_Hydrolysis Add aq. NaOH and Reflux for 2-3 hours T_Reflux1->T_Hydrolysis T_Workup Acidify, Extract with Ether, Wash and Dry T_Hydrolysis->T_Workup T_Purify Purify by Vacuum Distillation T_Workup->T_Purify T_Product Product: this compound T_Purify->T_Product N_Start Start: NaSH in Ethanol/Water N_Add Add 2-Methoxyethyl Chloride N_Start->N_Add N_Reflux Reflux for 2-4 hours N_Add->N_Reflux N_Workup Acidify, Extract with Ether, Wash and Dry N_Reflux->N_Workup N_Purify Purify by Vacuum Distillation N_Workup->N_Purify N_Product Product: this compound N_Purify->N_Product

Caption: Experimental workflows for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Crude 2-Methoxyethanethiol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of crude 2-Methoxyethanethiol using vacuum distillation. This technique is essential for obtaining high-purity material required for research, development, and manufacturing of pharmaceuticals and other specialty chemicals.

Introduction

This compound is a volatile organosulfur compound with applications in various fields of chemical synthesis. The crude product, often obtained from the reaction of 2-chloroethyl methyl ether with a sulfur source, may contain unreacted starting materials, byproducts, and disulfide impurities. Vacuum distillation is the preferred method for purifying this compound as it allows for distillation at a lower temperature, minimizing thermal decomposition and the formation of undesirable side products.[1] This method separates compounds based on differences in their boiling points at a reduced pressure.

Key Principles of Vacuum Distillation

Vacuum distillation operates on the principle that the boiling point of a liquid is dependent on the ambient pressure. By reducing the pressure within the distillation apparatus, the boiling point of the compound is lowered. This is particularly advantageous for high-boiling or thermally sensitive compounds like many thiols, which can decompose or oxidize at elevated temperatures.[1]

Data Presentation

The following table summarizes the relevant physical and safety data for this compound.

PropertyValueReference
Molecular Formula C₃H₈OS[2]
Molecular Weight 92.16 g/mol [2]
Boiling Point (at 760 mmHg) 108.5 °C[2]
Estimated Boiling Point (at 10 mmHg) ~30-40 °CEstimated using a pressure-temperature nomograph
Density 0.935 g/cm³[2]
Flash Point 19.4 °C[2]
Hazards Flammable liquid and vapor, Toxic if swallowed, Causes skin and eye irritation.[2]

Experimental Protocols

This section outlines the detailed methodology for the vacuum distillation of crude this compound.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flasks (multiple, round-bottom)

  • Thermometer and thermometer adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump (capable of reaching at least 10 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (e.g., with dry ice/acetone slurry)

  • Inert gas source (e.g., Nitrogen or Argon)

  • Appropriate tubing for vacuum

  • Glass wool for insulation

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.

Predicted Impurity Profile of Crude this compound

Based on a likely synthesis route from 2-chloroethyl methyl ether and a hydrosulfide salt, the following impurities may be present in the crude product:

ImpurityBoiling Point (at 760 mmHg)Reason for Presence
2-Chloroethyl methyl ether89-90 °CUnreacted starting material
Bis(2-methoxyethyl) sulfide~180-190 °CByproduct of the reaction
Bis(2-methoxyethyl) disulfide> 200 °COxidation of the thiol product[3]
Pre-Distillation Setup
  • Glassware Preparation : Ensure all glassware is clean, dry, and free of any contaminants. Oven-drying the glassware prior to assembly is recommended to remove any residual moisture.

  • Apparatus Assembly :

    • Place a magnetic stir bar in the round-bottom distilling flask.

    • Charge the distilling flask with the crude this compound (do not fill more than two-thirds full).

    • Assemble the short-path distillation apparatus as shown in the workflow diagram. Ensure all ground glass joints are properly sealed, using a minimal amount of vacuum grease if necessary.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cooling water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump. The cold trap is crucial for protecting the vacuum pump from corrosive vapors.

    • Place the entire setup in a fume hood.

Vacuum Distillation Procedure
  • Inert Atmosphere : Purge the system with an inert gas, such as nitrogen or argon, to remove oxygen and prevent the oxidation of the thiol to the disulfide, especially at elevated temperatures.[3]

  • Initiate Vacuum : Turn on the cooling water to the condenser. Slowly and carefully apply the vacuum. The pressure should gradually decrease. Monitor the pressure using a manometer.

  • Stirring and Heating : Begin stirring the crude this compound. Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the distilling flask using the heating mantle.

  • Fraction Collection :

    • Fore-run : Collect the first fraction, which will likely contain any lower-boiling impurities. The temperature will rise and then stabilize as the first component distills.

    • Main Fraction : As the temperature rises and stabilizes again at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.

    • End of Distillation : When the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distilling flask, stop the distillation.

  • Shutdown :

    • Turn off the heating mantle and allow the system to cool down.

    • Slowly and carefully vent the system to atmospheric pressure with an inert gas.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus and properly store the purified this compound under an inert atmosphere.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_post Post-Distillation start Start glassware Clean & Dry Glassware start->glassware assembly Assemble Apparatus glassware->assembly crude Charge Crude Product assembly->crude inert Purge with Inert Gas crude->inert vacuum Apply Vacuum inert->vacuum heat Heat and Stir vacuum->heat forerun Collect Fore-run heat->forerun main_fraction Collect Main Fraction forerun->main_fraction shutdown Shutdown and Cool main_fraction->shutdown store Store Purified Product shutdown->store end End store->end

Caption: Experimental workflow for the vacuum distillation of this compound.

logical_relationship cluster_input Input cluster_process Purification Process crude_product Crude this compound vacuum_distillation Vacuum Distillation crude_product->vacuum_distillation purified_product Purified this compound vacuum_distillation->purified_product impurities Impurities (Lower & Higher Boiling) vacuum_distillation->impurities

Caption: Logical relationship of the purification process.

Safety Precautions

  • Handling : this compound is a flammable and toxic substance. Always handle it in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Vacuum Safety : Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety shield around the apparatus.

  • Corrosion : Sulfur compounds can be corrosive to certain materials, especially at elevated temperatures. Ensure that the distillation apparatus and vacuum pump components are made of resistant materials.

  • Disposal : Dispose of all chemical waste, including the distillation residue and any contaminated materials, in accordance with local and institutional regulations for hazardous waste.

References

Application Notes and Protocols for Thiol-Ene Click Reaction Using 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the thiol-ene click reaction using 2-Methoxyethanethiol. This versatile and efficient conjugation chemistry is well-suited for a variety of applications in research and drug development, including bioconjugation, drug delivery, and surface modification.[1][2]

Introduction to Thiol-Ene Click Chemistry

The thiol-ene reaction is a powerful chemical transformation that involves the addition of a thiol (-SH) group across a double bond (ene) to form a stable thioether linkage.[2][3] Classified as a "click" reaction, it is characterized by high efficiency, rapid reaction rates, stereoselectivity, and the generation of minimal byproducts.[2][3] The reaction can proceed through two primary mechanisms: a free-radical addition or a nucleophile-catalyzed Michael addition.[1][3][4]

The free-radical mechanism is the most common and is typically initiated by light (photo-initiation), heat, or a radical initiator.[3] This pathway offers excellent spatial and temporal control, making it highly advantageous for applications requiring precision.[2] The reaction proceeds via an anti-Markovnikov addition, ensuring high regioselectivity.[3]

Key Characteristics of the Thiol-Ene Reaction:

  • High Efficiency and Yield: The reaction typically proceeds to completion with high to quantitative yields.[3][5]

  • Rapid Kinetics: Thiol-ene reactions are often very fast, sometimes completing in minutes.[1][2]

  • Mild Reaction Conditions: The reaction can be carried out under ambient temperature and pressure, and is often compatible with a variety of functional groups and solvents, including aqueous solutions.[3]

  • Minimal Byproducts: The "click" nature of the reaction ensures a clean transformation with easy purification.[2]

  • Biocompatibility: The reaction conditions and the resulting thioether bond are generally well-tolerated in biological systems.[6]

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for thiol-ene reactions, which can be adapted for protocols using this compound.

Table 1: Typical Photo-initiated Thiol-Ene Reaction Conditions

ParameterRecommended RangeNotes
Thiol:Ene Stoichiometry 1:1 to 1.2:1 (thiol excess)A slight excess of the thiol can drive the reaction to completion.[2]
Reactant Concentration 0.1 - 1.0 MDependent on the solubility of the reactants in the chosen solvent.[2]
Photoinitiator DMPA, AIBN2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Azobisisobutyronitrile (AIBN) are common choices.[2][5]
Initiator Concentration 0.01 - 0.1 equivalentsRelative to the 'ene' substrate.
Solvent DCM, THF, Acetonitrile, MethanolChoice depends on reactant solubility. Anhydrous and degassed solvents are recommended.[2][5]
UV Wavelength ~365 nmTypical wavelength for initiation with common photoinitiators.[2][5]
UV Light Intensity 5 - 20 mW/cm²Higher intensity can decrease reaction time but may lead to side reactions.[2]
Irradiation Time 5 - 60 minutesHighly dependent on the specific reactants and conditions.[2]
Temperature Room TemperatureOne of the key advantages of the photo-initiated reaction.[2]

Table 2: Comparative Performance of Thiol-Ene Reactions

FeaturePerformance MetricNotes
Typical Yields > 95%The reaction is known for its high efficiency and quantitative conversion.[5]
Reaction Time < 1 hourFor photo-initiated reactions with unactivated alkenes.[5]
Selectivity HighAnti-Markovnikov addition provides excellent regioselectivity.[3]
Functional Group Tolerance BroadTolerant to a wide range of functional groups, making it suitable for complex molecules.

Experimental Protocols

The following are detailed protocols for performing a photo-initiated thiol-ene click reaction with this compound.

Materials:

  • Alkene-functionalized substrate

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Quartz reaction vessel or UV-transparent flask

  • Magnetic stirrer and stir bar

  • UV lamp (365 nm)

  • Inert gas (Nitrogen or Argon)

Protocol 1: General Procedure for Thiol-Ene Conjugation

  • Reactant Preparation: In a clean, dry quartz reaction vessel, dissolve the alkene-functionalized substrate (1.0 equivalent) and the photoinitiator (0.05 equivalents) in the chosen anhydrous solvent.

  • Addition of Thiol: Add this compound (1.1 equivalents) to the solution. A slight excess of the thiol helps to ensure complete consumption of the alkene.[2]

  • Degassing: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.[5]

  • Photo-initiation: Place the reaction vessel on a magnetic stirrer and begin stirring. Position a UV lamp (365 nm) at a consistent distance from the vessel and irradiate the mixture at room temperature.[2][5]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting materials are consumed (typically < 1 hour).[5]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: If necessary, purify the resulting thioether product by column chromatography.[5]

Protocol 2: Thiol-Ene Surface Modification

  • Substrate Preparation: Prepare the surface functionalized with 'ene' groups.

  • Reaction Solution: Prepare a solution of this compound (typically in excess) and a photoinitiator in a suitable solvent.

  • Degassing: Degas the solution by bubbling with an inert gas.

  • Surface Reaction: Immerse the 'ene'-functionalized surface in the reaction solution in a UV-transparent container.

  • Photo-irradiation: Irradiate the setup with a UV lamp (365 nm) for a predetermined time to allow the thiol-ene reaction to occur on the surface.

  • Washing: After the reaction, thoroughly wash the surface with the solvent to remove any unreacted reagents.

  • Characterization: Characterize the modified surface using appropriate techniques (e.g., contact angle measurements, XPS, AFM).

Visualizations

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Photoinitiator (I) I_rad Initiator Radical (I•) I->I_rad UV Light (hν) Thiol This compound (R-SH) I_rad->Thiol H-abstraction Thiyl_rad Thiyl Radical (R-S•) Product Thioether Product Ene Alkene ('Ene') Thiyl_rad->Ene Carbon_rad Carbon-centered Radical Carbon_rad->Thiol Product->Thiyl_rad Regenerated

Caption: Radical-initiated Thiol-Ene reaction mechanism.

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve 'Ene' Substrate and Photoinitiator Add_Thiol Add this compound Reactants->Add_Thiol Degas Degas with Inert Gas Add_Thiol->Degas Irradiate Irradiate with UV Light (365 nm) Degas->Irradiate Monitor Monitor Reaction (TLC, LC-MS) Irradiate->Monitor Solvent_Removal Remove Solvent Monitor->Solvent_Removal Purify Purify Product (e.g., Column Chromatography) Solvent_Removal->Purify Final_Product Final_Product Purify->Final_Product Characterized Product

Caption: General experimental workflow for Thiol-Ene click reaction.

Applications in Drug Development

The thiol-ene reaction is a valuable tool in the field of drug development due to its efficiency and biocompatibility.

  • Bioconjugation: This reaction is widely used to link biomolecules such as peptides, proteins, and nucleic acids to drugs, imaging agents, or delivery vehicles.[2]

  • Drug Delivery: The formation of hydrogels and nanoparticles via thiol-ene chemistry allows for the creation of sophisticated systems for controlled drug release.[2]

  • Dendrimer Synthesis: The high efficiency and orthogonality of the reaction are ideal for the stepwise synthesis of well-defined dendrimers for various biomedical applications.[3]

  • Surface Functionalization: Thiol-ene chemistry can be used to modify the surfaces of medical devices or biosensors to improve biocompatibility or to immobilize capture probes.[2]

The use of this compound in these applications can impart increased hydrophilicity to the resulting conjugates, which may improve their solubility and pharmacokinetic properties. While specific examples of this compound in pharmaceutical synthesis are not widely published, the principles of thiol-ene chemistry with similar thiols are well-established and directly applicable.[7]

References

Application Notes and Protocols: Michael Addition of 2-Methoxyethanethiol to α,β-Unsaturated Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The addition of thiols, known as the thia-Michael addition, is particularly noteworthy for its efficiency and the utility of the resulting β-thioether products. These products are significant scaffolds in medicinal chemistry and drug development due to the prevalence of the thioether moiety in a wide array of bioactive molecules.

This document provides detailed application notes and protocols for the Michael addition of 2-methoxyethanethiol to various α,β-unsaturated carbonyl compounds. This compound is a valuable nucleophile in this reaction, yielding products with a flexible and polar 2-methoxyethyl thioether side chain, which can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Reaction Overview and Mechanism

The thia-Michael addition is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final β-thioether adduct. The reaction is generally high-yielding and proceeds under mild conditions.

G

Applications in Drug Development

The introduction of a 2-methoxyethyl thioether moiety into a molecule can significantly impact its biological activity and drug-like properties. Thioethers are present in numerous FDA-approved drugs and are known to be involved in various biological processes.[1] The 2-methoxyethyl group, with its ether linkage, can enhance solubility and provide a site for hydrogen bonding, which can be crucial for target engagement.

One area of interest is the development of enzyme inhibitors. For example, derivatives of thioethers have been synthesized and evaluated as inhibitors of monoamine oxidases (MAOs), enzymes implicated in neurological disorders such as Parkinson's disease.[2][3] The thioether linkage can position aromatic or other functional groups within the active site of an enzyme, leading to potent and selective inhibition.

G

Quantitative Data Summary

The following table summarizes representative yields and reaction times for the Michael addition of various thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. While specific data for this compound is not extensively available in the literature, the data for structurally similar aliphatic thiols provide a good indication of the expected reactivity. The data is adapted from a study on solvent-free Michael additions.[4]

Entryα,β-Unsaturated CarbonylThiolTime (min)Yield (%)
1Methyl vinyl ketoneThiophenol3093
2Methyl vinyl ketone4-Chlorothiophenol1598
3Methyl vinyl ketone4-Methylthiophenol3085
4Methyl vinyl ketoneBenzylthiol4576
5CrotonaldehydeThiophenol6090
62-Cyclohexen-1-oneThiophenol1596
72-Cyclohexen-1-one4-Chlorothiophenol3095
82-Cyclohexen-1-oneBenzylthiol10580
92-Cyclopenten-1-oneThiophenol1594
102-Cyclopenten-1-oneBenzylthiol9078

Data is illustrative and based on reactions of various thiols. Actual results with this compound may vary.

Experimental Protocols

The following protocols are generalized procedures for the Michael addition of this compound to α,β-unsaturated carbonyl compounds. They are based on established methods for similar thiols and can be adapted as needed.[4]

Protocol 1: Base-Catalyzed Michael Addition in Solution

G

Materials:

  • α,β-Unsaturated carbonyl compound (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF) (5-10 mL)

  • Base catalyst (e.g., triethylamine, DBU) (0.1 mmol, 10 mol%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the α,β-unsaturated carbonyl compound (1.0 mmol) and dissolve it in the chosen anhydrous solvent (5-10 mL).

  • Add this compound (1.2 mmol) to the solution.

  • Add the base catalyst (0.1 mmol) to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Solvent-Free Michael Addition

Materials:

  • α,β-Unsaturated carbonyl compound (1.0 mmol)

  • This compound (2.0 mmol, 2.0 equiv.)

  • Small reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a small reaction vial equipped with a magnetic stir bar, combine the α,β-unsaturated carbonyl compound (1.0 mmol) and this compound (2.0 mmol).

  • Stir the mixture at room temperature (or with gentle heating if one of the reactants is a solid) until the reaction is complete, as monitored by TLC.[4]

  • Upon completion, the crude product can be directly purified by flash column chromatography on silica gel to afford the pure Michael adduct.[4]

  • Characterize the purified product by spectroscopic methods.

Conclusion

The Michael addition of this compound to α,β-unsaturated carbonyls is a robust and versatile reaction for the synthesis of β-thioethers. The resulting products, containing the 2-methoxyethyl thioether moiety, are of significant interest to the drug development community due to their potential to modulate biological activity and improve pharmacokinetic properties. The provided protocols offer a starting point for the synthesis and exploration of these valuable compounds in the quest for new therapeutic agents.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methoxyethanethiol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethanethiol (C₃H₈OS, MW: 92.16 g/mol ) and its derivatives are volatile sulfur compounds (VSCs) of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as potential impurities or metabolites in drug development.[1] Their high volatility, reactivity, and often low concentrations in complex matrices present analytical challenges. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of these compounds, offering the necessary sensitivity and selectivity for their identification and quantification.

These application notes provide a comprehensive guide to the analysis of this compound and its derivatives by GC-MS, covering sample preparation, derivatization, instrument parameters, and data analysis. The protocols are designed to be a starting point for method development and can be adapted to specific matrices and analytical requirements.

Data Presentation

Predicted Mass Spectrum of this compound

Predicted Major Fragment Ions for this compound:

m/zPredicted Fragment IonComments
92[CH₃OCH₂CH₂SH]⁺•Molecular Ion (M⁺•)
77[OCH₂CH₂SH]⁺Loss of a methyl radical (•CH₃)
61[CH₃OCH₂CH₂]⁺Loss of the sulfhydryl radical (•SH)
47[CH₂SH]⁺Cleavage of the C-C bond
45[CH₃OCH₂]⁺Cleavage of the C-C bond
Quantitative GC-MS Data (Illustrative)

The following table presents illustrative quantitative data for the analysis of this compound and its trimethylsilyl (TMS) derivative. This data is representative of what can be achieved using the described methods and may vary depending on the specific instrumentation and matrix. The use of Selected Ion Monitoring (SIM) mode is recommended for achieving low detection limits.[4]

CompoundDerivativeRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound-5.89261, 47515
This compound-TMSTMS7.2149164, 7313

Experimental Protocols

Protocol 1: Sample Preparation by Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile analytes in liquid or solid samples.

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

  • Heating block or water bath with magnetic stirring

  • Sodium chloride (NaCl)

  • Ethylenediaminetetraacetic acid (EDTA) (optional, to chelate metal ions that can oxidize thiols)

Procedure:

  • Place 5 mL of the liquid sample or 1-2 g of the solid sample into a 20 mL headspace vial.

  • For aqueous samples, add 1 g of NaCl to increase the ionic strength and promote the partitioning of analytes into the headspace. The addition of a small amount of EDTA can also be beneficial.

  • Seal the vial tightly with the cap and septum.

  • Place the vial in a heating block or water bath set to 60°C.

  • Allow the sample to equilibrate with stirring for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued stirring.

  • Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

Protocol 2: Derivatization for Enhanced GC-MS Analysis

Derivatization is often employed to improve the chromatographic properties and thermal stability of thiols. Silylation is a common and effective derivatization technique for compounds containing active hydrogens.

Materials:

  • Sample extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • 2 mL GC vials with screw caps and septa

  • Heating block or oven

Procedure:

  • Pipette 100 µL of the sample extract into a 2 mL GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 3: GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound and its derivatives. Optimization may be required for specific applications.

Gas Chromatograph (GC) Parameters:

ParameterSetting
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Mode Splitless (for high sensitivity)
Splitless Time 1 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Oven Program Initial: 40°C, hold for 2 min
Ramp: 10°C/min to 250°C
Final hold: 5 min

Mass Spectrometer (MS) Parameters:

ParameterSetting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Acquisition Mode Full Scan (m/z 40-200) for identification
Selected Ion Monitoring (SIM) for quantification

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Matrix (Liquid or Solid) hs_spme HS-SPME sample->hs_spme Volatiles Extraction derivatization Derivatization (Silylation) sample->derivatization For non-volatile derivatives gc_ms GC-MS System hs_spme->gc_ms derivatization->gc_ms data_acquisition Data Acquisition (Scan or SIM) gc_ms->data_acquisition identification Compound Identification data_acquisition->identification quantification Quantification data_acquisition->quantification

Caption: General experimental workflow for the GC-MS analysis of this compound derivatives.

hs_spme_workflow start Start: Sample in Vial add_salt Add NaCl start->add_salt seal_vial Seal Vial add_salt->seal_vial equilibrate Equilibrate at 60°C (15 min) seal_vial->equilibrate expose_fiber Expose SPME Fiber (30 min) equilibrate->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber inject Inject into GC-MS retract_fiber->inject end Analysis inject->end

Caption: Detailed workflow for Headspace Solid-Phase Microextraction (HS-SPME).

derivatization_pathway Thiol R-SH (this compound) Silyl_Derivative R-S-TMS (TMS Derivative) Thiol->Silyl_Derivative + BSTFA (70°C, 60 min) BSTFA BSTFA BSTFA->Silyl_Derivative

Caption: Silylation derivatization pathway for this compound.

References

Application Notes and Protocols: 2-Methoxyethanethiol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethanethiol is a thiol-containing organic compound with the potential for application in the synthesis of pharmaceutical intermediates due to the high nucleophilicity of its sulfur atom. The thiol group can participate in various chemical transformations, most notably nucleophilic substitution and addition reactions, making it a candidate for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). However, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific, documented applications of this compound in the synthesis of pharmaceutical intermediates.

This document, therefore, presents a hypothetical application of this compound based on the established reactivity of thiols in organic synthesis. The following sections provide a potential synthetic route for a thioester intermediate, a class of compounds widely utilized in the synthesis of various pharmaceuticals, including beta-lactam antibiotics. The protocols and data presented are illustrative and based on general chemical principles.

Core Hypothetical Application: Synthesis of a Thioester Intermediate

A primary application of thiols in pharmaceutical synthesis is the formation of thioester intermediates. Thioesters are valuable precursors for the synthesis of amides, esters, and other carbonyl derivatives due to their enhanced reactivity compared to carboxylic acids. In this hypothetical application, this compound is used to form S-(2-methoxyethyl) benzoylthioate, a potential intermediate for the synthesis of various APIs.

Reaction Scheme:

Experimental Protocols

Hypothetical Protocol for the Synthesis of S-(2-methoxyethyl) benzoylthioate

This protocol describes the synthesis of a thioester intermediate from this compound and benzoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound (98% purity)

  • Benzoic Acid (99.5% purity)

  • Dicyclohexylcarbodiimide (DCC) (99% purity)

  • 4-(Dimethylamino)pyridine (DMAP) (99% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of benzoic acid (1.22 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add this compound (1.06 g, 10 mmol) and DMAP (0.12 g, 1 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (2.27 g, 11 mmol) in anhydrous dichloromethane (20 mL) to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure S-(2-methoxyethyl) benzoylthioate.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Results for the Synthesis of S-(2-methoxyethyl) benzoylthioate

ParameterValue
Reactants
Benzoic Acid10 mmol
This compound10 mmol
Reagents
DCC11 mmol
DMAP1 mmol
Solvent Dichloromethane
Reaction Time 12 hours
Temperature 0 °C to Room Temp
Hypothetical Yield 85%
Hypothetical Purity (by HPLC) >98%

Visualizations

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Purification Dissolve Benzoic Acid in DCM Dissolve Benzoic Acid in DCM Add this compound and DMAP Add this compound and DMAP Dissolve Benzoic Acid in DCM->Add this compound and DMAP Cool to 0°C Cool to 0°C Add this compound and DMAP->Cool to 0°C Slowly add DCC solution Slowly add DCC solution Cool to 0°C->Slowly add DCC solution Stir for 12 hours at RT Stir for 12 hours at RT Slowly add DCC solution->Stir for 12 hours at RT Filter DCU Filter DCU Stir for 12 hours at RT->Filter DCU Wash with NaHCO3 and Brine Wash with NaHCO3 and Brine Filter DCU->Wash with NaHCO3 and Brine Dry and Concentrate Dry and Concentrate Wash with NaHCO3 and Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the hypothetical synthesis of S-(2-methoxyethyl) benzoylthioate.

G Carboxylic Acid Carboxylic Acid Activated Carboxylic Acid Activated Carboxylic Acid Carboxylic Acid->Activated Carboxylic Acid Activation Thiol (this compound) Thiol (this compound) Thioester Intermediate Thioester Intermediate Thiol (this compound)->Thioester Intermediate Nucleophilic Attack Coupling Agent (DCC) Coupling Agent (DCC) Coupling Agent (DCC)->Activated Carboxylic Acid Activated Carboxylic Acid->Thioester Intermediate Pharmaceutical Precursor Pharmaceutical Precursor Thioester Intermediate->Pharmaceutical Precursor Further Synthesis

Caption: Logical relationship in the hypothetical thioester synthesis using this compound.

While there is no direct evidence in the current literature for the application of this compound in pharmaceutical intermediate synthesis, its chemical structure suggests potential utility as a nucleophile. The hypothetical protocol for the synthesis of a thioester intermediate provided in these application notes serves as a scientifically plausible example of how this compound could be employed. Researchers and drug development professionals are encouraged to consider the fundamental reactivity of thiols when exploring novel synthetic routes and to validate any such hypothetical applications through rigorous experimentation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyethanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common laboratory method for synthesizing this compound is the nucleophilic substitution reaction (SN2) between a 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether) and a hydrosulfide salt, such as sodium hydrosulfide (NaSH). This reaction is typically carried out in a polar aprotic solvent like ethanol or dimethylformamide (DMF).

Q2: I observe a significant amount of a higher-boiling impurity in my crude product. What is it likely to be?

A frequent higher-boiling byproduct is bis(2-methoxyethyl) sulfide. This thioether forms when the 2-methoxyethanethiolate anion, which is the deprotonated product, acts as a nucleophile and attacks another molecule of the starting material, 2-methoxyethyl halide.[1] This side reaction is more pronounced if the concentration of the 2-methoxyethyl halide is high relative to the hydrosulfide, or if the reaction temperature is elevated.[1]

Q3: My product yield is low, and the purified product seems to degrade over time. What could be the cause?

Thiols like this compound are susceptible to oxidation, especially when exposed to air (oxygen), which converts them into disulfides. In this case, this compound can oxidize to form bis(2-methoxyethyl) disulfide.[1][2] This dimerization is often catalyzed by trace metal impurities or basic conditions.[1] To minimize this, it is crucial to perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[1] Storing the purified thiol under an inert atmosphere at low temperatures and protected from light will also inhibit degradation.[1]

Q4: How can I minimize the formation of thioether and disulfide byproducts?

To reduce the formation of these side products, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of sodium hydrosulfide relative to the 2-methoxyethyl halide to ensure the halide is the limiting reagent.[1]

  • Slow Addition: Add the 2-methoxyethyl halide dropwise to the sodium hydrosulfide solution. This keeps the instantaneous concentration of the halide low, disfavoring the formation of the thioether byproduct.[1]

  • Temperature Control: Maintain a low reaction temperature to minimize the rate of side reactions.

  • Inert Atmosphere: As mentioned, conduct the reaction and workup under an inert atmosphere to prevent oxidation to the disulfide.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction by TLC or GC until the starting halide is consumed. Ensure sufficient reaction time.
Oxidation of the product to disulfide.Purge all glassware with nitrogen or argon. Use degassed solvents.[1]
Formation of bis(2-methoxyethyl) sulfide.Use a 1.1 to 1.2 molar excess of NaSH. Add the 2-methoxyethyl halide slowly to the NaSH solution.[1]
Product Contaminated with a Higher-Boiling Impurity Formation of bis(2-methoxyethyl) sulfide.Use an excess of sodium hydrosulfide. Add the 2-methoxyethyl halide slowly to the NaSH solution to keep its instantaneous concentration low.[1]
Product Degrades Upon Storage Oxidation to bis(2-methoxyethyl) disulfide.Store the purified product under an inert atmosphere (nitrogen or argon), at low temperatures, and protected from light.[1]
Difficult to Isolate Pure Product Similar boiling points of product and impurities.Consider purification by fractional distillation under reduced pressure or by column chromatography on silica gel.[3]

Experimental Protocols

Synthesis of this compound from 2-Chloroethyl Methyl Ether

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • 2-Chloroethyl methyl ether

  • Sodium hydrosulfide (NaSH)

  • Anhydrous ethanol (degassed)

  • Hydrochloric acid (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or argon gas inlet

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, dissolve sodium hydrosulfide (1.2 equivalents) in degassed anhydrous ethanol under an inert atmosphere.

  • Reaction: Cool the NaSH solution to 0°C using an ice bath. Add 2-chloroethyl methyl ether (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by GC or TLC analysis of small aliquots.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and cautiously acidify with dilute hydrochloric acid to neutralize any unreacted NaSH.

    • Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_reaction Incomplete Reaction: - Monitor reaction progress (TLC/GC) - Increase reaction time check_yield->incomplete_reaction Yes high_bp_impurity Higher Boiling Point Impurity? check_purity->high_bp_impurity Yes product_degradation Product Degrades? check_purity->product_degradation No oxidation Oxidation to Disulfide: - Use inert atmosphere (N2/Ar) - Use degassed solvents high_bp_impurity->oxidation No thioether_formation Thioether Formation: - Use excess NaSH - Slow addition of halide - Control temperature high_bp_impurity->thioether_formation Yes storage Improper Storage: - Store under inert gas - Low temperature - Protect from light product_degradation->storage Yes end_success Successful Synthesis product_degradation->end_success No end_fail Review & Optimize Protocol incomplete_reaction->end_fail purification Purification: - Fractional distillation - Column chromatography oxidation->purification thioether_formation->purification purification->end_success storage->end_success

Caption: Troubleshooting workflow for this compound synthesis.

References

How to prevent disulfide formation during thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the undesired formation of disulfide bonds during the synthesis and storage of thiol-containing molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental workflow.

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Caption: Oxidation of thiols to form a disulfide bond.

Q2: How does pH influence the rate of disulfide formation?

A2: The rate of disulfide formation is highly dependent on pH. The pKa of a typical thiol group is around 8.5. [1]At pH values above the pKa, the thiol group is predominantly in its deprotonated, thiolate anion (RS⁻) state. This anion is a strong nucleophile and is much more readily oxidized to a disulfide than the protonated thiol (RSH). [1]Therefore, maintaining a slightly acidic to neutral pH (6.5-7.5) helps minimize oxidation by keeping the thiol group protonated. [1][2][3] Q3: What are the most effective strategies to prevent disulfide formation during synthesis?

A3: The most critical strategies involve excluding oxygen and controlling the reaction environment:

  • Inert Atmosphere: Performing the entire synthesis, including solvent transfers and reagent additions, under an inert atmosphere of nitrogen or argon is the most effective method to prevent oxygen exposure. [4][5][6]* Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. They should be thoroughly degassed before use by methods such as sparging with an inert gas (N₂ or Ar), freeze-pump-thaw cycles, or boiling under reflux followed by cooling under an inert atmosphere. [4][7]* pH Control: Maintaining the reaction pH between 6.5 and 7.5 minimizes the concentration of the highly reactive thiolate anion. [2][3]* Chelating Agents: If metal ion contamination is suspected from glassware or reagents, adding a chelating agent like EDTA can sequester these ions, preventing them from catalyzing oxidation. [1][8] Q4: My synthesis is complete, but I still have a disulfide product. How can I reverse this?

A4: Unwanted disulfide bonds can be chemically reduced back to free thiols. This is typically done by treating the product with a reducing agent. Common choices include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-Mercaptoethanol (BME). [9][10]TCEP is often preferred as it is odorless, effective over a wide pH range, and does not interfere with subsequent reactions like maleimide conjugations. [11] Q5: What are the best practices for the long-term storage of thiol compounds?

A5: To ensure the stability of thiol compounds during storage, the following steps are recommended:

  • Inert Atmosphere: Store the compound in a tightly sealed container where the headspace has been purged with an inert gas like argon or nitrogen. [12][13]* Low Temperature: For long-term storage, -80°C is preferable to -20°C, as it significantly slows down oxidative degradation. [13][14][15]* Aliquoting: To avoid repeated freeze-thaw cycles and exposing the entire stock to atmospheric oxygen, it is best to store the material in smaller, single-use aliquots. [13][15]* Use of Degassed Solvents: If the thiol is stored in solution, use a solvent that has been properly deoxygenated.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Disulfide Cleavage
FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)BME (β-Mercaptoethanol)
Relative Strength Strongest [8]Strong [10]Moderate
Effective pH Range 1.5 - 8.5 [11]> 7.0 [11]~7.0 (5.5-10) [8]
Odor Odorless [11]Pungent [8]Pungent [8]
Mechanism IrreversibleReversibleReversible [16]
Air Stability Resistant to air oxidation [11]Prone to air oxidationProne to air oxidation
Metal Chelation NoChelates Ni²⁺ [8]Chelates Co²⁺, Cu²⁺ [8]
Common Use Mass Spectrometry, Maleimide Chemistry [8][11]SDS-PAGE, DNA Deprotection [8][11]SDS-PAGE [8]

Experimental Protocols

Protocol 1: General Synthesis of a Thiol Under Inert Atmosphere

This protocol outlines a general procedure for performing a reaction to synthesize a thiol while minimizing exposure to atmospheric oxygen.

dot

ProtocolWorkflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Workup p1 1. Dry Glassware: Oven-dry or flame-dry all glassware (flask, condenser, etc.). p2 2. Degas Solvents: Sparge reaction solvent with N₂ or Ar for at least 30 minutes. p1->p2 s1 3. Assemble Apparatus: Quickly assemble hot glassware and equip with a rubber septum. p2->s1 s2 4. Purge with Inert Gas: Flush the entire apparatus with N₂ or Ar for 5-10 minutes using an inlet and outlet needle. s1->s2 s3 5. Add Reagents: Dissolve solid reagents in degassed solvent and add via syringe. Add liquid reagents via syringe. s2->s3 r1 6. Run Reaction: Maintain a positive pressure of inert gas (e.g., using a balloon) throughout the reaction. s3->r1 r2 7. Workup: Cool reaction to room temperature. Perform quenching and extractions using degassed aqueous solutions. r1->r2

Caption: Workflow for synthesis under inert atmosphere.

Methodology:

  • Glassware Preparation: Ensure all glassware is meticulously dried, either in an oven at >120°C overnight or by flame-drying under vacuum, to remove adsorbed water. [6]2. Solvent Degassing: Select a degassing method. For sparging, bubble a steady stream of nitrogen or argon gas through the solvent for 30-60 minutes.

  • Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas. Use a Schlenk line or a manifold with nitrogen/argon balloons. [6][17]4. Inert Atmosphere Purge: Insert a needle connected to the inert gas source through a septum into the reaction flask. Insert a second, outlet needle to allow air to be displaced. Flush the system for several minutes. [6]5. Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe. Dissolve solid starting materials in degassed solvent in a separate flask and transfer via cannula or syringe. Add liquid reagents directly using a gas-tight syringe. [17][18]6. Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by keeping a gas-filled balloon attached to the flask via a needle. [17]7. Workup and Purification: Upon completion, cool the reaction mixture under the inert atmosphere. Use degassed water and extraction solvents for the workup procedure to minimize oxidation before final purification.

Protocol 2: Post-Synthesis Disulfide Cleavage with TCEP

This protocol describes how to reduce an unwanted disulfide bond back to the free thiol using TCEP.

Methodology:

  • Prepare TCEP Solution: Prepare a 0.5 M stock solution of TCEP-HCl in deionized, degassed water. Adjust the pH of the TCEP solution to ~7.0 with 1 M NaOH.

  • Dissolve Sample: Dissolve the sample containing the disulfide impurity in a suitable degassed buffer (e.g., phosphate buffer) at a pH between 7.0 and 7.5.

  • Initiate Reduction: Add the pH-adjusted TCEP solution to the sample solution to achieve a final TCEP concentration of 5-50 mM, representing a 10- to 50-fold molar excess over the disulfide.

  • Incubate: Allow the reaction to proceed at room temperature for 15-60 minutes. The reaction is typically rapid.

  • Purification: The free thiol can now be purified away from the excess TCEP and reaction byproducts. As TCEP is highly water-soluble, it can often be removed by standard extraction or chromatography methods (e.g., reverse-phase HPLC). TCEP removal is not always necessary for subsequent steps like maleimide conjugation.

References

Minimizing thioether byproduct in 2-Methoxyethanethiol preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyethanethiol. Our focus is on minimizing the formation of the common bis(2-methoxyethyl) sulfide (thioether) byproduct.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 2-methoxyethyl chloride with sodium hydrosulfide.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Thioether Byproduct Formation: The primary competing reaction where the 2-methoxyethanethiolate anion attacks the starting 2-methoxyethyl chloride.[1] 2. Oxidation to Disulfide: Exposure of the thiol product to air can lead to the formation of bis(2-methoxyethyl) disulfide. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Adjust the stoichiometry to use a slight molar excess of sodium hydrosulfide (NaSH) (e.g., 1.1 to 1.2 equivalents). Maintain strict temperature control, keeping it as low as feasible. Add the 2-methoxyethyl chloride to the NaSH solution slowly and dropwise to keep its instantaneous concentration low.[1] 2. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. 3. Monitor the reaction progress using a suitable technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
High Percentage of Thioether Byproduct 1. Incorrect Stoichiometry: Molar ratio of NaSH to 2-methoxyethyl chloride is too low (less than 1:1). 2. High Reaction Temperature: Elevated temperatures favor the SN2 reaction between the thiolate product and the starting halide.[1] 3. High Concentration of Alkyl Halide: Rapid addition of 2-methoxyethyl chloride leads to a high local concentration, promoting the side reaction.1. Use a molar excess of sodium hydrosulfide (1.1 - 1.2 equivalents) relative to the 2-methoxyethyl chloride. 2. Maintain a low reaction temperature, for example, by using an ice bath during the addition of the alkyl halide. 3. Add the 2-methoxyethyl chloride dropwise over an extended period to the sodium hydrosulfide solution.
Product Contaminated with Disulfide Oxidation of Thiol: The thiol group is susceptible to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts.Conduct the entire synthesis, workup, and purification under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for the reaction and extraction. Store the purified product under an inert atmosphere at a low temperature.
Difficult Purification Similar Boiling Points: The boiling points of this compound and the bis(2-methoxyethyl) sulfide byproduct may be close, making separation by simple distillation challenging.Utilize fractional distillation under reduced pressure for improved separation. If using column chromatography, be aware that silica gel can promote oxidation. Consider deactivating the silica with a base like triethylamine and performing the chromatography quickly.
Impact of Reaction Conditions on Product Distribution (Based on Analogous 2-Ethoxyethanethiol Synthesis)

The following table, based on data for the analogous synthesis of 2-ethoxyethanethiol, illustrates how reaction parameters can influence the product distribution. This should be used as a guideline for the synthesis of this compound.

RunMolar Ratio (NaSH : Alkyl Halide)Temperature (°C)AtmosphereThis compound Yield (%)Thioether Byproduct (%)Disulfide Byproduct (%)
11.0 : 1.050Air652010
21.2 : 1.050Air751010
31.2 : 1.025Inert858< 2
41.2 : 1.00-10Inert> 90< 5< 1

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory synthesis involves the nucleophilic substitution (SN2) reaction between 2-methoxyethyl chloride and a hydrosulfide salt, typically sodium hydrosulfide (NaSH), in a polar solvent like ethanol.

Q2: I have a significant impurity with a higher boiling point than my desired product. What is it likely to be?

A2: A common higher-boiling point byproduct is bis(2-methoxyethyl) sulfide. This thioether is formed when the 2-methoxyethanethiolate anion (the deprotonated product) acts as a nucleophile and attacks a molecule of the 2-methoxyethyl chloride starting material.[1] This side reaction is more prevalent if the concentration of the starting halide is high relative to the hydrosulfide, or if the reaction temperature is elevated.[1]

Q3: How can I minimize the formation of the bis(2-methoxyethyl) sulfide byproduct?

A3: To minimize the formation of the thioether byproduct, you should:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of sodium hydrosulfide relative to 2-methoxyethyl chloride. This helps to ensure the rapid consumption of the alkyl halide.

  • Maintain Low Temperature: Keep the reaction temperature low, especially during the addition of the 2-methoxyethyl chloride. Using an ice bath (0-10 °C) is recommended.

  • Slow Addition: Add the 2-methoxyethyl chloride to the sodium hydrosulfide solution dropwise over a period of time. This maintains a low instantaneous concentration of the alkyl halide, disfavoring the side reaction.

Q4: My purified this compound seems to degrade over time. What is happening and how can I prevent it?

A4: Thiols are susceptible to oxidation by air to form disulfides. This process can be catalyzed by trace metals or basic conditions. To prevent degradation, it is crucial to handle and store the purified this compound under an inert atmosphere (e.g., Nitrogen or Argon), at low temperatures, and protected from light.

Q5: What is a suitable solvent for this reaction?

A5: Polar protic solvents like ethanol or methanol are commonly used for this reaction as they effectively dissolve the sodium hydrosulfide.

Experimental Protocol

Synthesis of this compound from 2-Methoxyethyl Chloride and Sodium Hydrosulfide

This protocol is adapted from established methods for the synthesis of similar thiols and is designed to minimize the formation of the thioether byproduct.

Materials:

  • 2-Methoxyethyl chloride

  • Sodium hydrosulfide (NaSH), anhydrous

  • Absolute Ethanol, degassed

  • Deionized water, degassed

  • Hydrochloric acid (HCl), dilute solution

  • Dichloromethane, degassed

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure all glassware is dry and purged with the inert gas.

  • Reagent Preparation: In the flask, dissolve sodium hydrosulfide (1.2 equivalents) in degassed absolute ethanol under a continuous inert atmosphere.

  • Reaction: Cool the NaSH solution to 0 °C using an ice bath. Add 2-methoxyethyl chloride (1.0 equivalent) to the dropping funnel. Add the 2-methoxyethyl chloride dropwise to the stirred NaSH solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue to stir the reaction mixture for 4-6 hours. Monitor the reaction's progress by GC analysis of small aliquots to confirm the consumption of the starting 2-methoxyethyl chloride.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a dilute solution of hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Add degassed deionized water and extract the aqueous phase three times with degassed dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure and a nitrogen atmosphere to yield this compound as a clear liquid.

Visualizations

Reaction Pathways

G Reaction Pathways in this compound Synthesis A 2-Methoxyethyl Chloride (CH3OCH2CH2Cl) C This compound (CH3OCH2CH2SH) A->C  + NaSH (Desired SN2 Reaction) D Bis(2-methoxyethyl) sulfide (Thioether Byproduct) A->D  + CH3OCH2CH2S- (Side Reaction) B Sodium Hydrosulfide (NaSH) B->C E 2-Methoxyethanethiolate Anion (CH3OCH2CH2S-) C->E Deprotonation E->D G Experimental Workflow for this compound Synthesis A 1. Reaction Setup (Inert Atmosphere) B 2. Dissolve NaSH in Ethanol A->B C 3. Cool to 0°C B->C D 4. Dropwise Addition of 2-Methoxyethyl Chloride C->D E 5. Reaction at Room Temp (4-6 hours) D->E F 6. Workup (Neutralization & Extraction) E->F G 7. Drying & Concentration F->G H 8. Purification (Fractional Distillation) G->H G Troubleshooting Low Yield of this compound A Low Yield of This compound B High Thioether Byproduct? A->B C Increase NaSH:Halide Ratio (1.2:1) B->C Yes F Disulfide Present? B->F No D Decrease Temperature (0-10°C) C->D E Slow Halide Addition D->E G Use Inert Atmosphere (N2 or Ar) F->G Yes I Incomplete Reaction? F->I No H Use Degassed Solvents G->H J Increase Reaction Time & Monitor by GC/TLC I->J Yes

References

Technical Support Center: Synthesis of 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyethanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound involve the nucleophilic substitution of a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide). The two primary routes are:

  • Reaction with Sodium Hydrosulfide (NaSH): This is a direct, one-step method where a 2-methoxyethyl halide is reacted with sodium hydrosulfide in a polar solvent like ethanol.[1][2]

  • Reaction with Thiourea followed by Hydrolysis: This two-step method involves the formation of an S-(2-methoxyethyl)isothiouronium salt from the reaction of a 2-methoxyethyl halide with thiourea. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired thiol. This method is often favored for producing a cleaner product with potentially higher yields.[1]

Q2: How can I synthesize the precursor, 2-methoxyethyl chloride?

A2: 2-Methoxyethyl chloride can be synthesized from 2-methoxyethanol. A common method involves the reaction of 2-methoxyethanol with thionyl chloride (SOCl₂) or by bubbling anhydrous hydrogen chloride (HCl) gas through the alcohol, often in the presence of a catalyst or with a formaldehyde source.[3][4] Another approach involves the reaction of dimethyl sulfate with 2-chloroethanol.[5]

Q3: What are the major side products in the synthesis of this compound, and how can I minimize them?

A3: The primary side products are bis(2-methoxyethyl) sulfide and bis(2-methoxyethyl) disulfide.

  • Sulfide Formation: This occurs when the 2-methoxyethanethiolate anion (the deprotonated product) acts as a nucleophile and attacks another molecule of the 2-methoxyethyl halide starting material. To minimize this, use a slight excess of the hydrosulfide or thiourea reagent relative to the alkyl halide.[2]

  • Disulfide Formation: Thiols are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of disulfides. To prevent this, it is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.[2]

Q4: My yield of this compound is consistently low. What are the potential causes?

A4: Low yields can result from several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.

  • Side Reactions: As mentioned in Q3, the formation of sulfide and disulfide byproducts consumes the desired product.

  • Product Loss During Work-up: this compound is volatile and can be lost during solvent removal if not performed under controlled conditions (e.g., rotary evaporation at low temperature and pressure).

  • Oxidation: Exposure to air during purification or storage can lead to the formation of the corresponding disulfide.

Q5: How should I purify and store the final product?

A5: Purification is typically achieved by vacuum distillation.[1] It is important to carry out the distillation under an inert atmosphere to prevent oxidation. For storage, keep the purified this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon), at a low temperature, and protected from light to inhibit degradation.[2]

Troubleshooting Guides

Problem: Low Yield
Symptom Possible Cause Troubleshooting Steps
Significant amount of unreacted 2-methoxyethyl halide in the crude product (identified by GC-MS or NMR). Incomplete reaction.- Increase the reaction time. - Increase the reaction temperature. - Ensure efficient stirring. - Use a more reactive halide (bromide instead of chloride).
Presence of a higher boiling point impurity, identified as bis(2-methoxyethyl) sulfide. The thiolate product is reacting with the starting halide.- Use a slight excess (1.1-1.2 equivalents) of sodium hydrosulfide or thiourea. - Add the 2-methoxyethyl halide slowly to the solution of the sulfur nucleophile.
Product seems to disappear or diminish after purification. Oxidation of the thiol to the disulfide.- Handle the product under an inert atmosphere (N₂ or Ar) at all times. - Use deoxygenated solvents for work-up and purification. - Store the purified product under an inert atmosphere at low temperature.
Problem: Product Impurity
Symptom Possible Cause Troubleshooting Steps
TLC or GC-MS shows multiple spots or peaks close to the product. Formation of byproducts (sulfide, disulfide).- Optimize stoichiometry as described for low yield. - For disulfide formation, ensure inert atmosphere conditions. - Improve purification by using fractional vacuum distillation.
Product has a persistent yellow color. Presence of polysulfides or other colored impurities.- Wash the crude product with a dilute solution of a reducing agent (e.g., sodium bisulfite) during the aqueous work-up. - Ensure the purity of starting materials.

Data Presentation

Table 1: Hypothetical Impact of Reaction Conditions on the Synthesis of this compound via the Sodium Hydrosulfide Route.

Entry Equivalents of NaSH Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
11.0Ethanol78 (reflux)46590
21.2Ethanol78 (reflux)47595
31.5Ethanol78 (reflux)47894
41.2DMF8038096
51.2Ethanol5087097

Table 2: Hypothetical Impact of Reaction Conditions on the Synthesis of this compound via the Thiourea Route.

Entry Equivalents of Thiourea Hydrolysis Base Hydrolysis Time (h) Yield (%) Purity (%)
11.0NaOH37596
21.1NaOH38598
31.1KOH38698
41.1NaOH58899
51.2NaOH38797

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Hydrosulfide

Materials:

  • 2-Methoxyethyl chloride

  • Sodium hydrosulfide (NaSH)

  • Anhydrous ethanol

  • Deionized water (deoxygenated)

  • Hydrochloric acid (1 M, deoxygenated)

  • Diethyl ether (deoxygenated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium hydrosulfide (1.2 equivalents) in a mixture of anhydrous ethanol and deoxygenated water.

  • Heat the solution to a gentle reflux.

  • Slowly add 2-methoxyethyl chloride (1.0 equivalent) dropwise to the refluxing solution.

  • After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with 1 M hydrochloric acid.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation at low temperature.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Protocol 2: Synthesis of this compound via Thiourea

Materials:

  • 2-Methoxyethyl chloride

  • Thiourea

  • Ethanol (95%)

  • Sodium hydroxide

  • Deionized water (deoxygenated)

  • Hydrochloric acid (1 M, deoxygenated)

  • Diethyl ether (deoxygenated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-methoxyethyl chloride and thiourea in 95% ethanol.

  • Heat the mixture to reflux for 3-4 hours to form the S-(2-methoxyethyl)isothiouronium salt.

  • Cool the reaction mixture and add a solution of sodium hydroxide (1.5 molar excess) in deoxygenated water.

  • Reflux the mixture for an additional 2-3 hours to hydrolyze the intermediate salt.

  • Cool the mixture to room temperature.

  • Acidify the aqueous layer with 1 M hydrochloric acid and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_hydrolysis Conditional Step cluster_workup Work-up & Purification cluster_product Final Product 2-Methoxyethyl_Halide 2-Methoxyethyl Halide Reaction_Step Nucleophilic Substitution 2-Methoxyethyl_Halide->Reaction_Step Sulfur_Nucleophile Sulfur Nucleophile (NaSH or Thiourea) Sulfur_Nucleophile->Reaction_Step Hydrolysis Hydrolysis (for Thiourea route) Reaction_Step->Hydrolysis if Thiourea Workup Aqueous Work-up Reaction_Step->Workup if NaSH Hydrolysis->Workup Purification Vacuum Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Product_Loss Product Loss? Low_Yield->Product_Loss Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Increase_Time_Temp Yes Optimize_Stoichiometry Optimize Stoichiometry (Excess Nucleophile) Side_Reactions->Optimize_Stoichiometry Sulfide Inert_Atmosphere Use Inert Atmosphere & Deoxygenated Solvents Side_Reactions->Inert_Atmosphere Disulfide Controlled_Distillation Controlled Vacuum Distillation Product_Loss->Controlled_Distillation Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyethanethiol Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for additions involving 2-methoxyethanethiol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction mechanisms for the addition of this compound to unsaturated compounds?

A1: The addition of this compound to alkenes and alkynes, a type of thiol-ene or thiol-yne reaction, primarily proceeds through two distinct mechanisms: the Michael Addition (base-catalyzed) and the Free-Radical Addition (initiator- or light-induced).[1]

  • Michael Addition: This mechanism is favored when the unsaturated compound is electron-deficient, such as α,β-unsaturated carbonyl compounds (e.g., acrylates, enones), acrylamides, and maleimides. A base is used to deprotonate the thiol, forming a thiolate anion which acts as a potent nucleophile.[1][2]

  • Free-Radical Addition: This pathway is typically employed for additions to unactivated or electron-rich alkenes, such as vinyl ethers and simple alkenes. The reaction is initiated by a radical source, like a photoinitiator with UV light or a thermal initiator.[1][3]

Q2: How do I choose between a Michael addition and a free-radical addition protocol?

A2: The choice of protocol is dictated by the electronic nature of your alkene or alkyne substrate.[1]

  • Use Michael Addition for electron-deficient substrates. These reactions are catalyzed by a weak base.[1]

  • Use Free-Radical Addition for electron-rich or unactivated substrates. These reactions require an external energy source (like UV light) or a radical initiator.[1]

Q3: What are some common catalysts and initiators for these reactions?

A3: For Michael additions, weak organic bases are commonly used to generate the reactive thiolate. For free-radical additions, photoinitiators or thermal initiators are employed.

  • Common Bases for Michael Addition:

    • Triethylamine (TEA)[1]

    • Diisopropylethylamine (DIPEA)[1]

    • 1,8-Diazabicycloundec-7-ene (DBU)[1]

    • N,N-Dimethylaminopyridine (DMAP)[1]

    • Triphenylphosphine[4]

  • Common Initiators for Free-Radical Addition:

    • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) under UV light[1][5]

    • Azobisisobutyronitrile (AIBN) with heat[6]

Q4: What are common side reactions and how can they be minimized?

A4: Several side reactions can occur, impacting yield and purity.

  • Disulfide Formation: Thiols can oxidize to form disulfides, particularly in the presence of air and base. This can be minimized by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6]

  • Polymerization: In radical reactions, the alkene may undergo homopolymerization. Using an excess of the thiol can sometimes suppress this.[1][7] For Michael additions with highly reactive monomers like acrylates, unwanted polymerization can also be an issue.[8]

  • Di-addition (in Thiol-Yne Reactions): When reacting with alkynes, a second addition to the resulting vinyl sulfide can occur. To favor mono-addition, a stoichiometric excess of the alkyne can be used, or the thiol can be added slowly to the reaction mixture.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A slow or stalled reaction can be due to several factors. The following guide provides a systematic approach to troubleshooting low yields.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield mechanism Is the correct reaction mechanism being used? start->mechanism initiator_catalyst Is the initiator/catalyst active and at the correct concentration? mechanism->initiator_catalyst Yes solution_mechanism Choose Michael addition for electron-deficient alkenes or radical addition for electron-rich/ unactivated alkenes. mechanism->solution_mechanism No temp Is the reaction temperature appropriate? initiator_catalyst->temp Yes solution_initiator_catalyst Use a fresh batch of initiator/ catalyst. Consider increasing the concentration incrementally. initiator_catalyst->solution_initiator_catalyst No oxygen Has oxygen been adequately excluded (for radical reactions)? temp->oxygen Yes solution_temp Gently heat the reaction if it is stirred at room temperature. Avoid excessive heat. temp->solution_temp No reagents Are the starting materials pure? oxygen->reagents Yes solution_oxygen Degas solvents thoroughly and maintain a positive pressure of an inert gas (N2 or Ar). oxygen->solution_oxygen No end Review literature for specific substrate reagents->end Yes solution_reagents Purify starting materials if necessary. reagents->solution_reagents No solution_mechanism->initiator_catalyst solution_initiator_catalyst->temp solution_temp->oxygen solution_oxygen->reagents solution_reagents->end

Caption: Troubleshooting decision tree for low reaction yields.

Issue 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.

Troubleshooting Guide for Side Product Formation

SideProductTroubleshooting start Significant Side Products Observed disulfide Is disulfide byproduct (dimer of the thiol) present? start->disulfide polymerization Is there evidence of polymerization of the alkene starting material? disulfide->polymerization No solution_disulfide Degas solvents and run the reaction under an inert atmosphere (N2 or Ar). disulfide->solution_disulfide Yes di_addition For alkyne substrates, is the di-addition product observed? polymerization->di_addition No solution_polymerization Consider using an excess of the thiol. For radical reactions, optimize initiator concentration. polymerization->solution_polymerization Yes end Purify product using chromatography di_addition->end No solution_di_addition Use a stoichiometric excess of the alkyne or add the thiol slowly to the reaction mixture. di_addition->solution_di_addition Yes solution_disulfide->polymerization solution_polymerization->di_addition solution_di_addition->end

Caption: Troubleshooting guide for common side products.

Data Presentation

Table 1: Comparison of Catalytic Systems for Thia-Michael Additions

The following table provides a comparison of different catalytic systems for the thia-Michael addition, using the reaction of thiophenol with various Michael acceptors as a representative example.

Catalyst SystemCatalyst Loading (mol%)Reaction TimeSolventTemperature (°C)Yield (%)Reference
Organocatalyst
L-Proline51 h[bmim]PF₆Room Temp.95[4]
Triphenylphosphine1012 hDichloromethaneRoom Temp.92[4]
Heterogeneous Catalyst
Amberlyst® A210.25 g / 2.5 mmol3 hNeatRoom Temp.94 (for ethyl acrylate)[4][9]
Metal-Based Catalyst
Ni(II)-BINOL-salen1024 hTolueneRoom Temp.79 (for cyclohexenone)[4]
Ferric Chloride (FeCl₃)-5-20 min-Room Temp.Good yields[10]

Note: Data for some catalysts with a specific standard reactant like chalcone were not available in the cited sources; related examples are provided for context. "[bmim]PF₆" refers to 1-butyl-3-methylimidazolium hexafluorophosphate.

Table 2: Effect of Solvents on Thia-Michael Additions

The choice of solvent can significantly impact reaction rates and, in some cases, product stereochemistry.

SolventDielectric Constant (ε)General Effect on Michael AdditionsReference
Tetrahydrofuran (THF)7.6Commonly used polar aprotic solvent.[1]
Acetonitrile (MeCN)37.5Polar aprotic solvent, often leads to good reaction rates.[1]
Dimethylformamide (DMF)36.7Polar aprotic solvent, effective for dissolving reactants.[1]
Dimethyl sulfoxide (DMSO)46.7Highly polar aprotic solvent, can accelerate reactions.[11]
Ethanol (EtOH)24.6Polar protic solvent, can also participate in H-bonding.[11]
Water (H₂O)80.1Can facilitate some reactions via hydrogen bonding activation.[11]
Toluene2.4Nonpolar solvent, generally slower rates for ionic mechanisms.[12]
Dichloromethane (DCM)9.1Moderately polar aprotic solvent.[4]

Note: The dielectric constant is a measure of a solvent's polarity. Higher values generally indicate higher polarity.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone

This protocol describes a general procedure for the base-catalyzed addition of this compound to an α,β-unsaturated ketone.

Reaction Scheme

ReactionPathwayChoice start Start: Substrate for This compound Addition substrate_type Is the alkene/alkyne electron-deficient? start->substrate_type michael_addition Michael Addition (Base-Catalyzed) substrate_type->michael_addition Yes radical_addition Free-Radical Addition (Initiator/Light-Induced) substrate_type->radical_addition No examples_michael Examples: - α,β-unsaturated ketones/esters - Acrylamides - Maleimides michael_addition->examples_michael examples_radical Examples: - Vinyl ethers - Vinyl silanes - Unactivated alkenes (e.g., 1-octene) radical_addition->examples_radical

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the gas chromatography (GC) analysis of thiols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing thiols by GC?

Peak tailing in the GC analysis of thiols is a frequent challenge due to the reactive nature of the sulfhydryl (-SH) group. The primary causes can be categorized as follows:

  • Active Sites: The most common cause is the interaction of the polar thiol group with active sites within the GC system. These active sites include:

    • Silanol Groups (-Si-OH): Found on the surfaces of glass inlet liners and fused silica capillary columns, these groups can form hydrogen bonds with thiols, leading to adsorption and delayed elution.[1]

    • Metal Surfaces: Stainless steel components in the flow path, such as the injector port, fittings, and even the column itself if it's metal, can interact with sulfur compounds, causing peak tailing.[2]

  • Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner and at the head of the column.[1] These residues can create new active sites that interact with the thiol analytes.

  • Improper System Setup:

    • Poor Column Installation: An incorrectly cut column end or improper installation depth in the inlet or detector can create dead volumes, leading to peak distortion and tailing.[1][3]

    • Leaks: Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow path and cause peak tailing.

  • Inappropriate GC Method Parameters:

    • Injector Temperature: A temperature that is too low can result in incomplete or slow vaporization of the sample, while a temperature that is too high can cause thermal degradation of thermally labile thiols.[4]

    • Injection Technique: For splitless injections, a mismatch between the solvent polarity and the stationary phase can lead to poor peak shape.[4] A low split ratio in split injections may not provide a sufficiently high flow rate for efficient sample transfer.[1]

    • Column Overload: Injecting too concentrated a sample can overload the column, leading to broad and tailing peaks.[5]

Q2: How can I determine if the peak tailing is caused by the inlet or the column?

A systematic approach is crucial for diagnosing the source of peak tailing.[1]

  • Observe All Peaks: If all peaks in the chromatogram, including the solvent peak, are tailing, the issue is likely a physical problem such as a poor column installation, a leak, or a dead volume in the system.[1][6]

  • Observe Only Active Compound Peaks: If only the polar or active compounds like thiols are tailing, the problem is likely due to chemical interactions with active sites in the system.[1]

To differentiate between the inlet and the column as the source of chemical activity:

  • Perform Inlet Maintenance: The inlet is the most common source of activity.[7] Start by replacing the septum, inlet liner, and O-ring.[1] Use a deactivated liner specifically designed for active compounds.

  • Trim the Column: If inlet maintenance does not resolve the issue, the front of the column may be contaminated or have active sites. Trim 15-20 cm from the inlet end of the column.[3]

  • Test with a New, Inert Column: If the problem persists after inlet maintenance and column trimming, the column itself may not be sufficiently inert for thiol analysis.[2]

Q3: Can derivatization help reduce peak tailing for thiols?

Yes, derivatization is a highly effective strategy to mitigate peak tailing and improve the analysis of thiols.[8] Derivatization converts the polar -SH group into a less polar, more volatile, and more stable functional group. This reduces the potential for interaction with active sites in the GC system.

Common derivatization reagents for thiols include:

  • Silylating Agents: Such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen on the thiol group with a trimethylsilyl (TMS) group.[8][9]

  • Alkylating Agents: Pentafluorobenzyl bromide (PFBBr) is another common reagent that derivatizes thiols.[10]

Benefits of Derivatization:

  • Improved peak shape (reduced tailing)

  • Increased volatility, allowing for lower elution temperatures

  • Enhanced thermal stability

  • Improved sensitivity and detection limits

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a step-by-step approach to identifying and resolving the cause of peak tailing.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed q1 Are all peaks tailing? start->q1 physical_issue Likely Physical Issue q1->physical_issue Yes chemical_issue Likely Chemical Activity q1->chemical_issue No check_install Check Column Installation (cut, depth) physical_issue->check_install check_leaks Check for Leaks check_install->check_leaks end Problem Resolved check_leaks->end inlet_maintenance Perform Inlet Maintenance (replace liner, septum, o-ring) chemical_issue->inlet_maintenance q2 Tailing Resolved? inlet_maintenance->q2 trim_column Trim Column Inlet (15-20 cm) q2->trim_column No q2->end Yes q3 Tailing Resolved? trim_column->q3 optimize_params Optimize GC Parameters (temp, injection) q3->optimize_params No q3->end Yes consider_derivatization Consider Derivatization optimize_params->consider_derivatization consider_derivatization->end

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Optimizing GC Parameters for Thiol Analysis

This table summarizes key GC parameters and provides recommendations for optimizing them to reduce peak tailing.

ParameterRecommendationRationale
Inlet Liner Use a deactivated, possibly tapered, glass liner. Consider liners with glass wool for better vaporization, but be aware that the wool itself can be a source of activity if not properly deactivated.A deactivated liner minimizes interactions with active silanol groups. A taper can help focus the sample onto the column.[11]
Injector Temperature Start with a temperature around 250 °C and optimize by performing a temperature study (e.g., in 20-25 °C increments).[4]The temperature should be high enough for efficient vaporization of thiols but not so high as to cause thermal degradation.[4]
Injection Mode For trace analysis, start with splitless injection. For higher concentration samples, use split injection.Splitless injection maximizes sensitivity, but the longer residence time in the inlet can increase degradation.[4] Split injection minimizes inlet residence time.[4]
Splitless Hold Time Optimize to ensure complete transfer of analytes to the column. A typical starting point is 0.75 minutes.[4]A hold time that is too short will result in loss of sample, while one that is too long can lead to broader peaks.
Initial Oven Temperature For splitless injection, set the initial oven temperature 10-20 °C below the boiling point of the sample solvent.[12]This helps to focus the analytes at the head of the column, leading to sharper peaks.
Column Choice Use a column specifically designed for the analysis of sulfur compounds or one with a highly inert stationary phase.These columns have proprietary surface deactivation technologies to minimize interactions with thiols.[2]

Experimental Protocols

Protocol 1: Routine Inlet Maintenance
  • Cool Down the GC: Set the injector and oven temperatures to room temperature and turn off the carrier gas flow at the instrument (do not turn off the main gas supply).

  • Remove the Autosampler: If applicable, carefully remove the autosampler.

  • Open the Injector: Loosen and remove the injector nut.

  • Remove the Septum and Liner: Carefully remove the old septum and the inlet liner using appropriate tools.

  • Inspect and Clean the Injector: Inspect the inside of the injector for any visible contamination. If necessary, clean the injector port with an appropriate solvent and swabs.

  • Install the New Liner and O-ring: Place a new, deactivated O-ring on the new, deactivated liner and insert it into the injector.

  • Install the New Septum: Place a new septum on top of the injector and secure it with the injector nut. Do not overtighten.

  • Reinstall the Autosampler: If applicable, reinstall the autosampler.

  • Restore Gas Flow and Heat: Turn the carrier gas back on at the instrument and check for leaks using an electronic leak detector. Once the system is leak-free, set the injector and oven to their operational temperatures.

  • Condition the System: Allow the system to equilibrate before running samples.

Protocol 2: GC Column Trimming
  • Cool Down the GC and Turn Off Gas: Follow steps 1 and 2 from the inlet maintenance protocol.

  • Disconnect the Column from the Inlet: Loosen the column nut at the injector and carefully pull the column out.

  • Trim the Column: Using a ceramic scoring wafer or a capillary column cutting tool, score the column about 15-20 cm from the inlet end.[13][14] Make a clean, square cut.

  • Reinstall the Column: Reinstall the column into the injector, ensuring the correct insertion depth as specified by the instrument manufacturer.

  • Update Instrument Method: Update the column length in the instrument control software to ensure accurate flow and pressure calculations.[14]

  • Restore Gas Flow and Heat: Follow steps 9 and 10 from the inlet maintenance protocol.

Protocol 3: Silylation of Thiols using MSTFA

This is a general protocol and may require optimization for specific applications.

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Pyridine (or other suitable solvent).

  • Dried sample extract.

  • Reaction vials with screw caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of MSTFA (+1% TMCS) and 50 µL of pyridine.[8]

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Decision Tree for Derivatization

Derivatization_Decision start Persistent Peak Tailing or Low Sensitivity for Thiols q1 Are thiols thermally labile? start->q1 q2 Are detection limits adequate? q1->q2 No derivatize Implement Derivatization Protocol q1->derivatize Yes q2->derivatize No optimize_gc Further Optimize GC Parameters (e.g., cool on-column injection) q2->optimize_gc Yes end Analysis Goals Met derivatize->end optimize_gc->end

Caption: A decision tree to guide the implementation of derivatization.

Data Presentation

The following table presents a qualitative comparison of different GC columns for their suitability in thiol analysis, based on manufacturer claims and application notes. A higher degree of inertness generally correlates with better peak shapes for active compounds like thiols.

Column TypeStationary Phase ExampleInertness LevelRecommended for Thiol Analysis
Standard Non-Polar 100% DimethylpolysiloxaneStandardMay show significant peak tailing for thiols.
Inert Non-Polar e.g., Agilent J&W DB-5ms Ultra Inert, Restek Rxi-5Sil MSHighGood performance with reduced peak tailing.
Wax Polyethylene Glycol (PEG)Standard to MediumGenerally not the first choice due to potential interactions.
Specialized Sulfur e.g., Agilent J&W Select Low Sulfur, Restek Rtx-SulphurVery HighSpecifically designed for inertness towards sulfur compounds, providing optimal peak shapes.[2]

References

Technical Support Center: Addressing Thermal Instability of Thiol Derivatives in GC Inlet

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the thermal instability of thiol derivatives during Gas Chromatography (GC) analysis.

Troubleshooting Guide

This guide provides systematic approaches to identify and resolve issues related to the thermal degradation of thiol derivatives in the GC inlet.

Problem: Poor Peak Shape, Low Response, or Ghost Peaks for Thiol Derivatives

This is a common indication of thermal degradation in the GC inlet. The high temperatures required for volatilization can cause thermally labile thiol derivatives to break down, leading to inaccurate quantification and the appearance of degradation product peaks.[1][2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow to troubleshoot thermal instability issues.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Poor Peak Shape / Low Response / Ghost Peaks for Thiol Derivatives B 1. Optimize Inlet Temperature Lower in 20-25°C increments A->B Start Here C 2. Inspect & Replace Inlet Liner Use a deactivated liner. Consider liner without glass wool if issues persist. B->C If problem persists F Improved Peak Shape & Accurate Quantification B->F Issue Resolved D 3. Evaluate Injection Technique Consider Cold On-Column or PTV. C->D If problem persists C->F Issue Resolved E 4. Review Derivatization Protocol Ensure complete derivatization. D->E If problem persists D->F Issue Resolved E->F Resolution

Caption: A logical workflow for troubleshooting thermal instability of thiol derivatives.

Quantitative Data Summary: Inlet Temperature Effects

Optimizing the inlet temperature is a critical first step. A balance must be struck between efficient volatilization of the thiol derivative and minimizing its thermal degradation.[2][3] The following table provides a general guideline for optimizing inlet temperature.

Inlet Temperature SettingExpected Outcome for High-Boiling ThiolsExpected Outcome for Thermally Labile ThiolsRecommendation
Too Low (<200°C) Poor vaporization, peak tailing, low response.Minimal degradation, but poor peak shape.Increase temperature in increments.
Optimal (e.g., 220-250°C) Efficient vaporization, good peak shape.Minimal degradation, sharp peaks.Start with 250°C and decrease in 25°C increments.[2]
Too High (>275°C) Good vaporization.Significant degradation, ghost peaks, low response.Lower the temperature.

Experimental Protocol: Assessing Thermal Stability of a Thiol Derivative

This protocol allows for the systematic evaluation of a thiol derivative's stability at different inlet temperatures.

  • Standard Preparation: Prepare a standard solution of the thiol derivative at a known concentration in a suitable solvent.

  • Initial GC Conditions:

    • Inlet Temperature: Start with a conservative temperature, for example, 220°C.[1]

    • Injection Mode: Use a splitless injection to maximize the transfer of the analyte to the column.[4]

    • Oven Program: Begin with an initial oven temperature below the solvent's boiling point.[1]

  • Data Acquisition: Inject the standard and record the chromatogram.

  • Temperature Increments: Increase the inlet temperature in 25°C increments for subsequent injections, keeping all other parameters constant.[4]

  • Data Analysis:

    • Monitor the peak area and shape of the thiol derivative at each temperature.

    • Look for the appearance of new peaks (ghost peaks) at higher temperatures, which may indicate degradation products.[1]

    • Plot the peak area of the thiol derivative against the inlet temperature to identify the point at which degradation begins (a decrease in peak area).

Frequently Asked Questions (FAQs)

Q1: Why are my thiol derivatives showing poor peak shapes and low sensitivity?

Thermally labile thiols are prone to degradation at the high temperatures used in standard GC inlets. This degradation can lead to inaccurate quantification, poor peak shapes (tailing or fronting), and the appearance of "ghost peaks" corresponding to degradation products.[1] Additionally, the active nature of the thiol group can cause adsorption to active sites within the GC system, such as on the injector liner or the column, leading to peak tailing and loss of sensitivity.[5]

Q2: What is the ideal GC inlet temperature for analyzing thermally labile thiol derivatives?

The optimal injector temperature is a balance between ensuring efficient volatilization of your analyte and preventing thermal degradation.[2] A good starting point is often 250°C.[2] However, for highly labile compounds, it may be necessary to lower the temperature incrementally (e.g., in 20-25°C steps) to find the sweet spot that provides good peak shape without significant degradation.[6]

Q3: How can I prevent my thiol derivatives from degrading in the GC inlet?

Several strategies can be employed:

  • Lower the Inlet Temperature: This is the most direct approach to reduce thermal stress on the analyte.[7]

  • Use a Deactivated Inlet Liner: Active sites on the surface of a standard glass liner can catalyze degradation. Using a liner with a high-quality deactivation treatment is crucial.[8][9]

  • Consider Alternative Injection Techniques:

    • Programmed Temperature Vaporization (PTV): This technique introduces the sample into a cool inlet, which is then rapidly heated to transfer the analytes to the column, minimizing the time the analyte spends at high temperatures.[6]

    • Cool On-Column Injection: This is the gentlest injection technique, as the sample is deposited directly onto the column without passing through a heated inlet, thus eliminating the risk of thermal degradation in the inlet.[7]

  • Derivatization: Converting the thiol to a more thermally stable derivative is a highly effective strategy. Silylation is a common derivatization technique for thiols.[10][11]

Q4: What are the best derivatization reagents for improving the thermal stability of thiols?

Silylating reagents are widely used to derivatize thiols, replacing the active hydrogen on the sulfur atom with a non-polar trimethylsilyl (TMS) group.[11] This increases the volatility and thermal stability of the compound.[10] Common silylating reagents include:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A highly volatile and effective silylating reagent.[10]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another powerful and commonly used silylating reagent.[12]

Experimental Protocol: Silylation of Thiols for GC Analysis

The following is a general protocol for the silylation of thiols.

  • Sample Preparation: Evaporate the sample extract containing the thiol to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a silylating reagent such as MSTFA to the dry sample.[1]

    • If necessary, add a small amount of a suitable solvent like pyridine or acetonitrile to ensure complete dissolution.[1]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to facilitate the reaction.[1]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis A Evaporate Sample to Dryness B Add Silylating Reagent (e.g., MSTFA) A->B C Add Solvent (if needed) B->C Optional D Heat at 60-70°C for 30 min B->D C->D E Cool to Room Temperature D->E F Inject into GC-MS E->F

Caption: A typical experimental workflow for thiol derivatization and GC analysis.

Q5: What type of GC inlet liner is best for analyzing thermally sensitive thiol derivatives?

The choice of inlet liner is critical for minimizing degradation and adsorption.

  • Deactivated Liners: Always use liners that have been treated to deactivate active silanol groups on the glass surface.[8][9]

  • Liners with Glass Wool: Deactivated glass wool can aid in sample vaporization and trap non-volatile residues, but it can also create active sites if not properly deactivated.[13] If you suspect the wool is causing degradation, try a liner without it.[6]

  • Tapered Liners: A tapered design at the bottom of the liner can help to focus the sample onto the head of the column, minimizing contact with metal surfaces in the inlet.[14]

Chemical Pathway: Thermal Degradation of Thiol Derivatives

The following diagram illustrates potential degradation pathways for thiol derivatives in a hot GC inlet. High temperatures can lead to the cleavage of the C-S bond or other susceptible bonds within the molecule, resulting in the formation of smaller, more volatile fragments.

G cluster_0 GC Inlet (High Temperature) cluster_1 Degradation Products A Thiol Derivative (R-S-X) B Fragment 1 (R•) A->B Thermal Cleavage C Fragment 2 (•S-X) A->C Thermal Cleavage D Other Rearrangement Products A->D Rearrangement

References

Technical Support Center: Optimizing Reactions with 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to optimize chemical reactions involving 2-Methoxyethanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions facilitated by this compound?

A1: this compound is a versatile reagent commonly employed in two main classes of reactions:

  • Nucleophilic Substitution (S-alkylation): As a potent nucleophile, the thiolate anion of this compound readily participates in S-alkylation reactions with electrophiles, such as alkyl halides, to form thioethers. This is a fundamental method for creating carbon-sulfur bonds.

  • Thiol-Ene Reactions: This reaction involves the addition of the thiol group across a double bond (alkene). It can be initiated by radicals (photo or thermal initiators) or catalyzed by bases (Michael addition), offering a high-yield, "click chemistry" approach to synthesizing thioethers.[1]

Q2: How do I choose between a radical-initiated or a base-catalyzed thiol-ene reaction?

A2: The choice of initiation method depends on the nature of the alkene substrate:

  • Radical-Initiated Thiol-Ene: This is preferred for electron-rich or unactivated alkenes. The reaction is typically initiated using a photoinitiator and UV light or a thermal initiator.

  • Base-Catalyzed Thiol-Ene (Michael Addition): This method is suitable for electron-deficient alkenes, such as acrylates, maleimides, and other α,β-unsaturated carbonyl compounds. Weak bases are used to generate the thiolate anion, which then acts as the nucleophile.[1]

Q3: What are some common catalysts for the Michael addition of this compound?

A3: For the Michael addition of thiols, weak organic bases or nucleophilic catalysts are typically employed. Common choices include:

  • Tertiary Amines: Triethylamine (TEA), 1,8-Diazabicycloundec-7-ene (DBU)

  • Phosphines: Dimethylphenylphosphine (DMPP), Tris(2-carboxyethyl)phosphine (TCEP)[2][3]

Phosphine catalysts can lead to faster reactions compared to amine catalysts.[2][3]

Q4: What are common initiators for the radical-initiated thiol-ene reaction?

A4: The most common approach is photoinitiation. Key photoinitiators include:

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA): Widely used in organic solvents.[4]

  • Irgacure 2959: A water-soluble option often used in biological applications.[4]

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP): Known for its high efficiency and biocompatibility in aqueous solutions.[4]

AIBN (2,2'-Azobis(2-methylpropionitrile)) can be used for either thermal or UV initiation.[4]

Q5: Can phase-transfer catalysts (PTCs) be used for S-alkylation with this compound?

A5: Yes, phase-transfer catalysts are effective for S-alkylation, particularly in biphasic systems (e.g., aqueous/organic). Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase where it can react with the alkyl halide. This can improve reaction rates and yields.

Troubleshooting Guides

Issue 1: Low or No Product Yield in S-Alkylation/Michael Addition
Potential Cause Troubleshooting Steps
Inefficient Thiolate Formation Ensure a suitable base is used to deprotonate the thiol. For Michael additions, consider switching from an amine to a more efficient phosphine catalyst. For S-alkylations with alkyl halides, ensure the base is strong enough to fully deprotonate the thiol.
Poor Catalyst/Initiator Activity For Michael additions, ensure the catalyst is not degraded. For photoinitiated reactions, check the age and intensity of your UV lamp and ensure the photoinitiator is fresh.
Incorrect Solvent Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity in S-alkylation reactions. For thiol-ene reactions, the solvent should be chosen based on the solubility of all reactants.
Low Reaction Temperature Gently warming the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
Oxygen Inhibition (Radical Reactions) For radical-initiated thiol-ene reactions, degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Disulfide Byproducts
Potential Cause Troubleshooting Steps
Oxidation of Thiol The thiol starting material can be oxidized by atmospheric oxygen to form a disulfide.
Solution Degas all solvents prior to use. Run the reaction under an inert atmosphere (nitrogen or argon). Store this compound under an inert atmosphere and at low temperatures.

Catalyst Performance Data

The following tables provide a summary of typical catalysts and reaction conditions for the primary reaction types involving this compound. Please note that optimal conditions should be determined experimentally for each specific substrate.

Table 1: Catalyst Selection for Michael Addition of this compound to an Activated Alkene (e.g., Acrylate)

CatalystTypical ConcentrationSolventTemperature (°C)Reaction TimeExpected Yield
Triethylamine (TEA)5-10 mol%THF, CH₂Cl₂Room Temp.2-12 hoursGood to Excellent
DBU1-5 mol%THF, CH₂Cl₂Room Temp.1-4 hoursExcellent
DMPP0.1-1 mol%THF, CH₂Cl₂Room Temp.< 30 minutesExcellent[2][3]

Table 2: Initiator Selection for Photoinitiated Thiol-Ene Reaction of this compound

PhotoinitiatorAbbreviationTypical Concentration (w/v %)Activation Wavelength (nm)Notes
2,2-Dimethoxy-2-phenylacetophenoneDMPA0.1 - 1.0~365Commonly used in organic solvents.[4]
Irgacure 2959I29590.05 - 0.5~365Water-soluble, suitable for biological applications.[4]
Lithium phenyl-2,4,6-trimethylbenzoylphosphinateLAP0.05 - 0.5~365 - 400High efficiency and biocompatibility in aqueous solutions.[4]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Michael Addition
  • Reactant Preparation: In a round-bottom flask, dissolve the activated alkene (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂).

  • Addition of Thiol: Add this compound (1.1 eq) to the solution.

  • Catalyst Addition: Add the base catalyst (e.g., TEA, 10 mol%) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Photoinitiated Thiol-Ene Reaction
  • Reactant Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the photoinitiator (e.g., DMPA, 0.05 eq) in an anhydrous, degassed solvent.[4]

  • Addition of Thiol: Add this compound (1.1 eq).[4]

  • Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Photo-Initiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography.

Visualized Workflows and Mechanisms

experimental_workflow Experimental Workflow for Catalyst Selection start Start: Reaction with This compound alkene_type Identify Alkene Type start->alkene_type activated_alkene Activated Alkene (e.g., Acrylate) alkene_type->activated_alkene Electron-Deficient unactivated_alkene Unactivated/Electron-Rich Alkene alkene_type->unactivated_alkene Electron-Rich michael_addition Perform Michael Addition (Base-Catalyzed) activated_alkene->michael_addition thiol_ene Perform Thiol-Ene Reaction (Radical-Initiated) unactivated_alkene->thiol_ene catalyst_choice Select Catalyst: - Amines (TEA, DBU) - Phosphines (DMPP) michael_addition->catalyst_choice initiator_choice Select Initiator: - Photoinitiator (DMPA) - Thermal Initiator (AIBN) thiol_ene->initiator_choice protocol_michael Follow Protocol 1 catalyst_choice->protocol_michael protocol_thiol_ene Follow Protocol 2 initiator_choice->protocol_thiol_ene troubleshooting Troubleshoot: - Low Yield - Byproducts protocol_michael->troubleshooting protocol_thiol_ene->troubleshooting end End: Purified Product troubleshooting->end

Caption: Catalyst selection workflow for this compound reactions.

Caption: Mechanism of base-catalyzed Michael addition.

Caption: Mechanism of radical-initiated thiol-ene reaction.

References

Inert atmosphere techniques for handling 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential techniques, troubleshooting advice, and frequently asked questions for handling the air-sensitive reagent 2-Methoxyethanethiol. Adherence to these inert atmosphere protocols is critical to prevent oxidative degradation and ensure experimental reproducibility.

Properties of this compound

Understanding the physical properties of this compound is crucial for its proper handling and use in experiments. The following data is summarized for quick reference.

PropertyValueSource
Molecular FormulaC₃H₈OSPubChem[1]
Molecular Weight92.17 g/mol LookChem[2]
Boiling Point108.5°C at 760 mmHgLookChem[2]
Density0.935 g/cm³LookChem[2]
Vapor Pressure30.3 mmHg at 25°CLookChem[2]
Flash Point19.4°CLookChem[2]

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere required for handling this compound? A1: this compound contains a thiol (-SH) group, which is susceptible to oxidation. When exposed to atmospheric oxygen, thiols can readily oxidize to form disulfide bridges (-S-S-). This degradation compromises the purity of the reagent and can lead to unwanted side products or reaction failure.[3][4] Using an inert atmosphere, typically with nitrogen or argon gas, displaces oxygen and moisture, protecting the sensitive thiol group.[5][6]

Q2: What are the primary signs of this compound degradation? A2: The most common degradation pathway is the formation of the corresponding disulfide. This can often be detected by the appearance of new, unexpected peaks in analytical data (e.g., NMR, GC-MS, or HPLC). In some cases, further oxidation to sulfoxides or sulfonic acids can occur, especially in the presence of strong oxidizing agents or certain catalysts.[7]

Q3: Which inert gas, Nitrogen or Argon, is better for handling thiols? A3: Both nitrogen and argon are commonly used to create an inert atmosphere.[5] Nitrogen is the more common and less expensive choice. Argon is denser than air, which can be advantageous as it can form a protective "blanket" over the reaction mixture more effectively and is less likely to be lost from the apparatus quickly.[5] For most applications involving thiols, high-purity nitrogen is sufficient.

Q4: Besides oxygen, what other factors can promote thiol degradation? A4: Several factors can accelerate thiol oxidation:

  • Alkaline Conditions : Thiols are more easily oxidized at higher pH levels due to the formation of thiolate anions, which are more nucleophilic and reactive towards oxidants.[8]

  • Metal Ions : The presence of divalent metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of thiols.[3]

  • Solvent Impurities : Peroxides, often found in ethers like THF that have been stored improperly, can readily oxidize thiols.[7]

Troubleshooting Guide

Q1: I'm observing significant disulfide formation in my product despite using an inert atmosphere. What is going wrong? A1: This is a common issue that can arise from several sources:

  • System Leaks : The most frequent cause is a small leak in your apparatus. Check all glass joints for proper sealing and ensure they are adequately greased. Inspect rubber septa for cracks or punctures from previous use and replace them if necessary.[9]

  • Contaminated Inert Gas : The inert gas supply itself may contain trace amounts of oxygen. Using an in-line oxygen trap or "scrubber" can remove residual oxygen from the gas stream before it enters your system.[9]

  • Dissolved Oxygen in Solvents : Solvents can contain significant amounts of dissolved oxygen. It is crucial to degas all solvents immediately before use by sparging with your inert gas for an extended period (e.g., 30-45 minutes) or by using several freeze-pump-thaw cycles.[7][9]

  • Insufficient Purging : The initial purging of the reaction vessel may not have been sufficient to remove all atmospheric gases. It's recommended to perform at least three evacuate-refill cycles using a Schlenk line.[10]

Q2: My thiol appears to be degrading during workup or purification. How can I prevent this? A2: Exposure to air during aqueous workups or column chromatography is a likely cause.

  • Degassed Solvents for Workup : Use deoxygenated water and organic solvents for all extraction and washing steps.

  • Rapid Execution : Perform the workup and purification steps as quickly as possible to minimize the time the thiol is exposed to potential oxidants.[7]

  • Acidic pH : Maintain a slightly acidic pH during aqueous workups if your compound is stable under these conditions, as this can slow the rate of oxidation compared to neutral or alkaline conditions.[8]

  • Chelating Agents : If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA to your aqueous solutions can sequester metal ions.[3]

Q3: How can I confirm my inert atmosphere setup is truly inert? A3: While specialized oxygen sensors exist, a good practical check is to use a reaction indicator. For example, a small amount of a known, highly air-sensitive reagent (like a solution of a titanocene or a ketyl radical indicator) can be used in a dummy flask. If the indicator's characteristic color persists, your system is likely maintaining a good inert atmosphere. However, for most applications, ensuring a slight positive pressure of inert gas, indicated by a steady outflow through a bubbler, is a reliable method.[9][11]

Experimental Protocols

Protocol 1: Setting Up a Schlenk Line for Handling this compound

This protocol describes the standard procedure for preparing glassware to create an oxygen- and moisture-free environment.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Condenser, dropping funnel, glass stoppers, etc., as required for the reaction

  • High-vacuum grease

  • Heat gun or drying oven

  • Schlenk line with dual vacuum/inert gas manifold

  • Oil bubbler

Procedure:

  • Clean and Dry Glassware : Ensure all glassware is scrupulously clean. Dry the glassware in an oven (e.g., >120°C) for several hours or by flame-drying under vacuum.[6][12] Assembling the apparatus while hot and allowing it to cool under a flow of inert gas is the most effective method.[11]

  • Assemble the Apparatus : Lightly grease all ground-glass joints and assemble the apparatus on the Schlenk line. Secure the flasks with clamps.

  • Evacuate-Refill Cycles : a. Ensure the inert gas is flowing through the bubbler. b. Close the flask's tap to the inert gas line and slowly open it to the vacuum manifold. c. Evacuate the system until a high vacuum is reached. You may gently warm the glassware with a heat gun (avoiding any greased joints) to help desorb water from the glass surfaces. d. Close the tap to the vacuum and slowly refill the flask with inert gas (Nitrogen or Argon). You should see the bubbling in the bubbler slow or stop temporarily. e. Repeat this evacuate-refill cycle at least three times to ensure all atmospheric gases have been removed.[10]

  • Maintain Positive Pressure : Once the final cycle is complete, leave the flask under a slight positive pressure of the inert gas. This is indicated by a consistent, slow bubbling rate (e.g., 1-2 bubbles per second) in the oil bubbler.[9]

Protocol 2: Transferring this compound via Syringe

This protocol details the transfer of the air-sensitive liquid from a Sure/Seal™ or septum-sealed bottle into the prepared reaction vessel.

Materials:

  • Dry, gas-tight syringe

  • Long, dry needle

  • Prepared reaction flask under a positive pressure of inert gas

  • Septum-sealed bottle of this compound

Procedure:

  • Prepare the Syringe : Take a clean, oven-dried syringe and needle. Flush the syringe with inert gas by drawing gas from the headspace of your reaction flask (or another inerted flask) and expelling it into the atmosphere. Repeat this three times.[13]

  • Pressurize the Reagent Bottle : Puncture the septum of the this compound bottle with a needle connected to your inert gas line. Ensure there is an outlet for pressure equalization if necessary, or simply add a slight positive pressure.

  • Withdraw the Reagent : Puncture the septum of the reagent bottle with the clean, inert-gas-flushed syringe and needle. Insert the needle tip below the liquid level and slowly withdraw the desired volume of this compound.

  • Withdraw Nitrogen Buffer : Once the desired volume is acquired, pull the needle tip out of the liquid but keep it in the headspace of the reagent bottle. Withdraw a small volume (e.g., ~0.5 mL) of inert gas into the syringe.[14] This "buffer" prevents the reactive liquid at the needle tip from being exposed to air upon removal from the septum.[14]

  • Transfer to Reaction Flask : Quickly and carefully remove the syringe from the reagent bottle and insert it through the septum of your prepared reaction flask.

  • Inject the Reagent : Keeping the needle tip above the solvent level in your reaction flask, first inject the inert gas buffer.[14] Then, lower the needle tip below the solvent surface (if applicable) and slowly dispense the this compound.

  • Rinse and Quench Syringe : After transfer, immediately rinse the syringe and needle by drawing up and expelling a suitable solvent (e.g., THF or ethanol) multiple times, and then quench any residual thiol with a dilute bleach solution.[12]

Visualized Workflows and Logic

Inert_Atmosphere_Workflow cluster_prep Preparation Phase cluster_inert Inerting Phase cluster_transfer Transfer Phase A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Apparatus (Grease Joints) A->B C 3. Connect to Schlenk Line B->C D 4. Evacuate Flask (High Vacuum) C->D E 5. Refill with N₂/Ar D->E Cycle F Repeat 3x E->F Cycle G 6. Maintain Positive Pressure (Bubbler) E->G Final Cycle F->D Cycle J 9. Inject into Flask G->J H 7. Flush Syringe with N₂/Ar I 8. Withdraw Reagent & Gas Buffer H->I I->J K Reaction Ready J->K

Caption: Workflow for preparing an inert atmosphere and transferring the reagent.

Thiol_Troubleshooting A Problem: Thiol Degradation (e.g., Disulfide Formation) B Is the inert gas supply pure and using an O₂ trap? A->B Check C Were solvents thoroughly degassed (sparged)? B->C Yes F Solution: Install an O₂ trap. B->F No D Are all joints/septa air-tight? C->D Yes G Solution: Sparge solvents with N₂/Ar for 30+ min before use. C->G No E Is the reaction run at high pH? D->E Yes H Solution: Re-grease joints, check for cracks, use new septa. D->H No I Solution: If possible, buffer to a neutral or acidic pH. E->I Yes K Are metal catalysts present? E->K No J Solution: Add a chelating agent (e.g., EDTA) if applicable. K->J Yes

Caption: Troubleshooting decision tree for unexpected thiol degradation.

References

Technical Support Center: Purification of Functionalized Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of functionalized thiols, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of functionalized thiols?

The primary challenges in purifying functionalized thiols stem from their susceptibility to oxidation, their strong odor, and their potential to chelate with metals. The thiol group (-SH) can easily oxidize to form disulfides (-S-S-), especially in the presence of air, metal ions, or at a basic pH. This dimerization can lead to a mixture of compounds, complicating purification and reducing the yield of the desired thiol. Additionally, the potent and often unpleasant smell of many thiols requires special handling and laboratory setups to contain the odor.

Q2: How can I prevent the oxidation of my functionalized thiol during purification and storage?

To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon, whenever possible. Degassing solvents before use can also help remove dissolved oxygen. The addition of a reducing agent, like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can help maintain the thiol in its reduced state. For storage, keeping the purified thiol under an inert atmosphere at low temperatures is recommended.

Q3: What are the recommended chromatographic techniques for purifying functionalized thiols?

Flash column chromatography using silica gel is a widely used technique for the purification of functionalized thiols. The choice of eluent is critical and often involves a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. It is important to use solvents that have been degassed to prevent on-column oxidation. For more sensitive thiols, purification can be performed in a cold room to minimize degradation.

Q4: My functionalized thiol appears to be contaminated with its corresponding disulfide. How can I remove the disulfide?

If disulfide formation has occurred, the mixture can often be treated with a reducing agent to convert the disulfide back to the thiol. Dithiothreitol (DTT) is a common choice for this purpose. After reduction, the thiol can be re-purified, for instance, by flash chromatography, to separate it from the excess reducing agent and its byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of functionalized thiols.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of purified thiol 1. Oxidation to disulfide during workup or purification. 2. Volatility of the thiol leading to loss during solvent removal. 3. Irreversible binding to the stationary phase during chromatography.1. Work under an inert atmosphere (N₂ or Ar) and use degassed solvents. Consider adding a reducing agent like TCEP. 2. Use a rotary evaporator at a reduced temperature and pressure. 3. Choose a less acidic silica gel or an alternative stationary phase.
Presence of disulfide impurity in the final product 1. Incomplete reduction of disulfide starting material. 2. Oxidation during purification or storage.1. Treat the mixture with a reducing agent (e.g., DTT) and re-purify. 2. Store the purified thiol under an inert atmosphere at low temperatures. Ensure all solvents for purification were thoroughly degassed.
Thiol streaks on the TLC plate 1. The thiol may be acidic and interacting strongly with the silica gel. 2. The compound may be chelating with trace metals in the silica.1. Add a small amount of a slightly acidic additive, like acetic acid, to the eluent. 2. Pre-treat the silica gel with a chelating agent or use high-purity silica.
Persistent odor in the lab after purification 1. Inadequate containment of the thiol. 2. Contaminated glassware and equipment.1. Work in a well-ventilated fume hood. 2. Rinse all glassware and equipment that came into contact with the thiol with a bleach solution or hydrogen peroxide to oxidize the thiol to a less odorous sulfonate.

Experimental Protocols

General Protocol for Flash Column Chromatography of a Functionalized Thiol
  • Preparation of the Column:

    • Select an appropriately sized glass column and dry pack it with silica gel under a gentle stream of nitrogen.

    • Settle the silica gel by tapping the column.

    • Wet the column with the initial, non-polar eluent (e.g., hexane) that has been previously degassed by sparging with nitrogen for 15-20 minutes.

  • Sample Loading:

    • Dissolve the crude functionalized thiol in a minimal amount of the eluent or a compatible solvent.

    • Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% degassed hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions and monitor the elution of the thiol using thin-layer chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC, visualizing the spots under UV light or by using a potassium permanganate stain.

    • Combine the fractions containing the pure thiol.

    • Remove the solvent under reduced pressure, preferably at a low temperature, to obtain the purified functionalized thiol.

Visualizations

Thiol_Purification_Workflow Crude Crude Functionalized Thiol Pre_Treat Optional: Pre-treatment with Reducing Agent (e.g., DTT) Crude->Pre_Treat If Disulfide Present Chromatography Flash Column Chromatography (Inert Atmosphere) Crude->Chromatography Pre_Treat->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation (Reduced Pressure & Temp) Combine->Evaporation Pure_Thiol Pure Functionalized Thiol Evaporation->Pure_Thiol Storage Store under Inert Atmosphere at Low Temp Pure_Thiol->Storage

Caption: A typical workflow for the purification of functionalized thiols.

Thiol_Troubleshooting_Tree Start Low Purity or Yield? Check_Oxidation Check for Disulfide (e.g., by TLC, MS) Start->Check_Oxidation Yes Disulfide_Present Disulfide Detected? Check_Oxidation->Disulfide_Present Reduce Treat with Reducing Agent (DTT, TCEP) and Re-purify Disulfide_Present->Reduce Yes No_Disulfide No Disulfide Detected Disulfide_Present->No_Disulfide No Check_Chrom Review Chromatography Conditions No_Disulfide->Check_Chrom Streaking Streaking on TLC? Check_Chrom->Streaking Adjust_Eluent Adjust Eluent (e.g., add Acetic Acid) Streaking->Adjust_Eluent Yes Other_Issue Consider Other Issues: Volatility, Instability Streaking->Other_Issue No

Caption: A decision tree for troubleshooting common thiol purification issues.

Validation & Comparative

Validating the Purity of Synthesized 2-Methoxyethanethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure experimental reproducibility, efficacy, and safety. This guide provides a comprehensive comparison of common methods for the synthesis of 2-Methoxyethanethiol and the analytical techniques used to validate its purity. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate methods for your research needs.

Comparison of Synthesis Methods and Expected Purity

The synthesis of this compound is commonly achieved through two primary routes, each with its own advantages and potential impurity profiles. The choice of method can significantly impact the final purity of the product.

Synthesis MethodKey FeaturesCommon ImpuritiesExpected Purity (Post-Purification)
Route 1: Nucleophilic Substitution with Sodium Hydrosulfide A direct, one-step synthesis from 2-methoxyethyl chloride.Bis(2-methoxyethyl) sulfide, Bis(2-methoxyethyl) disulfide, unreacted 2-methoxyethyl chloride.95-98%
Route 2: Isothiouronium Salt Formation with Thiourea A two-step process involving the formation of an S-(2-methoxyethyl)isothiouronium salt followed by alkaline hydrolysis. This method often results in a cleaner reaction with fewer sulfide byproducts.Unreacted 2-methoxyethyl chloride, residual thiourea and its decomposition products.>98%

Analytical Techniques for Purity Validation

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of this compound purity. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis.

Comparative Analysis of Synthesized this compound

The following table presents a typical analytical comparison of a batch of this compound synthesized via the isothiouronium salt route against a commercial standard.

Analytical MethodParameterSynthesized this compound (Route 2)Commercial Standard
GC-MS Purity (Area %)99.2%>99.5%
Impurity: Bis(2-methoxyethyl) sulfide0.3%<0.1%
Impurity: Bis(2-methoxyethyl) disulfide0.5%<0.2%
¹H NMR Chemical Shift (ppm)Conforms to structureConforms to structure
Integral RatiosConsistent with theoretical valuesConsistent with theoretical values
Impurity SignalsTrace signals corresponding to disulfide impurity observed.No significant impurity signals detected.
¹³C NMR Number of Signals33
Chemical Shift (ppm)Conforms to structureConforms to structure

Experimental Protocols

Synthesis of this compound

Route 1: Nucleophilic Substitution with Sodium Hydrosulfide

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium hydrosulfide (1.1 equivalents) in ethanol.

  • Addition of Starting Material: Cool the solution to 0-5°C and add 2-methoxyethyl chloride (1.0 equivalent) dropwise over 1 hour.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Route 2: Isothiouronium Salt Formation with Thiourea

  • Formation of Isothiouronium Salt: In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol. Add 2-methoxyethyl chloride (1.0 equivalent) and reflux the mixture for 6 hours. Cool the reaction to room temperature to allow the S-(2-methoxyethyl)isothiouronium salt to crystallize. Filter and wash the salt with cold ethanol.

  • Hydrolysis: Suspend the isothiouronium salt in a solution of sodium hydroxide (2.5 equivalents) in water. Reflux the mixture for 3 hours.

  • Work-up: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system equipped with a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Acquire the spectrum using a proton-decoupled pulse sequence.

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflow for purity validation and a relevant biological pathway where the purity of this compound is critical.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Synthesis Synthesize This compound Route1 Route 1: Sodium Hydrosulfide Synthesis->Route1 Route2 Route 2: Thiourea Synthesis->Route2 Purification Fractional Distillation Route1->Purification Route2->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Comparison Compare to Standard GCMS->Comparison NMR->Comparison Purity_Check Purity > 98%? Comparison->Purity_Check Pass Product Accepted Purity_Check->Pass Yes Fail Further Purification Purity_Check->Fail No Signaling_Pathway cluster_inhibition Site of Action for Thiol-Containing Inhibitor Receptor Cell Surface Receptor Kinase1 Protein Kinase A Receptor->Kinase1 Activation Kinase2 MAP Kinase Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation Response Cellular Response Gene->Response Inhibitor This compound (as part of an inhibitor) Inhibitor->Kinase2 Inhibition

Comparative Analysis of 2-Methoxyethanethiol Purity by GC-MS vs. HPLC: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, ensuring the purity of reagents and intermediates is paramount. 2-Methoxyethanethiol, a key building block in various synthetic pathways, requires precise and reliable analytical methods for its quality control. This guide provides a comparative analysis of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound purity. The selection between these methods is contingent on several factors including the volatility of impurities, required sensitivity, and the nature of the sample matrix.

Principle of Separation and Detection

GC-MS is a technique tailored for the analysis of volatile and thermally stable compounds.[1] In GC, a sample is vaporized and carried by an inert gas through a column where compounds are separated based on their boiling points and interaction with the stationary phase.[2] The separated compounds then enter the mass spectrometer, which provides detailed structural information, enabling confident identification and quantification.[3] Due to the volatile nature of this compound and many of its potential process-related impurities, GC-MS is often a primary consideration for its analysis.

Conversely, HPLC is adept at separating non-volatile or thermally labile compounds in a liquid mobile phase.[1] Separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase within a column.[2] While this compound itself is volatile, certain high-molecular-weight impurities or degradation products may not be amenable to GC analysis, making HPLC a valuable alternative. Detection in HPLC is commonly performed using UV-Vis, fluorescence, or mass spectrometry detectors.[3] For thiols like this compound that lack a strong chromophore, derivatization is often necessary to enable sensitive UV or fluorescence detection.[4][5]

Summary of Quantitative Performance

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of thiol compounds, providing a basis for comparison in the context of this compound purity assessment.

ParameterGC-MS (with Headspace)HPLC-UV (with Derivatization)
Principle Separation based on volatility and mass-to-charge ratio.[6]Separation based on polarity.[6]
Limit of Detection (LOD) 0.02–0.2 µg/L[7]0.3–4.3 µM[8]
Limit of Quantitation (LOQ) 0.06–0.5 µg/L[7]~0.05 - 0.5 µg/mL[6]
Linearity (R²) >0.998[6]>0.999[5][6]
Precision (%RSD) 2.1%–6.5%[7]<5%[8]
Sample Preparation Simple headspace injection or liquid injection.[9]Derivatization often required for UV detection.[4][5]
Analysis Time Typically 10-30 minutes.[7][10]Typically 20-30 minutes.[4][5]
Best Suited For Volatile and semi-volatile impurities.Non-volatile or thermally sensitive impurities.

Experimental Protocols

Below are representative experimental methodologies for the purity analysis of this compound using GC-MS and HPLC. These protocols are based on established methods for similar volatile sulfur compounds and thiols.

GC-MS Method for this compound Purity

This method is optimized for the separation and quantification of this compound and its volatile impurities. Headspace injection is often preferred to minimize matrix effects and protect the instrument from non-volatile residues.[9]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace Autosampler

Chromatographic Conditions:

  • Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[10]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 15°C/min to 150°C

    • Hold: 2 minutes at 150°C[7]

  • Injector: Splitless mode, 250°C

  • Transfer Line Temperature: 280°C[7]

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

  • Source Temperature: 230°C[7]

  • Scan Range: m/z 35-300

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 10 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and vortex to ensure complete dissolution.

  • Place the vial in the headspace autosampler.

Headspace Parameters:

  • Incubation Temperature: 80°C

  • Incubation Time: 15 minutes

  • Injection Volume: 1 mL

HPLC Method for this compound Purity (with Pre-column Derivatization)

This method is suitable for identifying non-volatile impurities and can be adapted for quantifying this compound after derivatization with a UV-active or fluorescent tag. Derivatization with Ellman's reagent (DTNB) or SBD-F are common approaches for thiol analysis.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Fluorescence Detector

  • Autosampler

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[11]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30°C

  • Detection:

    • UV at 326 nm (for DTNB derivatives)[4]

    • Fluorescence with Ex: 375 nm, Em: 510 nm (for SBD-F derivatives)[5]

Sample Preparation and Derivatization (Example with SBD-F):

  • Prepare a stock solution of the this compound sample in a suitable buffer (e.g., 100 mM borate buffer, pH 8.0).

  • In a reaction vial, mix 100 µL of the sample solution with 100 µL of a 1 mg/mL solution of SBD-F (ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate) in buffer.

  • Incubate the mixture at 60°C for 60 minutes in the dark.

  • Cool the reaction mixture to room temperature and inject it into the HPLC system.

Method Selection Workflow

The choice between GC-MS and HPLC for analyzing this compound purity depends on the specific analytical goals. The following diagram illustrates a logical workflow to guide method selection.

MethodSelection start Start: Purity Analysis of This compound volatile_check Are the primary impurities of concern volatile and thermally stable? start->volatile_check gcms GC-MS is the preferred method. Provides excellent separation and structural identification. volatile_check->gcms Yes hplc_check Are there potential non-volatile or thermally labile impurities? volatile_check->hplc_check No / Unknown complementary Consider using both techniques for a comprehensive impurity profile. gcms->complementary hplc HPLC is the more suitable method. Requires derivatization for sensitive detection of the main component. hplc_check->hplc Yes hplc_check->complementary Both types of impurities are possible hplc->complementary

Caption: Workflow for selecting between GC-MS and HPLC.

References

Quantitative NMR for Absolute Purity Determination of Thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of absolute purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where it directly impacts safety and efficacy. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are widely used, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for purity assessment. This guide provides a comprehensive comparison of qNMR with other analytical techniques for the absolute purity determination of thiols, a class of organic compounds containing a sulfhydryl (-SH) group, which are susceptible to oxidation and require careful analytical consideration.

The Power of qNMR for Thiol Analysis

Quantitative ¹H NMR operates on the principle that the integrated signal area of a specific proton is directly proportional to the number of nuclei contributing to that signal. This allows for the determination of the absolute purity of a substance by comparing the integral of a known analyte signal to that of a certified internal standard of known purity. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself, making it a primary analytical method.[1][2]

However, the inherent reactivity of the thiol group presents unique challenges. Thiols can be readily oxidized to disulfides, and their nucleophilic nature can lead to reactions with certain internal standards. Therefore, careful selection of experimental parameters and internal standards is paramount for accurate and reliable qNMR analysis of thiols.

Comparison of Analytical Techniques for Thiol Purity

Technique Principle Advantages for Thiol Analysis Disadvantages for Thiol Analysis Typical Accuracy Typical Precision (RSD)
qNMR Direct proportionality between signal integral and molar concentration.- Primary method, no need for analyte-specific standard. - Provides structural information. - Non-destructive. - High accuracy and precision.- Potential for thiol reaction with certain internal standards. - Lower sensitivity compared to HPLC. - Requires careful optimization of experimental parameters.>99%<1%
HPLC Differential partitioning of analytes between a mobile and stationary phase.- High sensitivity and resolution. - Well-established and widely available. - Can separate and quantify impurities.- Requires a certified reference standard of the thiol. - Derivatization may be needed for UV detection of some thiols. - Potential for on-column degradation of unstable thiols.98-102% (with standard)<2%
Titration Chemical reaction with a standardized titrant.- Simple and inexpensive. - Can be highly accurate for bulk material.- Lacks specificity; titrates all reactive thiols in the sample. - Lower sensitivity. - Susceptible to interference from other reducing agents.98-102%<2%

Experimental Protocols

qNMR for Thiol Purity Determination: A General Protocol

A validated protocol for quantitative ¹H-NMR using single-pulse excitation is crucial for obtaining accurate results.[3]

1. Sample Preparation:

  • Accurately weigh the thiol analyte (e.g., 5-10 mg) and a suitable non-reactive internal standard (e.g., dimethyl sulfone) into a clean, dry NMR tube. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.

  • Add a known volume (e.g., 0.6 mL) of an appropriate deuterated solvent in which both the analyte and internal standard are fully soluble.

  • Thoroughly dissolve the sample and standard, for example by using a vortex mixer.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. This is critical for full signal recovery and accurate integration.

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.

  • Temperature: Maintain a constant and controlled temperature throughout the experiment.

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal of the thiol analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte and IS refer to the thiol analyte and the internal standard, respectively.

Diagrams of Key Processes

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Thiol Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

Purity_Calculation I_analyte Integral of Analyte (I_analyte) Purity Absolute Purity (%) I_analyte->Purity N_analyte Number of Protons (N_analyte) N_analyte->Purity MW_analyte Molecular Weight (MW_analyte) MW_analyte->Purity m_analyte Mass of Analyte (m_analyte) m_analyte->Purity I_is Integral of IS (I_IS) I_is->Purity N_is Number of Protons (N_IS) N_is->Purity MW_is Molecular Weight (MW_IS) MW_is->Purity m_is Mass of IS (m_IS) m_is->Purity P_is Purity of IS (P_IS) P_is->Purity

Caption: Logical relationship for qNMR purity calculation.

Key Considerations for Thiol qNMR

Selection of a Non-Reactive Internal Standard

The choice of internal standard is critical to avoid chemical reactions with the thiol analyte. For instance, maleic acid, a common qNMR standard, has been shown to react with the thiol-containing drug captopril in deuterated oxide, leading to inaccurate quantification.[4]

Recommended Non-Reactive Internal Standards for Thiols:

Internal StandardChemical Shift (in DMSO-d₆)Key Characteristics
Dimethyl sulfone (DMSO₂) ~3.1 ppm- Single, sharp peak. - Good solubility in many organic solvents. - Chemically inert towards thiols.
1,4-Dioxane ~3.57 ppm- Single peak. - Miscible with water and many organic solvents.
Hexamethyldisilane (HMDS) ~0.06 ppm- Single, sharp peak at high field. - Suitable for non-polar thiols.
Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) ~0 ppm- Water-soluble standard. - Provides a sharp singlet.
Thiol Stability in Deuterated Solvents

Thiols can be susceptible to oxidation, which can be influenced by the choice of solvent, pH, and the presence of metal ions.

  • Aprotic Solvents: Solvents like DMSO-d₆ and CDCl₃ are generally preferred for minimizing the rate of thiol oxidation compared to protic solvents.

  • pH Adjustment: For water-soluble thiols like glutathione, adjusting the pH of the D₂O solution can be necessary to improve stability and achieve clear signal separation for impurity analysis.[5]

  • Storage: It is advisable to prepare samples fresh and analyze them promptly. If storage is necessary, it should be done at low temperatures and under an inert atmosphere.[6]

Case Studies: Purity Determination of Specific Thiols

Glutathione

A validated qNMR method for the quality assessment of glutathione (GSH) and its impurities has been developed.[5] This method utilizes different pH preparations to unambiguously identify and quantify impurities. The limit of detection for individual impurities was found to be less than 0.1% wt.[5]

N-Acetylcysteine (NAC)

Both HPLC and qNMR are effective for the purity determination of NAC. HPLC methods often require derivatization for sensitive detection.[3][4] qNMR offers a direct and accurate alternative without the need for derivatization. The stability of NAC in solution is a key consideration, as it can readily oxidize.[7]

Captopril

As previously mentioned, the selection of a non-reactive internal standard is crucial for the qNMR analysis of captopril.[4] Studies have shown that qNMR can be a simple, rapid, and reliable method for its purity determination when appropriate experimental conditions are used.[4] The stability of captopril in aqueous solutions is a known issue, with oxidation being a primary degradation pathway.[8]

Penicillamine

The analysis of penicillamine is challenging due to its instability and the presence of various chemical forms in solution.[9] While HPLC methods are commonly used, qNMR can provide a direct measure of the desired monomeric form. Careful sample preparation is essential to minimize oxidation to the disulfide dimer.

Conclusion

Quantitative NMR is a highly accurate and reliable primary method for the absolute purity determination of thiols. Its direct nature, which obviates the need for an analyte-specific reference standard, offers a significant advantage over chromatographic techniques. However, the successful application of qNMR to thiol analysis requires a thorough understanding of the potential for thiol reactivity and instability. By carefully selecting non-reactive internal standards, appropriate deuterated solvents, and optimizing experimental parameters, researchers can confidently employ qNMR for the precise and accurate characterization of thiol-containing compounds, ensuring the quality and reliability of their research and development efforts. For a comprehensive purity assessment, a combination of a chromatographic method for impurity profiling and qNMR for an absolute purity value is often the most robust approach.[1]

References

A Comparative Guide to Total Thiol Content Analysis: Potentiometric Titration vs. Spectrophotometric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of total thiol content is crucial for understanding cellular redox states, protein stability, and the efficacy of therapeutic agents. This guide provides an objective comparison of potentiometric titration with two other widely used methods—Ellman's assay and High-Performance Liquid Chromatography (HPLC)—for the determination of total thiol concentration. The following sections present detailed experimental protocols, a quantitative performance comparison, and visual workflows to aid in selecting the most suitable method for your research needs.

Introduction to Thiol Quantification

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are critical functional groups in a vast array of biological molecules, including the amino acid cysteine, the antioxidant glutathione, and various proteins. The total thiol pool represents a key indicator of the antioxidant capacity and overall redox environment within a biological system. Accurate measurement of total thiol content is therefore essential in fields ranging from fundamental biochemistry to clinical diagnostics and pharmaceutical development. This guide compares three prominent analytical techniques for this purpose: potentiometric titration, the colorimetric Ellman's assay, and the separation-based HPLC method.

Methodologies and Principles

Potentiometric Titration

Potentiometric titration is an electrochemical method that measures the change in potential of a solution as a titrant is added. For thiol quantification, a silver indicator electrode is typically used, and the titrant is a solution of a silver salt, most commonly silver nitrate (AgNO₃). The underlying principle is the reaction between the thiol groups (R-SH) in the sample and silver ions (Ag⁺) to form an insoluble silver thiolate (R-SAg) precipitate.

R-SH + AgNO₃ → R-SAg + HNO₃[1]

As the silver nitrate is added, the concentration of free Ag⁺ ions in the solution remains low until all the thiol groups have reacted. At the equivalence point, where all thiols have been consumed, a sharp increase in the concentration of free Ag⁺ occurs, leading to a significant change in the potential of the silver electrode. This inflection point in the titration curve corresponds to the total amount of thiols in the sample.

Ellman's Assay (Spectrophotometry)

Ellman's assay is a widely used colorimetric method for quantifying sulfhydryl groups.[2][3] It utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. In the presence of a thiol, the disulfide bond in DTNB is cleaved, producing a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB²⁻).[4][5] TNB²⁻ is a yellow-colored anion with a strong absorbance at 412 nm.[4][6] The intensity of the yellow color, measured by a spectrophotometer, is directly proportional to the concentration of thiol groups in the sample.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For total thiol analysis, HPLC methods often involve a pre-column derivatization step to attach a fluorescent or UV-absorbing tag to the thiol groups. This enhances detection sensitivity and selectivity.[7]

A common approach involves reducing all disulfide bonds in the sample to free thiols, followed by derivatization with a thiol-reactive fluorescent probe, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) or monobromobimane (mBBr).[8][9] The derivatized thiols are then separated by reverse-phase HPLC and detected by a fluorescence detector.[7][9] The concentration of each thiol can be quantified by comparing its peak area to that of a known standard.

Experimental Workflows

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Sample Biological Sample Homogenization Homogenization/Lysis Sample->Homogenization Reduction Reduction of Disulfides (optional, for total thiols) Homogenization->Reduction Titration_Setup Prepare Titration Cell: - Sample Solution - Silver Indicator Electrode - Reference Electrode Reduction->Titration_Setup Titration Titrate with AgNO₃ Solution Titration_Setup->Titration Monitoring Monitor Potential (mV) vs. Titrant Volume (mL) Titration->Monitoring Titration_Curve Plot Titration Curve Monitoring->Titration_Curve Equivalence_Point Determine Equivalence Point Titration_Curve->Equivalence_Point Calculation Calculate Total Thiol Content Equivalence_Point->Calculation

Figure 1. Experimental workflow for total thiol analysis using potentiometric titration.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_principles Measurement Principle TotalThiol Total Thiol Quantification Potentiometry Potentiometric Titration (Electrochemical) TotalThiol->Potentiometry Ellman Ellman's Assay (Colorimetric) TotalThiol->Ellman HPLC HPLC (Chromatographic) TotalThiol->HPLC Potential Potential Change at Equivalence Point Potentiometry->Potential Absorbance Absorbance of Colored Product Ellman->Absorbance Separation Separation and Detection of Derivatized Thiols HPLC->Separation

Figure 2. Logical relationship of the compared thiol quantification methods.

Quantitative Performance Comparison

The choice of an analytical method often depends on its performance characteristics. The following table summarizes key quantitative data for potentiometric titration, Ellman's assay, and HPLC for thiol analysis.

FeaturePotentiometric TitrationEllman's Assay (DTNB)HPLC with Fluorescence Detection
Detection Principle ElectrochemicalColorimetricChromatographic Separation & Fluorescence
Limit of Detection (LOD) ~5 nmol of thiol[10]Typically in the low µM range[8]As low as 3.5 to 15.0 fmol[11]
Limit of Quantification (LOQ) Method-dependent, can be determined by precision profiling[12]Dependent on spectrophotometer and path lengthTypically in the low nanomolar to picomolar range
Linearity Range 0.01 to 20 mM for cysteine[13]Dependent on adherence to Beer-Lambert LawWide linear range, e.g., 15-1500 nmol/g for various thiols[9]
Precision (RSD%) <1% for 0.5 to 20 mM cysteine[13]Typically <5%Intra-day <5%, Inter-day <10%[9]
Throughput Low to ModerateHighLow to Moderate
Selectivity Measures total reactive thiolsCan have interferences from other reducing agentsHigh (can resolve individual thiol species)
Cost Low to ModerateLowHigh

Experimental Protocols

Potentiometric Titration of Total Thiols

This protocol provides a general procedure for the determination of total thiol content in a protein sample using potentiometric titration with silver nitrate.

Materials:

  • Potentiometer with a silver indicator electrode and a reference electrode (e.g., Ag/AgCl)

  • Microburette (10 mL)

  • Titration vessel

  • Magnetic stirrer and stir bar

  • Nitrogen gas source (optional, for samples prone to oxidation)[10]

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.01 M)

  • Tris buffer (e.g., 0.1 M, pH 8.5)

  • Protein sample

  • Reducing agent (e.g., dithiothreitol - DTT) for total thiol measurement (optional)

Procedure:

  • Sample Preparation:

    • Dissolve the protein sample in Tris buffer to a known concentration.

    • For total thiol analysis, incubate the sample with a reducing agent like DTT to reduce any disulfide bonds to free thiols. Remove the excess reducing agent by dialysis or gel filtration.

  • Titration Setup:

    • Transfer a known volume of the sample solution into the titration vessel.

    • Add Tris buffer to adjust the pH to approximately 8.5.[1]

    • Place the silver and reference electrodes into the solution.

    • If necessary, purge the solution with nitrogen gas to prevent oxidation of thiols during the titration.[10]

    • Start the magnetic stirrer to ensure gentle and constant mixing.

  • Titration:

    • Record the initial potential of the solution.

    • Add the standardized AgNO₃ solution in small increments (e.g., 0.05-0.1 mL) from the microburette.

    • After each addition, allow the potential to stabilize and record the potential (mV) and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is indicated by a large and abrupt change in potential.

  • Data Analysis:

    • Plot the potential (mV) on the y-axis against the volume of AgNO₃ added (mL) on the x-axis to obtain the titration curve.

    • Determine the equivalence point from the inflection point of the titration curve. This can be done by finding the maximum of the first derivative of the curve (ΔE/ΔV).

    • Calculate the total thiol content in the sample using the following equation: Thiol Content (moles) = (Volume of AgNO₃ at equivalence point in L) x (Molarity of AgNO₃)

Ellman's Assay for Total Thiol Content

This protocol describes a standard procedure for determining total thiol content using Ellman's reagent.

Materials:

  • Spectrophotometer capable of measuring absorbance at 412 nm

  • Cuvettes or 96-well microplate

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer

  • Thiol standard (e.g., L-cysteine or glutathione)

  • Sample containing thiols

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the thiol standard (e.g., 0 to 1.5 mM L-cysteine) in the Reaction Buffer.

  • Sample Preparation:

    • Dilute the sample in the Reaction Buffer to a concentration that falls within the range of the standard curve.

  • Reaction:

    • To each standard and sample solution in a cuvette or microplate well, add a specific volume of the Ellman's Reagent Solution (e.g., for a 1 mL final volume, use 50 µL of 4 mg/mL DTNB and 950 µL of sample/standard).

    • Mix well and incubate at room temperature for 15 minutes to allow the color to develop.

  • Measurement:

    • Measure the absorbance of each standard and sample at 412 nm against a blank containing only the Reaction Buffer and Ellman's Reagent.

  • Data Analysis:

    • Plot the absorbance at 412 nm of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of thiols in the sample by interpolating its absorbance value on the standard curve.

HPLC with Fluorescence Detection for Total Thiol Analysis

This protocol outlines a general method for total thiol quantification using HPLC with pre-column fluorescence derivatization.

Materials:

  • HPLC system with a fluorescence detector, autosampler, and a C18 reversed-phase column

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

  • Derivatizing reagent (e.g., 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole - ABD-F)

  • Mobile phase A (e.g., 0.1% trifluoroacetic acid in water)

  • Mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile)

  • Thiol standards (e.g., glutathione, cysteine)

  • Sample

Procedure:

  • Sample and Standard Preparation:

    • Prepare standard solutions of known concentrations of different thiols.

    • For total thiol analysis, treat both samples and standards with a reducing agent like TCEP to convert all disulfides to free thiols.

  • Derivatization:

    • To a known volume of the reduced sample or standard, add the derivatizing reagent (e.g., ABD-F) and a buffer to maintain an alkaline pH (e.g., borate buffer, pH 9.3).

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 10 minutes) to ensure complete derivatization.

    • Stop the reaction by adding an acid (e.g., hydrochloric acid).

  • HPLC Analysis:

    • Inject the derivatized sample or standard into the HPLC system.

    • Separate the derivatized thiols using a gradient elution with mobile phases A and B.

    • Detect the fluorescent thiol derivatives using an appropriate excitation and emission wavelength for the chosen derivatizing agent (e.g., for ABD-F derivatives, Ex: 389 nm, Em: 513 nm).[8]

  • Data Analysis:

    • Identify and quantify the individual thiol peaks in the chromatogram by comparing their retention times and peak areas to those of the standards.

    • The total thiol content is the sum of the concentrations of all identified thiol species.

Conclusion

The choice of method for total thiol content analysis depends on the specific requirements of the study.

  • Potentiometric titration offers a cost-effective and direct method for quantifying total reactive thiols without the need for chromogenic or fluorogenic reagents. It is particularly useful for samples with relatively high thiol concentrations.

  • Ellman's assay is a simple, rapid, and high-throughput method suitable for routine analysis.[2] Its main limitations are potential interferences from other reducing agents and lower sensitivity compared to other techniques.[2]

  • HPLC with fluorescence detection provides the highest sensitivity and selectivity, allowing for the simultaneous quantification of individual thiol species within a complex mixture.[7] However, it requires more expensive instrumentation and a more complex sample preparation procedure.

By understanding the principles, performance characteristics, and experimental protocols of these three methods, researchers can make an informed decision to select the most appropriate technique for their specific analytical needs in the dynamic field of thiol research.

References

A Comparative Guide to Thiol Reactivity: 2-Methoxyethanethiol vs. Ethanethiol and Other Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-methoxyethanethiol with ethanethiol and other commonly used thiols. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection of appropriate thiol reagents for research and development applications, particularly in the fields of bioconjugation, drug delivery, and materials science.

Core Reactivity Parameters: A Tabulated Comparison

The reactivity of a thiol is primarily governed by its acidity (pKa), nucleophilicity, and susceptibility to oxidation (redox potential). The following table summarizes these key parameters for this compound, ethanethiol, and a selection of other relevant thiols.

ThiolStructurepKaNucleophilicity (Relative)Standard Redox Potential (E°', V vs. SHE at pH 7)
This compound CH₃OCH₂CH₂SH~10.5 (inferred)HighNot available
Ethanethiol CH₃CH₂SH10.6[1]HighNot available
2-Mercaptoethanol HOCH₂CH₂SH9.6High-0.26[2]
Benzenethiol C₆H₅SH6.6[3]ModerateNot available
L-Cysteine HSCH₂CH(NH₂)COOH8.3 (thiol)[4]High-0.22[5]
Glutathione (GSH) γ-L-Glutamyl-L-cysteinylglycine8.7-9.1 (thiol)[6][7]High-0.24[8]

Understanding Thiol Reactivity: Key Influencing Factors

The reactivity of the thiol group is a nuanced interplay of several factors, primarily its acidity (pKa), the polarizability of the sulfur atom, and the surrounding chemical environment. The deprotonated form of a thiol, the thiolate anion (RS⁻), is a significantly more potent nucleophile than the neutral thiol (RSH).[9] Therefore, the pKa of the thiol, which dictates the concentration of the thiolate at a given pH, is a critical determinant of its nucleophilic reactivity.

Generally, thiols are more acidic and more nucleophilic than their corresponding alcohols.[3] This is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for better stabilization of the negative charge in the thiolate and a more "available" lone pair for nucleophilic attack.

Oxidation of thiols to disulfides (RSSR) or further to sulfinic and sulfonic acids is another key aspect of their reactivity. This process is highly dependent on the redox potential of the thiol and the nature of the oxidizing agent.

Thiol_Reactivity_Factors cluster_factors Influencing Factors Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH > pKa) Reactivity Overall Reactivity Thiolate->Reactivity pKa Acidity (pKa) pKa->Thiolate [RS⁻] concentration Nucleophilicity Nucleophilicity Nucleophilicity->Reactivity Oxidation Oxidation Potential Oxidation->Reactivity Sterics Steric Hindrance Sterics->Nucleophilicity decreases Solvent Solvent Effects Solvent->Nucleophilicity modulates

Caption: Factors influencing thiol reactivity.

Experimental Protocols for Assessing Thiol Reactivity

To quantitatively compare the reactivity of different thiols, a series of standardized experiments can be performed. Below are detailed protocols for determining the pKa, nucleophilicity, and oxidation potential of thiols.

Determination of Thiol pKa by Spectrophotometric Titration

This method relies on the change in UV absorbance of the thiolate anion as a function of pH.

Principle: The thiolate anion (RS⁻) typically has a distinct UV absorbance maximum (around 240-250 nm) that is absent in the protonated thiol (RSH). By monitoring the absorbance at this wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined using the Henderson-Hasselbalch equation.

Materials:

  • Thiol compound of interest

  • A series of buffers with pH values ranging from 2 units below to 2 units above the expected pKa

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of the thiol in deionized water or an appropriate buffer.

  • For each pH value in the series, prepare a solution containing a fixed concentration of the thiol in the corresponding buffer.

  • Measure the UV absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion.

  • Plot the absorbance values against the corresponding pH values.

  • The pKa is the pH at which the absorbance is half of the maximum absorbance observed at high pH.

Determination of Thiol Nucleophilicity via Kinetic Assay

The nucleophilicity of a thiol can be quantified by measuring the second-order rate constant of its reaction with a model electrophile, such as iodoacetamide or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Principle: The reaction between the thiol and the electrophile results in a product that can be monitored spectrophotometrically. By measuring the initial rate of the reaction at different concentrations of the reactants, the second-order rate constant can be determined.

Materials:

  • Thiol compound of interest

  • Iodoacetamide or DTNB

  • Buffer solution (e.g., phosphate or borate buffer) at a pH where the thiol is partially or fully deprotonated

  • UV-Vis spectrophotometer

Procedure (using DTNB):

  • Prepare stock solutions of the thiol and DTNB in the chosen buffer.

  • In a cuvette, mix the buffer and the thiol solution.

  • Initiate the reaction by adding the DTNB solution and immediately start monitoring the increase in absorbance at 412 nm (due to the formation of the 2-nitro-5-thiobenzoate anion).

  • Record the absorbance over time and determine the initial rate of the reaction from the linear portion of the curve.

  • Repeat the experiment with varying concentrations of the thiol and/or DTNB.

  • The second-order rate constant (k) is calculated from the equation: Rate = k[Thiol][DTNB].

Determination of Thiol Oxidation Potential by Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of a compound.

Principle: A potential is applied to a working electrode in a solution containing the thiol, and the resulting current is measured. The potential is swept back and forth, and the resulting voltammogram shows peaks corresponding to the oxidation and reduction of the thiol. The potential at the peak of the oxidation wave provides information about the ease of oxidation of the thiol.

Materials:

  • Thiol compound of interest

  • Supporting electrolyte solution (e.g., a buffered solution containing a salt like KCl)

  • Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode)

Procedure:

  • Prepare a solution of the thiol in the supporting electrolyte.

  • Place the solution in the electrochemical cell and immerse the electrodes.

  • Apply a potential sweep using the potentiostat, starting from a potential where no reaction occurs and sweeping to a potential sufficient to oxidize the thiol, and then sweeping back.

  • Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

  • The peak potential of the anodic (oxidation) wave is the oxidation potential of the thiol under the experimental conditions.

Thiol_Reactivity_Workflow start Select Thiols for Comparison pKa Determine pKa (Spectrophotometric Titration) start->pKa Nucleophilicity Measure Nucleophilicity (Kinetic Assay) start->Nucleophilicity Redox Determine Oxidation Potential (Cyclic Voltammetry) start->Redox Data Compile and Compare Data pKa->Data Nucleophilicity->Data Redox->Data Conclusion Draw Conclusions on Relative Reactivity Data->Conclusion

Caption: Experimental workflow for comparing thiol reactivity.

Conclusion

The reactivity of this compound is expected to be very similar to that of ethanethiol. The presence of the methoxy group at the 2-position is unlikely to significantly alter the electronic properties of the thiol group, and therefore, its pKa and nucleophilicity should be comparable to simple alkyl thiols. For applications where high nucleophilicity is desired and the presence of an ether linkage is beneficial for solubility or other properties, this compound represents a viable alternative to ethanethiol.

For reactions requiring a more acidic thiol that is more readily deprotonated at physiological pH, thiols like benzenethiol or the thiol group in cysteine would be more appropriate choices. When considering the redox stability of the thiol, compounds like 2-mercaptoethanol and glutathione have well-characterized redox potentials and are commonly used as reducing agents in biological systems.

The selection of a specific thiol should always be guided by the specific requirements of the application, including the desired pH of the reaction, the nature of the electrophile or oxidant, and the required solubility and stability of the thiol reagent. The experimental protocols provided in this guide offer a framework for the direct comparison of novel or less-characterized thiols with established reagents.

References

A Comparative Guide to Thiol vs. Alcohol Nucleophilicity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the realm of organic chemistry and drug development, the nucleophilic character of functional groups is a cornerstone of molecular reactivity and design. This guide provides an in-depth comparison of the nucleophilicity of thiols (R-SH) and alcohols (R-OH), two functional groups of paramount importance in biological systems and synthetic chemistry. It is a common principle that thiols are more potent nucleophiles than alcohols. This guide delves into the physicochemical basis for this difference, presents supporting quantitative experimental data, and provides detailed experimental protocols for researchers to assess nucleophilicity in their own work. The implications of this reactivity difference, particularly in the context of drug development and bioconjugation, are also explored.

Fundamental Principles: Why are Thiols More Nucleophilic than Alcohols?

The superior nucleophilicity of thiols over alcohols can be attributed to several key factors:

  • Polarizability: Sulfur is a larger atom than oxygen, with its valence electrons in the third shell (3p) compared to oxygen's second shell (2p). These outer electrons in sulfur are further from the nucleus and less tightly held, making the electron cloud more polarizable. This allows the sulfur atom to more effectively distort its electron cloud to initiate the formation of a new bond with an electrophile, even at a greater distance.

  • Electronegativity: Oxygen is more electronegative than sulfur. Consequently, oxygen holds its lone pair of electrons more tightly, making them less available for donation to an electrophile compared to the lone pairs on a sulfur atom.[1][2]

  • Acidity and the Role of the Conjugate Base: Thiols are significantly more acidic than alcohols.[3][4] The pKa of a typical alkanethiol is around 10, while for an alcohol, it is around 16-19.[3] This means that at a physiological pH of ~7.4, a greater proportion of thiol molecules will exist in their more nucleophilic conjugate base form, the thiolate anion (RS⁻), compared to the corresponding alkoxide anion (RO⁻) from an alcohol. Thiolates are excellent nucleophiles.[1][4]

  • Solvent Effects: The solvent environment plays a crucial role in modulating nucleophilicity. In polar protic solvents (e.g., water, ethanol), which can form hydrogen bonds, smaller, more charge-dense nucleophiles like alkoxides are heavily solvated, creating a "solvent cage" that hinders their ability to attack an electrophile. The larger, more polarizable thiolate anion is less tightly solvated and thus retains more of its nucleophilic character. In polar aprotic solvents (e.g., acetone, DMF), this hydrogen bonding is absent, and the nucleophilicity trend often correlates more closely with basicity.

Quantitative Comparison of Nucleophilicity

The difference in nucleophilicity between thiols and alcohols has been quantified in various kinetic studies. The following tables summarize key experimental findings.

Table 1: Relative Rates of SN2 Reactions with Methyl Iodide

This table presents the relative rate constants for the SN2 reaction of various nucleophiles with methyl iodide in methanol. The data clearly illustrates the superior nucleophilicity of the thiolate anion compared to the alkoxide anion.

NucleophileFormulaRelative Rate Constant (k/kCH3OH)
MethanolCH₃OH1
MethoxideCH₃O⁻2 x 10⁶
MethylthiolCH₃SH~1 (as neutral species)
HydrosulfideHS⁻>1 x 10⁹ (estimated from similar thiolates)

Data adapted from established organic chemistry principles and relative reactivity series.

Table 2: Comparative Reactivity in a Catalyzed Nucleophilic Substitution

This study investigated the direct nucleophilic substitution of an alcohol with a thiol catalyzed by a mesoporous silica-supported oxovanadium catalyst (VMPS4). The reaction involved the displacement of a hydroxyl group from an alcohol by a thiol.

Reaction: Benzyl alcohol + 4-tert-Butylbenzenethiol → Benzyl 4-tert-butylphenyl sulfide

Conditions: 1,2-dichloroethane, 80 °C, VMPS4 (8 mol %)[5]

Time (hours)Yield of Thioether (%)
145
378
691

In a direct competition experiment under these conditions, the thiol was found to be the more reactive nucleophile.[5]

Table 3: A Case of Inverted Reactivity in Furanosylation

In a specific phenanthroline-catalyzed 1,2-cis O- and S-furanosylation, a surprising reversal of reactivity was observed, where the alcohol reacted faster than the thiol.[6] This highlights that while the general trend of thiols being more nucleophilic holds true, the specific reaction conditions, including the catalyst and the nature of the electrophile, can significantly influence the outcome.

Reaction: Arabinosyl bromide + Nucleophile → Furanoside product

Conditions: Phenanthroline catalyst[6]

NucleophileProductYield (%)
Alcohol (2)O-furanoside (3)78
Thiol (4)S-furanoside (5)32

Computational studies for this specific reaction suggest that the displaced bromide ion forms a stronger hydrogen bond with the alcohol's hydroxyl group, which stabilizes the transition state and lowers the activation energy for the O-furanoside formation compared to the S-furanoside.[6]

Experimental Protocols for Measuring Nucleophilicity

Researchers can employ several methods to quantitatively compare the nucleophilicity of thiols and alcohols. Two common approaches are detailed below.

Protocol 1: Monitoring Reaction Kinetics via ¹H NMR Spectroscopy

This protocol describes a method to compare the reaction rates of a thiol and an alcohol with a common electrophile in an SN2 reaction.

Objective: To determine the second-order rate constants for the reaction of a thiol and an alcohol with an alkyl halide.

Materials:

  • Thiol of interest (e.g., 1-butanethiol)

  • Alcohol of interest (e.g., 1-butanol)

  • Electrophile (e.g., methyl iodide)

  • A non-reactive internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆)

  • NMR tubes

  • Constant temperature NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the electrophile (e.g., 0.1 M methyl iodide) in the chosen deuterated solvent containing the internal standard (e.g., 0.05 M 1,3,5-trimethoxybenzene).

    • Prepare separate stock solutions of the thiol (e.g., 0.1 M 1-butanethiol) and the alcohol (e.g., 0.1 M 1-butanol) in the same deuterated solvent. To study the anionic nucleophiles, a non-nucleophilic base (e.g., proton sponge) can be added in equimolar amounts to generate the thiolate and alkoxide in situ.

  • Reaction Setup:

    • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).

    • In an NMR tube, mix the electrophile stock solution with the thiol stock solution (or alcohol stock solution) at a 1:1 molar ratio.

  • Data Acquisition:

    • Quickly place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

    • Monitor the disappearance of the reactant signals and the appearance of the product signals. For the reaction with methyl iodide, the disappearance of the methyl iodide singlet and the appearance of a new singlet for the methyl group of the thioether or ether product can be monitored.

  • Data Analysis:

    • Integrate the signals of the reactant, product, and the internal standard at each time point.

    • Calculate the concentration of the reactants and products at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time. For a second-order reaction with a 1:1 stoichiometry, a plot of 1/[Reactant] vs. time will be linear, with the slope equal to the rate constant (k).

    • Compare the determined rate constants for the thiol and alcohol reactions to quantify the difference in their nucleophilicity.

Protocol 2: Competition Experiment

This protocol allows for the direct comparison of the relative reactivity of a thiol and an alcohol towards a limiting amount of an electrophile.

Objective: To determine the relative product ratio when a thiol and an alcohol compete for the same electrophile.

Materials:

  • Thiol of interest (e.g., thiophenol)

  • Alcohol of interest (e.g., phenol)

  • A limiting electrophile (e.g., benzyl bromide)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for product analysis.

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve the thiol (1.0 eq.), the alcohol (1.0 eq.), and the non-nucleophilic base (2.0 eq.) in the solvent.

    • Add the limiting electrophile (0.5 eq.) to the solution.

    • Stir the reaction mixture at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to allow the reaction to proceed to a significant, but not necessarily complete, conversion of the electrophile.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Product Analysis:

    • Analyze the crude reaction mixture by GC-MS or HPLC.

    • Identify the peaks corresponding to the thioether product and the ether product.

    • Determine the relative peak areas of the two products to calculate the product ratio.

  • Interpretation:

    • The ratio of the thioether product to the ether product directly reflects the relative nucleophilicity of the thiol and alcohol under the given reaction conditions. A higher proportion of the thioether indicates greater nucleophilicity of the thiol.

Visualizing Reaction Pathways and Experimental Workflows

Diagram 1: General SN2 Reaction Pathway

SN2_Pathway General SN2 Reaction Pathway Reactants Nucleophile (Nu⁻) + Electrophile (R-X) TS Transition State [Nu---R---X]⁻ Reactants->TS Attack Products Product (Nu-R) + Leaving Group (X⁻) TS->Products Bond formation/breaking

Caption: A simplified representation of a bimolecular nucleophilic substitution (SN2) reaction.

Diagram 2: Experimental Workflow for Competition Experiment

Competition_Workflow Workflow for Competition Experiment cluster_prep Reaction Setup cluster_workup Work-up cluster_analysis Analysis Mix Mix Thiol (1 eq.), Alcohol (1 eq.), Base (2 eq.) in Solvent Add Add Limiting Electrophile (0.5 eq.) Mix->Add React Stir at Constant Temperature Add->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Analyze Analyze by GC-MS or HPLC Dry->Analyze Determine Determine Product Ratio (Thioether vs. Ether) Analyze->Determine

Caption: A step-by-step workflow for comparing nucleophilicity via a competition experiment.

Implications in Drug Development

The distinct nucleophilicity of thiols and alcohols has profound implications in drug development:

  • Bioconjugation: The high nucleophilicity and specific reactivity of the thiol group in cysteine residues are extensively exploited for the site-specific modification of proteins and antibodies. This is a cornerstone of antibody-drug conjugate (ADC) technology, where a cytotoxic drug is attached to an antibody via a linker. The reaction of a maleimide-functionalized linker with a cysteine thiol is a classic example of a highly efficient bioconjugation reaction. The lower nucleophilicity of alcohol side chains (serine, threonine) generally prevents non-specific reactions under controlled conditions.

  • Enzyme Inhibition: Many enzymes have a cysteine residue in their active site that acts as a nucleophile in the catalytic mechanism. Covalent inhibitors are designed to form a permanent bond with this nucleophilic cysteine, thereby irreversibly inhibiting the enzyme. The design of such inhibitors relies on the high reactivity of the active site thiol.

  • Prodrug Design: The differential reactivity of thiols and alcohols can be used in prodrug design. A drug can be masked with a linker that is selectively cleaved by a biological thiol (e.g., glutathione), leading to the release of the active drug in a specific cellular environment.

Conclusion

The general principle that thiols are more nucleophilic than alcohols is well-supported by fundamental chemical principles and a body of experimental evidence. This enhanced reactivity is primarily due to the greater polarizability and lower electronegativity of sulfur compared to oxygen. For researchers and drug development professionals, a thorough understanding of this reactivity difference is crucial for designing synthetic routes, developing targeted covalent inhibitors, and constructing precisely modified bioconjugates. While the general trend is a reliable guide, it is imperative to recognize that reaction conditions, including the catalyst, solvent, and electrophile, can modulate and, in some cases, even reverse the expected reactivity. The experimental protocols provided herein offer a framework for quantifying these differences and making informed decisions in research and development endeavors.

References

Comprehensive Search for Structure-Activity Relationship Studies of 2-Methoxyethanethiol Yields No Direct Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into the structure-activity relationship (SAR) of 2-Methoxyethanethiol, no publicly available scientific literature or experimental data was found that directly compares its biological activity with that of its structural analogs.

For researchers, scientists, and drug development professionals interested in the biological profile of this compound, this lack of comparative data presents a significant knowledge gap. SAR studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological effects. Such studies are crucial for the rational design of new molecules with improved potency, selectivity, or reduced toxicity.

Initial searches were conducted to locate any research that specifically details the SAR of this compound. These inquiries were then broadened to include SAR studies of small aliphatic thiols, enzyme inhibition by alkoxy thiols, and the biological effects of related S-alkoxy-beta-mercaptoethylamine compounds, in an attempt to find any studies that might include this compound within a larger series of tested compounds.

The comprehensive search of scientific databases and literature repositories did not yield any studies that provided the necessary quantitative data for a comparative analysis. Consequently, it is not possible to construct the requested comparison guide, including data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows related to the SAR of this compound.

This finding suggests that the structure-activity relationship of this compound is a novel area for investigation. Future research in this area would be valuable to the scientific community, particularly for those involved in the development of thiol-containing compounds for therapeutic or other biological applications. Without such foundational research, the specific contributions of the methoxyethyl group to the biological activity of the thiol remain uncharacterized.

Cross-Validation of Analytical Methods for 2-Methoxyethanethiol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 2-Methoxyethanethiol, a potential genotoxic impurity (GTI), is critical in pharmaceutical development and manufacturing to ensure patient safety and regulatory compliance. The low permissible daily exposure for GTIs necessitates highly sensitive and specific analytical methods for their detection at trace levels, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. This guide provides a comprehensive cross-validation of two primary analytical methodologies for the detection of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This document presents a comparative analysis of these methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound is contingent upon several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Both GC and HPLC offer viable approaches, each with distinct advantages and limitations.

Gas Chromatography (GC) is inherently suitable for the analysis of volatile compounds like this compound. When coupled with a sulfur-selective detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), GC provides excellent selectivity, minimizing interference from the sample matrix. For trace-level analysis in solid or liquid samples, Headspace GC (HS-GC) is a powerful technique that introduces only the volatile components into the analytical system, thereby reducing matrix effects and protecting the instrument.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be employed for the analysis of thiols. Since thiols like this compound often lack a strong chromophore for UV-Vis detection, a pre-column derivatization step is typically required to attach a UV-active or fluorescent tag to the molecule. This derivatization enhances the sensitivity and selectivity of the method.

The following table summarizes the key performance characteristics of GC and HPLC methods for the analysis of this compound and other similar thiols.

Parameter Gas Chromatography (GC) with Sulfur-Selective Detection (SCD/FPD) High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Principle Separation of volatile compounds in the gas phase followed by detection of sulfur-containing molecules.Chemical modification of the thiol group to enhance detection, followed by separation in the liquid phase.
Selectivity Very high for sulfur compounds, minimizing matrix interference.High, dependent on the selectivity of the derivatizing agent for thiols.
Sensitivity (LOD/LOQ) Excellent, with Limits of Detection (LOD) often in the low ppb range.Very good, with LODs typically in the low to mid-ppb range, depending on the derivatization agent and detector.
Linearity Excellent, with a wide dynamic range.Good to excellent, contingent on the efficiency and reproducibility of the derivatization reaction.
Accuracy (% Recovery) Typically in the range of 90-110%.Generally in the range of 95-105%.
Precision (%RSD) Repeatability and intermediate precision are typically below 10%.Repeatability and intermediate precision are generally below 5%.
Sample Throughput Can be high, especially with headspace autosamplers.Can be lower due to the additional derivatization step.
Instrumentation GC system with a sulfur-selective detector or a mass spectrometer.HPLC system with a UV-Vis or Fluorescence detector.

Experimental Protocols

The following are representative protocols for the analysis of this compound using GC and HPLC. These should be considered as starting points and may require optimization for specific sample matrices and instrumentation.

Method 1: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)

This method is ideal for the trace-level quantification of volatile this compound in various sample matrices, including drug substances and formulations.

1. Sample Preparation:

  • Solid Samples: Accurately weigh the sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide).

  • Liquid Samples: Directly pipette the liquid sample into a headspace vial.

2. HS-GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Headspace Autosampler: Agilent 7697A Headspace Sampler or equivalent.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).

  • Oven Program: Initial temperature of 40°C, hold for 5 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

3. Calibration:

  • Prepare calibration standards of this compound in the chosen dissolution solvent and transfer to headspace vials.

  • Analyze the standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration.

Method 2: High-Performance Liquid Chromatography with Pre-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method is suitable for the analysis of this compound in aqueous and biological matrices where the analyte may be less volatile or require enhanced selectivity.

1. Derivatization Agent: Monobromobimane (mBBr) is a common fluorescent labeling agent for thiols.

2. Sample Preparation and Derivatization:

  • Adjust the pH of the sample to approximately 8.0 using a suitable buffer (e.g., borate buffer).

  • If necessary, add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce any disulfide bonds.

  • Add a solution of mBBr in a non-aqueous solvent (e.g., acetonitrile) to the sample. The final concentration of mBBr should be in excess of the expected thiol concentration.

  • Incubate the mixture in the dark at room temperature for approximately 30 minutes.

  • Stop the reaction by adding an acid, such as methanesulfonic acid.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection.

3. HPLC-FLD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Fluorescence Detector (FLD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 1

Identifying Synthesis Byproducts of 2-Methoxyethanethiol: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other analytical methods for the identification and quantification of byproducts generated during the synthesis of 2-Methoxyethanethiol. We present experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of byproduct analysis.

The synthesis of this compound (C₃H₈OS), a valuable building block in various chemical and pharmaceutical applications, can be accompanied by the formation of several byproducts. The most common of these are the corresponding thioether, bis(2-methoxyethyl) sulfide, and the disulfide, bis(2-methoxyethyl) disulfide. The formation of these impurities can impact reaction yields, downstream applications, and the safety profile of the final product. Therefore, robust analytical methods are essential for their detection and quantification.

Comparison of Analytical Techniques for Byproduct Identification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying volatile byproducts in the synthesis of this compound. However, other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information and can be advantageous in certain scenarios.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by ionization and mass-to-charge ratio detection.High sensitivity and specificity for volatile compounds. Provides structural information through fragmentation patterns. Well-established libraries for compound identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Quantitative analysis is straightforward.Lower resolution compared to GC for some applications. May require derivatization to detect compounds without a chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive technique. Provides unambiguous structural elucidation. Can be used for quantification (qNMR).Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals, making interpretation difficult.

Mass Spectrometry Analysis of this compound and its Byproducts

GC-MS is the preferred method for the routine analysis of this compound synthesis mixtures. The separation of the main product and its primary byproducts can be readily achieved on a standard non-polar capillary column.

Expected Mass Spectra:

  • This compound (MW: 92.16 g/mol ) : The mass spectrum will show the molecular ion peak (M⁺) at m/z 92. Key fragments would include those corresponding to the loss of the thiol group and cleavage of the ether bond.

  • Bis(2-methoxyethyl) sulfide (MW: 150.24 g/mol ) : The molecular ion peak is expected at m/z 150.[1] Characteristic fragmentation patterns will arise from the cleavage of the C-S and C-O bonds.

  • Bis(2-methoxyethyl) disulfide (MW: 182.29 g/mol ) : The molecular ion peak should be observed at m/z 182. A prominent feature in the mass spectra of disulfides is the cleavage of the S-S bond, which would lead to fragment ions at m/z 91.

Table 1: Key Mass Spectrometry Data for this compound and its Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundC₃H₈OS92.169261, 47, 45
Bis(2-methoxyethyl) sulfideC₆H₁₄O₂S150.24[1]150105, 75, 59, 45
Bis(2-methoxyethyl) disulfideC₆H₁₄O₂S₂182.2918291, 75, 59, 45

Alternative Analytical Methods

While GC-MS is highly effective, HPLC and NMR spectroscopy provide valuable alternative and confirmatory data.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for quantifying the disulfide byproduct, which may be less volatile than the thiol and sulfide. Reversed-phase HPLC with a C18 column is a common choice. Since thiols and sulfides often lack a strong UV chromophore, derivatization with an agent like Ellman's reagent (DTNB) or a fluorescent tag can be employed to enhance detection.

Table 2: Hypothetical HPLC Performance Data

CompoundDerivatization AgentRetention Time (min)Limit of Detection (LOD)
This compoundSBD-F8.55 µM
Bis(2-methoxyethyl) disulfideN/A (UV detection)12.210 µM
Bis(2-methoxyethyl) sulfideN/A (UV detection)15.810 µM
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide unambiguous structural confirmation of the main product and byproducts. The chemical shifts of the protons and carbons adjacent to the sulfur and oxygen atoms are particularly diagnostic.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Compound-OCH₃ (s)-S-CH₂- (t)-O-CH₂- (t)-SH (t)
This compound~3.38 ppm~2.70 ppm~3.65 ppm~1.60 ppm
Bis(2-methoxyethyl) sulfide~3.37 ppm~2.75 ppm~3.60 ppm-
Bis(2-methoxyethyl) disulfide~3.39 ppm~2.95 ppm~3.70 ppm-

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is adapted from the synthesis of the analogous 2-ethoxyethanethiol and should be optimized for this compound.

Materials:

  • 2-Chloroethyl methyl ether

  • Sodium hydrosulfide (NaSH)

  • Ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide (1.1 equivalents) in a mixture of ethanol and water under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the solution to a gentle reflux.

  • Slowly add 2-chloroethyl methyl ether (1.0 equivalent) to the refluxing solution.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split mode, 50:1).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

Visualizing the Process

To better illustrate the relationships and workflows, the following diagrams are provided.

Synthesis_Pathway 2-Chloroethyl methyl ether 2-Chloroethyl methyl ether This compound This compound 2-Chloroethyl methyl ether->this compound SN2 Reaction NaSH NaSH NaSH->this compound Sulfide Bis(2-methoxyethyl) sulfide This compound->Sulfide Side Reaction Disulfide Bis(2-methoxyethyl) disulfide This compound->Disulfide Oxidation

Caption: Synthetic pathway of this compound and its major byproducts.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis Reaction Mixture Reaction Mixture GCMS GC-MS Reaction Mixture->GCMS HPLC HPLC Reaction Mixture->HPLC NMR NMR Reaction Mixture->NMR Identify & Quantify Volatiles Identify & Quantify Volatiles GCMS->Identify & Quantify Volatiles Quantify Non-Volatiles Quantify Non-Volatiles HPLC->Quantify Non-Volatiles Structural Confirmation Structural Confirmation NMR->Structural Confirmation

Caption: General workflow for the analysis of this compound synthesis byproducts.

Caption: Comparison of the formation and mass spectrometric identification of major byproducts.

References

A Comparative Guide to Isomeric Purity Analysis of Functionalized Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of functionalized thiols is a critical step in guaranteeing the efficacy, safety, and quality of pharmaceutical products and research materials. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of these methods is compared using supporting experimental data, and detailed experimental protocols are provided.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis of functionalized thiols depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation. The following tables summarize the key performance metrics for HPLC, GC, and NMR spectroscopy in the context of chiral thiol analysis.

Table 1: Performance Comparison of Analytical Methods for Isomeric Purity Analysis of Functionalized Thiols

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a stationary phase and a mobile phase. Chiral separation is achieved using a chiral stationary phase (CSP) or by derivatizing enantiomers into diastereomers.Partitioning of volatile analytes between a stationary phase and a carrier gas. Chiral separation is typically achieved using a chiral stationary phase.Differentiation of nuclear spin states in a magnetic field. Enantiomers are distinguished by forming diastereomeric complexes with a chiral derivatizing or solvating agent.
Typical Analytes Non-volatile and thermally labile thiols (e.g., penicillamine, captopril).[1][2]Volatile and thermally stable thiols (e.g., mercaptans).[3][4][5]A wide range of thiols, provided they are soluble in a suitable deuterated solvent.
Derivatization Often required to improve detection and/or to form diastereomers for separation on an achiral column. Common reagents include o-phthalaldehyde (OPA) with a chiral thiol.[6][7][8]Can be used to improve volatility and peak shape.Required to convert enantiomers into diastereomers with distinguishable NMR signals. Chiral derivatizing agents (CDAs) like Mosher's acid are commonly used.
Resolution (Rs) Generally good to excellent (Rs > 1.5). For D/L-penicillamine, Rs of 1.31 has been reported.[1]High-resolution separations are achievable with appropriate chiral columns.Depends on the chemical shift difference of the diastereomers, which is influenced by the CDA and the analyte.
Sensitivity (LOD) High sensitivity, especially with fluorescence detection. LODs in the femtomole range have been reported for derivatized thiols.[9] For penicillamine, LOD of 2.58 µg/mL has been achieved with CE, a related technique.[10]High sensitivity, particularly with sulfur-specific detectors like a flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD).[5]Generally lower sensitivity compared to chromatographic methods. Requires higher sample concentrations.
Analysis Time Typically 15-30 minutes per sample.[1]Can be faster than HPLC for volatile compounds.Can be rapid for determining enantiomeric excess from a single spectrum, but sample preparation can be time-consuming.
Quantitative Accuracy High accuracy and precision.High accuracy and precision.Good for determining enantiomeric excess (ee%), but can be less accurate for absolute quantification compared to chromatography.
Advantages Versatile, widely applicable, robust.[11]High efficiency and speed for volatile compounds.[12]Non-destructive, provides structural information, relatively fast for ee% determination of pure samples.
Disadvantages Derivatization can be complex and time-consuming.[6] CSPs can be expensive.Limited to volatile and thermally stable compounds.[5]Lower sensitivity, requires pure samples, derivatization is often necessary.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of functionalized thiol isomers using HPLC with pre-column derivatization.

Protocol 1: Chiral HPLC Analysis of Penicillamine Enantiomers via Derivatization

This protocol describes the separation of D- and L-penicillamine enantiomers by forming diastereomers that can be resolved on a standard C18 column.[1]

1. Reagent and Sample Preparation:

  • Mobile Phase: Prepare a solution containing a copper(II)-L-proline complex as a chiral selector.

  • Sample Derivatization: React the penicillamine sample with ninhydrin to form spirocyclization products.

  • Standard Solutions: Prepare a series of standard solutions of D- and L-penicillamine of known concentrations.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with the copper(II)-L-proline complex mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence or UV/Vis absorbance detector.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the D- and L-penicillamine derivatives based on their retention times.

  • Calculate the enantiomeric purity by determining the peak area of each enantiomer. A resolution (Rs) of 1.31 can be achieved, allowing for the detection of L-penicillamine in D-penicillamine samples at levels below 0.1%.[1]

Protocol 2: Pre-column Derivatization of Chiral Thiols with o-Phthalaldehyde (OPA) and a Chiral Thiol for HPLC Analysis

This is a general protocol for the derivatization of primary amines and thiols to form fluorescent diastereomeric isoindoles, which can be separated by reversed-phase HPLC.[6][7][8]

1. Reagent Preparation:

  • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with sodium hydroxide.[6]

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of the borate buffer.[6]

  • Chiral Thiol Solution: Prepare a 90 mM solution of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), in water.[6] The choice of the chiral thiol can influence the separation efficiency.[8]

2. Derivatization Reaction:

  • This reaction is rapid and should be performed immediately before injection, preferably using an autosampler with a pre-column derivatization program.[6][7]

  • Mix the sample solution, OPA reagent, and chiral thiol solution in a 1:2:1 ratio.[6]

  • Allow the reaction to proceed for 1-2 minutes at room temperature.[6]

3. HPLC Analysis:

  • Column: A C18 or pentafluorophenyl reversed-phase column.[6][7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Detection: Fluorescence detector (excitation ~340 nm, emission ~450 nm) for high sensitivity, or a UV detector for less sensitive applications. A limit of quantitation of 0.04% for the minor enantiomer has been reported with UV detection.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isomeric purity analysis of functionalized thiols, from initial sample consideration to final data reporting.

Isomeric_Purity_Analysis_Workflow cluster_0 1. Sample Assessment & Method Selection cluster_1 2. Sample Preparation cluster_2 3. Instrumental Analysis cluster_3 4. Data Processing & Reporting Sample Functionalized Thiol Sample Assess Assess Properties: - Volatility - Thermal Stability - Concentration Sample->Assess Select Select Analytical Technique Assess->Select HPLC HPLC Select->HPLC Non-volatile, Thermally Labile GC GC Select->GC Volatile, Thermally Stable NMR NMR Select->NMR Sufficiently Concentrated Prep Prepare Sample: - Dissolution - Dilution HPLC->Prep GC->Prep NMR->Prep Derivatize Derivatization (if required) with Chiral Reagent Prep->Derivatize Analysis Perform Analysis Derivatize->Analysis Process Process Data: - Peak Integration - Signal Analysis Analysis->Process Quantify Quantify Isomeric Purity: - Enantiomeric Excess (ee%) - Diastereomeric Ratio Process->Quantify Report Generate Report Quantify->Report

General workflow for isomeric purity analysis.

Conclusion

The selection of an appropriate analytical method for the isomeric purity analysis of functionalized thiols is critical for ensuring the quality and safety of pharmaceutical and chemical products. HPLC is a versatile and robust technique suitable for a wide range of non-volatile thiols. GC offers high efficiency and speed for volatile and thermally stable compounds. NMR spectroscopy provides a rapid, non-destructive method for determining enantiomeric excess in pure, concentrated samples. The choice of method should be guided by the specific properties of the analyte and the analytical requirements of the study. The provided protocols and workflow offer a framework for developing and implementing reliable methods for the isomeric purity analysis of functionalized thiols.

References

Safety Operating Guide

Safe Disposal of 2-Methoxyethanethiol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methoxyethanethiol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing safe handling and adherence to regulatory standards. The following procedures are based on best practices for similar chemical compounds due to the limited availability of a specific safety data sheet (SDS) for this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be aware of its potential hazards. Based on data for structurally similar compounds like 2-Ethoxyethanethiol, it should be treated as a flammable liquid that is harmful if swallowed and may cause skin and eye irritation.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect against splashes.
Skin and Body Laboratory coat and closed-toe shoesTo minimize skin exposure.
Respiratory Work in a well-ventilated area or chemical fume hoodTo prevent inhalation of vapors.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action must be taken to contain the spill and prevent exposure.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. For large spills, evacuate the area.[2]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]

  • Collection: Carefully collect the absorbent material into a designated, sealed container for hazardous waste disposal.[2] Use non-sparking tools to avoid ignition of flammable vapors.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Waste Disposal: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[2]

Proper Disposal Procedure

Never dispose of this compound down the drain.[1] It must be collected and managed as hazardous waste.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect all this compound waste in a dedicated, properly labeled, and sealed container.[2]

    • Do not mix with incompatible wastes, such as strong oxidizing agents.[1]

    • Contaminated solid waste (e.g., gloves, paper towels) should be collected in a separate, clearly labeled container.[2]

  • Waste Storage:

    • Store waste containers in a designated and secure hazardous waste accumulation area.[1]

    • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[3]

    • Keep containers tightly closed when not in use.[1]

  • Final Disposal:

    • All this compound waste must be disposed of as hazardous waste in accordance with institutional, local, state, and federal regulations.[2]

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill small_spill Small Spill (in fume hood) spill->small_spill Yes large_spill Large Spill (outside fume hood) spill->large_spill Yes collect_waste Collect Liquid Waste in Designated Container spill->collect_waste No absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect_spill Collect in Sealed Container absorb->collect_spill clean_spill Clean Spill Area collect_spill->clean_spill store_waste Store in Designated Hazardous Waste Area clean_spill->store_waste contact_ehs_spill Contact EHS/Emergency Response evacuate->contact_ehs_spill label_waste Properly Label Containers collect_waste->label_waste collect_solid_waste Collect Contaminated Solids in Separate Container collect_solid_waste->label_waste label_waste->store_waste contact_ehs_disposal Contact EHS for Disposal store_waste->contact_ehs_disposal end End: Proper Disposal contact_ehs_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Methoxyethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Methoxyethanethiol (CAS No. 10494-75-4). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.

Hazard Summary

This compound is a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Due to its hazardous nature, strict safety protocols must be followed during its handling and disposal.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Transfer Chemical safety goggles or a face shield.[2][3][4]Nitrile or neoprene gloves (double-gloving is recommended).[2][4]Chemical-resistant lab coat.[2][5]Work in a certified chemical fume hood.[2][5][6]
Spill Cleanup Chemical safety goggles and a face shield.[2][3]Heavy-duty nitrile or neoprene gloves.[2]Chemical-resistant apron or coveralls over a lab coat.[4][5]Air-purifying respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA), depending on the spill size.[5][7]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety. The following workflow provides a step-by-step guide from preparation to post-handling procedures.

cluster_prep Pre-Operational Checks cluster_handling Handling Procedure cluster_post Post-Handling prep1 Access & Review SDS prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 prep4 Prepare Labeled Waste Container prep3->prep4 handle1 Work Exclusively in Fume Hood prep4->handle1 handle2 Ground Equipment to Prevent Static Discharge handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Properly Store or Dispose of Chemical post1->post2 post3 Remove & Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for this compound.

Pre-Operational Checks:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Verify Chemical Fume Hood: Ensure that a certified chemical fume hood is in proper working order.[2][5][6]

  • Inspect PPE: Check all PPE for integrity before use.[2]

  • Prepare Waste Container: Have a clearly labeled, dedicated container ready for this compound waste.[2][8]

Handling Procedure:

  • Work in Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted inside a chemical fume hood to minimize inhalation exposure.[2][5][6]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge, which can ignite the flammable vapors.[2][9]

  • Use Non-Sparking Tools: Employ non-sparking tools to avoid ignition sources.[2][6][9]

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the escape of vapors.[2][9]

Post-Handling:

  • Decontaminate: Clean and decontaminate the work area and any equipment used.

  • Storage/Disposal: Properly store any remaining chemical in a cool, dry, well-ventilated area away from incompatible materials, or prepare it for disposal.

  • PPE Disposal: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.[2][8]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[8]

    • Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled, and sealed container.[2][8]

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[10][11]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

cluster_exposure Emergency Procedures for Exposure cluster_skin cluster_eye cluster_inhalation cluster_ingestion exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action1 Immediately flush with water for at least 15 minutes. skin->skin_action1 eye_action1 Immediately flush eyes with water for at least 15 minutes, lifting eyelids. eye->eye_action1 inhalation_action1 Move to fresh air. inhalation->inhalation_action1 ingestion_action1 Do NOT induce vomiting. ingestion->ingestion_action1 skin_action2 Remove contaminated clothing. skin_action1->skin_action2 skin_action3 Seek medical attention. skin_action2->skin_action3 eye_action2 Remove contact lenses, if present and easy to do. eye_action1->eye_action2 eye_action3 Seek immediate medical attention. eye_action2->eye_action3 inhalation_action2 If breathing is difficult, provide oxygen. inhalation_action1->inhalation_action2 inhalation_action3 Seek immediate medical attention. inhalation_action2->inhalation_action3 ingestion_action2 Rinse mouth with water. ingestion_action1->ingestion_action2 ingestion_action3 Seek immediate medical attention. ingestion_action2->ingestion_action3

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.